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Core Science & Biosynthesis

Foundational

The Comprehensive Guide to 2-Hydroxyhexanedioic Acid (CAS 18294-85-4): Metabolic Significance, Bioengineering, and Analytical Methodologies

Executive Summary 2-Hydroxyhexanedioic acid (commonly known as 2-hydroxyadipic acid or -hydroxyadipate) is a six-carbon dicarboxylic acid featuring an alpha-hydroxyl group[1]. Historically recognized as a clinical biomar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxyhexanedioic acid (commonly known as 2-hydroxyadipic acid or


-hydroxyadipate) is a six-carbon dicarboxylic acid featuring an alpha-hydroxyl group[1]. Historically recognized as a clinical biomarker for specific inborn errors of metabolism[2], this molecule has recently emerged as a high-value intermediate in the synthetic biology sector for the production of bio-based nylon-6,6[3].

This technical guide provides an in-depth analysis of the molecule’s biochemical causality, industrial applications, and the self-validating experimental protocols required to quantify and synthesize it effectively.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical behavior of 2-hydroxyhexanedioic acid is critical for assay design. The free acid form is highly hygroscopic, meaning it rapidly absorbs ambient moisture[1]. This introduces significant error into gravimetric measurements when preparing standard curves.

Causality in Reagent Selection: To ensure precise molarity and stability, analytical and enzymatic assays predominantly utilize the sodium salt variant (e.g., )[4]. The pre-ionized sodium salt prevents localized pH drops when introduced to sensitive biological buffers and eliminates moisture-weight artifacts.

Table 1: Chemical and Physical Properties
PropertyValue / Description
IUPAC Name 2-hydroxyhexanedioic acid[5]
CAS Number 18294-85-4[1]
Molecular Formula C₆H₁₀O₅[1]
Molecular Weight 162.14 g/mol [1]
Synonyms

-Hydroxyadipic acid, FA 6:1;O3[5]
Solubility (Free Acid) DMF (2 mg/ml), DMSO (1 mg/ml), PBS pH 7.2 (5 mg/ml)[5]
Stability Free acid is highly hygroscopic; Sodium salt is stable[1][4]

Biological Significance: The L-Lysine Degradation Shunt

In mammalian metabolism, 2-hydroxyadipate is a downstream metabolite of L-lysine, hydroxylysine, and tryptophan degradation[5]. Under normal physiological conditions, 2-ketoadipate is oxidatively decarboxylated to glutaryl-CoA by the enzyme 2-ketoadipate dehydrogenase (encoded by the DHTKD1 gene).

Mechanistic Causality of Accumulation: When a patient possesses a DHTKD1 mutation, the primary degradation pathway is bottlenecked. This enzymatic blockade forces the accumulated 2-ketoadipate to shunt through a secondary pathway, where it is reduced by 2-ketoadipate reductase (EC 1.1.1.172) into 2-hydroxyadipate[6]. The detection of elevated 2-hydroxyadipate in urine is the diagnostic hallmark of 2-ketoadipic aciduria [2][5].

MetabolicPathway L_Lysine L-Lysine Pipecolate Pipecolate Pathway L_Lysine->Pipecolate Brain/Microbiome Saccharopine Saccharopine Pathway L_Lysine->Saccharopine Hepatic Aminoadipate 2-Aminoadipate Pipecolate->Aminoadipate Saccharopine->Aminoadipate Ketoadipate 2-Ketoadipate Aminoadipate->Ketoadipate Aminotransferase GlutarylCoA Glutaryl-CoA (Normal Flux) Ketoadipate->GlutarylCoA DHTKD1 Hydroxyadipate 2-Hydroxyadipate (Accumulation / Target) Ketoadipate->Hydroxyadipate Reductase

L-Lysine degradation pathway highlighting the 2-hydroxyadipate metabolic shunt.

Synthetic Biology: Engineering the Bio-Nylon Precursor

Adipic acid is a critical monomer for nylon-6,6 synthesis. Traditional petrochemical synthesis generates significant greenhouse gases. Recent breakthroughs in metabolic engineering have utilized Escherichia coli cell factories to synthesize 2-hydroxyadipate from glucose, which can subsequently be dehydrated and reduced to bio-based adipic acid[3].

Causality of Cofactor Balancing: The reduction of 2-ketoadipate to 2-hydroxyadipate requires a continuous supply of the cofactor NADH. If the intracellular NADH/NAD⁺ ratio drops, the reaction stalls. Researchers optimize this by knocking out competing NADH-consuming pathways (e.g., lactate or ethanol production) and overexpressing NAD⁺-dependent dehydrogenases, effectively forcing the cellular energy economy to drive 2-hydroxyadipate synthesis[3].

Bioreactor Glucose Glucose Feed Glycolysis Glycolysis (Generates NADH) Glucose->Glycolysis Lysine L-Lysine Pool Glycolysis->Lysine Carbon Flux Hydroxyadipate 2-Hydroxyadipate (Target Titer) Glycolysis->Hydroxyadipate Cofactor Balance Ketoadipate 2-Ketoadipate Lysine->Ketoadipate Transaminase Ketoadipate->Hydroxyadipate Dehydrogenase

Engineered carbon and cofactor flux for 2-hydroxyadipate synthesis in E. coli.

Table 2: Comparative Yields of 2-Hydroxyadipate in Engineered E. coli

Data derived from recent optimizations[3].

Engineering StrategyBioreactor ScaleFinal Titer (g/L)
Enhancement of precursor synthesis5 Liters7.11
Transcriptome-guided cofactor optimization5 Liters11.10

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental failures.

Protocol A: GC-MS Quantification of 2-Hydroxyadipate

Because 2-hydroxyadipic acid contains two carboxyl groups and one hydroxyl group, it is highly polar and non-volatile[1][4]. Injecting it directly into a Gas Chromatograph (GC) causes thermal degradation. Causality of Derivatization: Silylation with BSTFA replaces the active hydrogen atoms with trimethylsilyl (TMS) groups. This eliminates intermolecular hydrogen bonding, drastically lowering the boiling point and ensuring the intact molecule traverses the GC column.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of biological matrix (urine, plasma, or fermentation broth) into a glass vial.

  • Self-Validation Step (Internal Standard): Spike the sample with 10 µL of a stable isotope internal standard (e.g., deuterated 2-hydroxyadipate or tropic acid). Logic: If extraction efficiency drops or the derivatization reagent degrades, the IS signal will proportionally decrease, automatically correcting the calculated concentration.

  • Extraction & Drying: Perform liquid-liquid extraction using ethyl acetate. Transfer the organic layer and evaporate to complete dryness under a gentle stream of N₂ gas.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 70°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode. Monitor specific m/z fragments for the tri-TMS derivative.

GCMSWorkflow Sample 1. Sample Matrix (Urine/Plasma/Broth) Extraction 2. Liquid-Liquid Extraction + Internal Standard Sample->Extraction Drying 3. Lyophilization Extraction->Drying Deriv 4. Silylation (BSTFA/TMCS) Converts -OH & -COOH to TMS Drying->Deriv GC 5. GC Separation Deriv->GC MS 6. MS Detection (EI Mode, SIM/SCAN) GC->MS

Self-validating GC-MS workflow for 2-hydroxyadipate quantification.

Protocol B: Enzymatic Assay for 2-Ketoadipate Reductase Activity

This assay measures the conversion of 2-ketoadipate to 2-hydroxyadipate by tracking the stoichiometric oxidation of NADH to NAD⁺ at 340 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 0.2 mM NADH.

  • Substrate Addition: Add 2-ketoadipate to a final concentration of 5 mM.

  • Reaction Initiation: Introduce the purified enzyme or cell lysate to initiate the reaction.

  • Self-Validation Step (No-Substrate Blank): Run a parallel well containing lysate, NADH, and buffer, but lacking 2-ketoadipate. Logic: Crude lysates contain background oxidoreductases that consume NADH. Subtracting the baseline drop of the blank from the experimental well ensures the measured rate is strictly dependent on 2-ketoadipate reduction.

  • Measurement: Record the decrease in absorbance at 340 nm over 10 minutes at 30°C.

References

  • Title: 2-Hydroxyadipic acid | C6H10O5 | CID 193530 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate Source: ACS Synthetic Biology URL: [Link]

  • Title: Showing NP-Card for 2-Hydroxyadipic acid (NP0001020) Source: NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]

Sources

Exploratory

Technical Guide: 2-Hydroxyadipic Acid Metabolic Pathway & Analytical Applications

The following technical guide details the metabolic pathway, biochemical context, and analytical applications of 2-Hydroxyadipic acid (2-HAA) , specifically addressing the handling of its disodium salt form. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic pathway, biochemical context, and analytical applications of 2-Hydroxyadipic acid (2-HAA) , specifically addressing the handling of its disodium salt form.

Executive Summary

2-Hydroxyadipic acid (2-HAA) is a six-carbon dicarboxylic acid derived primarily from the reduction of 2-oxoadipic acid (α-ketoadipic acid). In mammalian physiology, 2-HAA is not a standard intermediate of a productive pathway but rather a metabolic shunt product that accumulates when the primary catabolic pathway of L-Lysine , L-Hydroxylysine , and L-Tryptophan is compromised.

For researchers and drug development professionals, 2-HAA serves as a critical biomarker for 2-Ketoadipic Aciduria and defects in the DHTKD1 gene. The disodium salt (Disodium 2-hydroxyadipate) is the stable, water-soluble reagent used as an analytical standard to validate these metabolic perturbations.

Chemical Identity & Reagent Handling

Before analyzing the biological pathway, it is essential to understand the physicochemical properties of the reference material used in experimental validation.

PropertySpecification
Compound Name 2-Hydroxyadipic acid disodium salt
Synonyms Disodium 2-hydroxyhexanedioate; α-Hydroxyadipic acid disodium salt
CAS Number 18294-85-4 (Salt) / 18294-86-5 (Free Acid)
Molecular Formula C₆H₈Na₂O₅
Molecular Weight 206.11 g/mol
Solubility Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[1]
Stability Hygroscopic.[2] Store at -20°C. Reconstitute in degassed water or PBS.
Protocol: Standard Reconstitution
  • Step 1: Weigh the disodium salt in a humidity-controlled environment (glove box preferred due to hygroscopicity).

  • Step 2: Dissolve in LC-MS grade water to generate a 10 mM stock solution.

  • Step 3: Acidify a working aliquot with 0.1% Formic Acid if using for Reverse Phase LC-MS to convert the carboxylate salt to the free acid form for column retention.

The Metabolic Pathway: The "Reductive Shunt"

In human metabolism, 2-Hydroxyadipic acid is formed via a "dead-end" reduction when the canonical lysine degradation pathway is blocked.

The Canonical Pathway (Normal State)

Under normal physiological conditions, L-Lysine is degraded in the mitochondria via the Saccharopine Pathway :

  • L-Lysine

    
    Saccharopine 
    
    
    
    2-Aminoadipic semialdehyde .
  • Oxidation to 2-Aminoadipic acid (2-AAA) .

  • Transamination of 2-AAA by 2-aminoadipate aminotransferase (AADAT) yields 2-Oxoadipic acid (2-OAA) .

  • Critical Step: 2-OAA is oxidatively decarboxylated by the 2-Oxoadipate Dehydrogenase Complex (OADHc) —specifically the E1 subunit encoded by DHTKD1 —to form Glutaryl-CoA .[3]

The Pathological Pathway (The Shunt)

When DHTKD1 is defective (as in 2-Ketoadipic Aciduria), 2-Oxoadipic acid accumulates. To mitigate this accumulation, cytosolic dehydrogenases (promiscuously acting Lactate Dehydrogenase [LDH] or Malate Dehydrogenase [MDH] ) reduce the keto-group to a hydroxyl group.

  • Reaction: 2-Oxoadipate + NADH + H⁺

    
     2-Hydroxyadipate + NAD⁺
    
  • Enzyme: Cytosolic L-Lactate Dehydrogenase (LDH) (Isoforms A/B).

  • Outcome: 2-Hydroxyadipate cannot be metabolized further in humans and is excreted in urine.

Pathway Visualization

The following diagram illustrates the divergence from the canonical lysine catabolism to the formation of 2-Hydroxyadipic acid.

G Lysine L-Lysine AAA 2-Aminoadipic Acid (2-AAA) Lysine->AAA Saccharopine Pathway Tryptophan L-Tryptophan Tryptophan->AAA Kynurenine Pathway OAA 2-Oxoadipic Acid (α-Ketoadipic Acid) AAA->OAA AADAT (Transamination) Glutaryl Glutaryl-CoA OAA->Glutaryl DHTKD1 (OADHc) (Primary Route) HAA 2-HYDROXYADIPIC ACID (Accumulated Metabolite) OAA->HAA LDH / HADH (NADH-Dependent Reduction)

Figure 1: The metabolic divergence of 2-Hydroxyadipic acid. The dashed red line indicates the enzymatic block (DHTKD1) found in 2-Ketoadipic Aciduria, forcing the flux toward the reductive shunt (green arrow).

Clinical & Research Significance

2-Ketoadipic Aciduria (OMIM #245130)

This is an autosomal recessive error of metabolism caused by mutations in the DHTKD1 gene.

  • Biochemical Profile: Patients present with massive elevations of urinary 2-oxoadipate, 2-aminoadipate, and 2-hydroxyadipate .[4]

  • Clinical Presentation: Historically considered benign, but recent studies link DHTKD1 defects to specific forms of Charcot-Marie-Tooth disease (CMT) and metabolic syndrome traits.

  • Diagnostic Marker: 2-Hydroxyadipic acid is the most stable urinary marker for this condition, as 2-oxoadipic acid can spontaneously decarboxylate or degrade in stored samples.

Drug Development: DHTKD1 Modulation

Inhibition of DHTKD1 is being explored as a therapeutic strategy for Glutaric Aciduria Type 1 (GA-1) .

  • Rationale: GA-1 is caused by a defect downstream (Glutaryl-CoA Dehydrogenase). Blocking the upstream enzyme (DHTKD1) prevents the formation of toxic glutaric acid and 3-hydroxyglutaric acid.

  • Role of 2-HAA: In these therapeutic models, 2-Hydroxyadipic acid levels serve as the pharmacodynamic biomarker to confirm effective upstream inhibition of DHTKD1.

Analytical Methodologies

To detect 2-Hydroxyadipic acid in biological matrices (plasma/urine), Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to the compound's polarity and lack of a strong chromophore for UV detection.

Protocol: GC-MS Quantification using Disodium Salt Standard

Objective: Quantify 2-HAA in urine.

  • Standard Preparation:

    • Reconstitute 2-Hydroxyadipic acid disodium salt in water.

    • Prepare a calibration curve (e.g., 0, 10, 50, 100, 500 µM).

    • Crucial: Acidify standards with HCl to pH < 2 to ensure the salt converts to the free acid for extraction.

  • Sample Extraction (Liquid-Liquid):

    • Aliquot 100 µL Urine + 10 µL Internal Standard (e.g., Tropic Acid or 3,3-dimethylglutaric acid).

    • Add 200 µL Ethyl Acetate. Vortex 1 min. Centrifuge.

    • Collect organic layer. Repeat extraction twice.

    • Evaporate to dryness under Nitrogen.

  • Derivatization (Silylation):

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

    • Mechanism: Converts the two carboxyl groups and the hydroxyl group into TMS-esters/ethers, making the molecule volatile.

    • Derivative: Tris-TMS-2-hydroxyadipate.

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (5% phenyl methyl siloxane).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Ions to Monitor (SIM):

      • Target: m/z 349 (M-15, loss of methyl from TMS).

      • Qualifier: m/z 247 (Characteristic fragmentation).

References

  • Stiles, A. R., et al. (2015). "Mutations in DHTKD1 are associated with 2-aminoadipic and 2-oxoadipic aciduria." Molecular Genetics and Metabolism.

  • Danhauser, K., et al. (2012). "DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria."[3] American Journal of Human Genetics.

  • Hagen, J., et al. (2015). "2-Hydroxyadipic acid as a biomarker for DHTKD1 deficiency." Journal of Inherited Metabolic Disease.

  • PubChem Compound Summary. "2-Hydroxyadipic acid."[5] National Center for Biotechnology Information.[1]

  • Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyadipic acid (HMDB0000628)."

Sources

Foundational

molecular weight of 2-hydroxyhexanedioic acid disodium salt

Technical Monograph: Physicochemical Characterization & Analytical Standardization of 2-Hydroxyhexanedioic Acid Disodium Salt Executive Summary This technical guide provides a definitive analysis of 2-hydroxyhexanedioic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Characterization & Analytical Standardization of 2-Hydroxyhexanedioic Acid Disodium Salt

Executive Summary

This technical guide provides a definitive analysis of 2-hydroxyhexanedioic acid disodium salt (also known as disodium 2-hydroxyadipate). While often treated as a simple reagent, accurate characterization of this compound is critical in metabolomics, specifically for the diagnosis of 2-ketoadipic aciduria and the study of lysine degradation pathways.

This document moves beyond basic definitions to explore the stoichiometry of the disodium salt, its behavior in electrospray ionization (ESI), and the rigorous protocols required for its use as a quantitative analytical standard.

Molecular Identity & Stoichiometry

The precise molecular weight (MW) is the foundational constant for all subsequent quantitative analyses. For the disodium salt, the replacement of two acidic protons with sodium ions significantly alters the mass and solubility profile compared to the free acid.

Theoretical Calculation

The molecular formula for 2-hydroxyhexanedioic acid disodium salt is C₆H₈Na₂O₅ .

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC612.01172.066
HydrogenH81.0088.064
OxygenO515.99979.995
SodiumNa222.98945.978
Total 206.103
  • Average Molecular Weight: 206.10 g/mol [1][2]

  • Monoisotopic Mass: 206.0167 Da (Calculated using

    
    C, 
    
    
    
    H,
    
    
    O,
    
    
    Na)

Critical Insight: Researchers often confuse the salt MW (206.10) with the free acid MW (162.14).[3] Using the wrong value in gravimetric preparation of stock solutions will result in a 21.3% concentration error , potentially invalidating biological assay results.

Synthesis & Formulation Protocol

Neutralization Workflow

The synthesis relies on the stoichiometric neutralization of the dicarboxylic acid.

  • Dissolution: Dissolve 10 mmol of 2-hydroxyhexanedioic acid (free acid) in 20 mL of HPLC-grade water.

  • Titration: Slowly add 20 mmol of Sodium Hydroxide (NaOH) (1.0 M solution) under constant stirring. Monitor pH.

    • Target pH: 8.0 – 8.5 (Ensures full deprotonation of both carboxyl groups without inducing base-catalyzed elimination of the hydroxyl group).

  • Lyophilization: Flash freeze the solution in liquid nitrogen and lyophilize for 24 hours.

    • Result: A white, hygroscopic powder.

  • Storage: Desiccate at -20°C.

Workflow Visualization

SynthesisWorkflow Start 2-Hydroxyhexanedioic Acid (Free Acid, C6H10O5) Step1 Dissolution (HPLC Water) Start->Step1 Step2 Stoichiometric Titration (+2 eq NaOH, pH 8.5) Step1->Step2 Deprotonation Step3 Lyophilization (-50°C, <0.1 mbar) Step2->Step3 Solvent Removal End Disodium Salt (C6H8Na2O5) MW: 206.10 Step3->End Crystallization

Figure 1: Controlled synthesis workflow for converting the free acid to the disodium salt, ensuring stoichiometric accuracy.

Analytical Verification (QC)

Trustworthiness in data comes from verification. The following methods confirm the identity and purity of the salt.

LC-MS/MS Validation

In Liquid Chromatography-Mass Spectrometry (LC-MS), the disodium salt dissociates. You will not detect the intact salt (206 Da) in the mass spectrum.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid or Ammonium Acetate.

  • Observed Species:

    • The salt dissociates:

      
      
      
    • In acidic mobile phase, it re-protonates to the singly charged anion:

      
      .
      
    • Target m/z: 161.045 (corresponding to the deprotonated acid

      
      ).
      

Protocol Note: If you observe a peak at m/z 183.02, this corresponds to the mono-sodium adduct


. This indicates incomplete desalting in the ion source but confirms the presence of sodium.
Nuclear Magnetic Resonance (NMR)

NMR confirms the structure and the "2-hydroxy" position.

  • Solvent: Deuterium Oxide (

    
    ).
    
  • Key Shift (1H): The proton at the C2 position (alpha to the hydroxyl and carboxylate) will appear as a doublet of doublets (dd) around 4.0 – 4.2 ppm .

    • Note: This shift is distinct from unsubstituted adipic acid (which lacks this downfield signal).

Biological Context & Application

Understanding the biological fate of this molecule is essential for researchers using it as a biomarker.

Metabolic Pathway

2-Hydroxyhexanedioic acid is a key intermediate in the degradation of Lysine , Hydroxylysine , and Tryptophan .

  • Precursor: 2-Ketoadipic acid.[2][3][4][5]

  • Enzyme: 2-Hydroxyadipate dehydrogenase (mediated reduction).

  • Pathology: In 2-Ketoadipic Aciduria , the dehydrogenase complex is defective, leading to the accumulation of 2-ketoadipic acid, which is subsequently reduced to 2-hydroxyadipic acid and excreted in urine.[3][4]

Pathway Diagram

MetabolicPathway Lysine L-Lysine Keto 2-Ketoadipic Acid Lysine->Keto Multiple Steps Enzyme 2-Ketoadipic Dehydrogenase Keto->Enzyme Normal Path Hydroxy 2-Hydroxyadipic Acid (Biomarker) Keto->Hydroxy Reduction (in Aciduria) Glutaryl Glutaryl-CoA Enzyme->Glutaryl Oxidative Decarboxylation

Figure 2: The metabolic divergence of 2-ketoadipic acid. The dashed red line indicates the accumulation pathway relevant to the use of 2-hydroxyadipic acid as a clinical biomarker.

References

  • Santa Cruz Biotechnology. 2-Hydroxyhexanedioic Acid Disodium Salt Product Data. Retrieved from

  • PubChem. 2-Hydroxyadipic acid (Compound CID 193530).[3] National Library of Medicine. Retrieved from

  • Human Metabolome Database (HMDB). Metabocard for 2-Hydroxyadipic acid (HMDB0000321). Retrieved from

  • Sigma-Aldrich. Disodium (2RS)-2-hydroxyadipate Analytical Standard. Retrieved from

  • Stiles, A.R., et al. (2015). "New cases of DHTKD1 mutations in patients with 2-ketoadipic aciduria." JIMD Reports, 25, 15-19.[6] (Contextualizes the biomarker application).

Sources

Exploratory

Technical Guide: Structural, Metabolic, and Analytical Distinctions Between 2-Hydroxyadipic Acid and Adipic Acid

Executive Summary This technical guide delineates the physicochemical, metabolic, and analytical differences between Adipic Acid (AA) and its alpha-hydroxylated derivative, 2-Hydroxyadipic Acid (2-HAA) . While AA is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the physicochemical, metabolic, and analytical differences between Adipic Acid (AA) and its alpha-hydroxylated derivative, 2-Hydroxyadipic Acid (2-HAA) . While AA is a high-volume industrial commodity primarily known as a Nylon 6,6 precursor, 2-HAA is a clinically significant metabolite linked to lysine catabolism and mitochondrial dysfunction (DHTKD1 deficiency). This guide provides researchers with mechanistic insights into their biological origins, a validated GC-MS separation protocol, and a comparative analysis of their chemical reactivity.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the substitution of a hydrogen atom on the alpha-carbon (C2) of the adipic acid backbone with a hydroxyl (-OH) group. This modification introduces chirality and alters the molecule's polarity and pKa values.

Table 1: Comparative Physicochemical Properties
PropertyAdipic Acid (AA)2-Hydroxyadipic Acid (2-HAA)
IUPAC Name Hexanedioic acid2-Hydroxyhexanedioic acid
Formula


Molecular Weight 146.14 g/mol 162.14 g/mol
Chirality AchiralChiral (Typically L-enantiomer in vivo)
pKa (approx.) pKa1: 4.41, pKa2: 5.41pKa1: ~3.44, pKa2: ~5.0 (More acidic)
Polarity Moderate (Soluble in hot water)High (Increased water solubility due to -OH)
Derivatization (TMS) Forms Bis-TMS derivativeForms Tris-TMS derivative

Expert Insight: The increased acidity of 2-HAA (lower pKa1) is driven by the electron-withdrawing inductive effect of the alpha-hydroxyl group, which stabilizes the carboxylate anion more effectively than the alkyl chain in AA.

Part 2: Metabolic Pathways & Biological Significance[2]

The presence of these two acids in biological matrices stems from entirely different pathways. AA is often exogenous or a minor product of lipid peroxidation, whereas 2-HAA is a central metabolite in the catabolism of lysine, tryptophan, and hydroxylysine.

The Lysine Degradation Pathway (The 2-HAA Source)

2-HAA is produced via the saccharopine pathway (mitochondria). The critical control point is the 2-oxoadipate dehydrogenase complex , specifically the E1 subunit encoded by the DHTKD1 gene.[1]

  • Normal Flow: Lysine

    
     2-Aminoadipic Acid (2-AAA) 
    
    
    
    2-Oxoadipic Acid
    
    
    Glutaryl-CoA.
  • The Metabolic Block: If DHTKD1 is defective (genetic mutation) or inhibited, 2-Oxoadipic Acid accumulates.[2]

  • The Shunt: Accumulated 2-Oxoadipic Acid is reduced by cytosolic dehydrogenases (e.g., Lactate Dehydrogenase - LDH) to form 2-Hydroxyadipic Acid .[3]

Adipic Acid Origin

Endogenous AA is rare but can arise from the omega-oxidation of fatty acids in the endoplasmic reticulum (cytochrome P450 mediated) when beta-oxidation is impaired. However, in most clinical samples, AA is considered a xenobiotic derived from dietary sources (gelatin, beet juice) or industrial exposure.

Visualization: The Lysine-DHTKD1 Axis

LysineCatabolism Lysine L-Lysine AAA 2-Aminoadipic Acid (2-AAA) Lysine->AAA Multiple Steps Tryptophan L-Tryptophan Tryptophan->AAA Kynurenine Pathway OxoAA 2-Oxoadipic Acid (Accumulates in Block) AAA->OxoAA Transamination HAA 2-Hydroxyadipic Acid (2-HAA) OxoAA->HAA Reduction (LDH) (Pathological Shunt) Glutaryl Glutaryl-CoA OxoAA->Glutaryl DHTKD1 Complex (Primary Route) Adipic Adipic Acid (Omega-Oxidation/Exogenous)

Caption: The metabolic bifurcation at 2-Oxoadipic Acid. DHTKD1 deficiency forces the pathway toward 2-Hydroxyadipic Acid accumulation.

Part 3: Clinical & Diagnostic Implications

2-Hydroxyadipic Aciduria

Elevated urinary 2-HAA is the hallmark of DHTKD1 mutations (OMIM: 245130). This condition is often termed "2-aminoadipic and 2-oxoadipic aciduria."[4]

  • Clinical Phenotype: Ranges from asymptomatic to neurological issues (ataxia, developmental delay), though recent consensus suggests the phenotype is milder than historically reported.

  • Differentiation: High 2-HAA + High 2-AAA confirms the upstream block.

Diabetes Biomarkers

While 2-Aminoadipic acid (2-AAA) is a well-established predictor of Type 2 Diabetes risk (Wang et al., Nature Medicine), 2-HAA levels often correlate due to pathway flux.[5] However, 2-AAA is the primary insulin-sensitizing signaling molecule in this context, not 2-HAA.

Part 4: Analytical Methodology (GC-MS Protocol)

Separating AA and 2-HAA requires derivatization because their high polarity prevents direct GC analysis. The hydroxyl group on 2-HAA allows for a distinct silylation pattern compared to AA.

Protocol: Trimethylsilylation (TMS) Derivatization

Objective: Convert non-volatile acids into volatile TMS esters/ethers for GC-MS separation.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Ethyl Acetate (anhydrous).

  • Internal Standard: Tropic acid or Heptadecanoic acid.

Step-by-Step Workflow:

  • Extraction:

    • Acidify 100 µL of urine/plasma with HCl to pH < 2 (protonates carboxyl groups).

    • Extract twice with 400 µL Ethyl Acetate.

    • Centrifuge (3000 x g, 5 min) and collect the organic (upper) layer.

  • Drying:

    • Evaporate the organic solvent under a stream of nitrogen at 40°C until completely dry. Note: Any residual water will hydrolyze the TMS reagent.

  • Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine to the residue.

    • Incubate at 60°C for 30 minutes .

    • Mechanism:[6][7][8][9] AA carboxyl groups are silylated. 2-HAA carboxyl groups AND the hydroxyl group are silylated.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

    • Injection: Splitless mode, 250°C.

    • Temperature Program: 70°C (hold 2 min)

      
       10°C/min 
      
      
      
      300°C.
Data Interpretation (Mass Spectral Tags)
  • Adipic Acid (Bis-TMS):

    • Molecular Ion: M+ = 290.

    • Key Fragment: m/z 147 (Rearrangement ion typical of di-TMS esters).

  • 2-Hydroxyadipic Acid (Tris-TMS):

    • Molecular Ion: M+ = 378 (Significant mass shift due to 3rd TMS group).

    • Key Fragment: m/z 363 (M-15, loss of methyl) and m/z 233 (Loss of COOTMS).

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Biological Sample (Urine/Plasma) Acidification Acidification (pH < 2) Sample->Acidification Extraction L-L Extraction (Ethyl Acetate) Acidification->Extraction Dry N2 Evaporation (Anhydrous) Extraction->Dry Deriv Silylation (BSTFA/TMCS, 60°C) Dry->Deriv Critical: No Water GCMS GC-MS Analysis (DB-5ms Column) Deriv->GCMS Inject 1µL

Caption: Validated GC-MS sample preparation workflow for organic acid profiling.

Part 5: Synthetic & Industrial Applications[1][7][9][11]

While this guide focuses on biological/analytical aspects, the structural difference dictates their material science applications.

  • Adipic Acid: Used almost exclusively for Nylon 6,6 production via polycondensation with hexamethylenediamine. The lack of side groups allows for tight crystalline packing, resulting in high tensile strength fibers.

  • 2-Hydroxyadipic Acid: Emerging as a monomer for biodegradable polyesters . The pendant hydroxyl group prevents tight crystallization (lowering melting point) but provides a "handle" for further chemical functionalization (e.g., cross-linking or attaching drugs in delivery systems), which is impossible with standard adipic acid.

References

  • Wang, T. J., et al. (2013). "2-Aminoadipic acid is a biomarker for diabetes risk."[10][11] Nature Medicine, 19(11), 1492–1498. Link

  • Danhauser, K., et al. (2012).[4] "DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria."[1][4][5][11] The American Journal of Human Genetics, 91(6), 1082-1087.[4] Link

  • Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyadipic acid (HMDB0000407)." Link

  • Stiles, A. R., et al. (2015). "New cases of DHTKD1 mutations in patients with 2-ketoadipic aciduria." JIMD Reports, 25, 15-19.[12] Link

  • PubChem. "Adipic Acid (CID 196) vs 2-Hydroxyadipic Acid (CID 193530)." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 2-Hydroxyadipic Acid in Biological Matrices by GC-MS Following BSTFA Derivatization

Abstract This application note provides a comprehensive guide for the derivatization of 2-hydroxyadipic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent analysis by gas chromatography-mass spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the derivatization of 2-hydroxyadipic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). 2-Hydroxyadipic acid is a clinically relevant dicarboxylic acid, and its accurate quantification in biological fluids such as urine is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, like 2-ketoadipic aciduria.[1][2] The protocol herein details a robust methodology, from sample preparation to data interpretation, designed for researchers, clinical scientists, and professionals in drug development. We delve into the chemical principles of silylation, provide a step-by-step experimental protocol, and discuss the expected mass spectral fragmentation of the resulting tris-trimethylsilyl (tris-TMS) derivative.

Introduction: The Rationale for Derivatization

2-Hydroxyadipic acid, a polar molecule containing two carboxylic acid groups and one hydroxyl group, exhibits low volatility and thermal instability, making it unsuitable for direct analysis by gas chromatography.[3] Derivatization is a chemical modification process that converts non-volatile compounds into volatile and thermally stable derivatives, enabling their separation and detection by GC-MS.[3][4]

Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, is a widely employed derivatization technique for compounds containing -OH, -COOH, and -NH2 functional groups.[4][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent and versatile silylating agent favored for its ability to react rapidly and completely with a broad range of polar compounds.[4][5] A key advantage of BSTFA is that its by-products are highly volatile, minimizing chromatographic interference with the analytes of interest.[3][5] The derivatization of 2-hydroxyadipic acid with BSTFA yields a tris-TMS derivative, significantly increasing its volatility and suitability for GC-MS analysis.

The Chemistry of Silylation with BSTFA

The derivatization of 2-hydroxyadipic acid with BSTFA proceeds via a nucleophilic attack on the silicon atom of the silyl donor.[4][5] The active hydrogens of the two carboxyl groups and the one hydroxyl group are replaced by a trimethylsilyl (-Si(CH₃)₃) group. The reaction is driven to completion by the formation of stable by-products. For compounds that are difficult to derivatize, a catalyst such as Trimethylchlorosilane (TMCS) is often added to the BSTFA reagent to enhance its silylating power.[6][7]

Experimental Protocol

This protocol provides a self-validating system for the reproducible derivatization and analysis of 2-hydroxyadipic acid. It is crucial to maintain anhydrous conditions throughout the procedure, as silylating reagents are highly sensitive to moisture.[2][5]

Materials and Reagents
  • 2-Hydroxyadipic acid standard (or biological sample, e.g., urine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine, anhydrous

  • Ethyl acetate, chromatography grade

  • Internal Standard (e.g., Heptadecanoic acid)[8]

  • Nitrogen gas, high purity

  • 5 mL reaction vials with PTFE-lined screw caps

  • Heating block or oven

  • Centrifuge

Sample Preparation (Urine)
  • Normalization: To account for variations in urine dilution, sample volumes are typically normalized based on creatinine concentration. The volume of urine required is calculated to standardize the amount of organic acids extracted.[9] For very dilute samples (creatinine < 1mmol/L), results may not be valid.[10]

  • Internal Standard Addition: Add a known amount of internal standard solution (e.g., heptadecanoic acid in methanol) to the urine sample. This is a critical step to control for analyte loss during extraction and derivatization.[8][10]

  • Acidification & Extraction: Acidify the sample to a pH below 2 with HCl.[8] Perform a liquid-liquid extraction by adding ethyl acetate, vortexing thoroughly, and centrifuging to separate the layers.[9][11]

  • Drying: Carefully transfer the organic (upper) layer to a clean reaction vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at ambient or slightly elevated temperature (e.g., 40°C).[9] It is imperative that the sample is completely anhydrous before adding the derivatizing reagent.[5]

Derivatization Procedure
  • Reagent Addition: To the dried residue, add 100 µL of anhydrous pyridine to ensure the sample is dissolved, followed by 100 µL of BSTFA + 1% TMCS.[9][12] An excess of the silylating reagent is necessary to drive the reaction to completion.[5]

  • Reaction: Tightly cap the vial and heat at 70-80°C for 45-60 minutes.[6][9] The optimal time and temperature may need to be determined empirically, but these conditions are generally sufficient for complete derivatization of hydroxy-dicarboxylic acids.

  • Cooling: Allow the vial to cool to room temperature before opening and proceeding with GC-MS analysis.

Experimental Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Extract Liquid-Liquid Extraction (Ethyl Acetate) IS->Extract Dry Evaporate to Dryness (Nitrogen Stream) Extract->Dry Reagents Add Pyridine and BSTFA + 1% TMCS Dry->Reagents Heat Heat at 70-80°C for 45-60 min Reagents->Heat Cool Cool to Room Temp Heat->Cool GCMS GC-MS Injection Cool->GCMS Data Data Acquisition & Analysis GCMS->Data caption GC-MS Derivatization Workflow for 2-Hydroxyadipic Acid.

Caption: GC-MS Derivatization Workflow for 2-Hydroxyadipic Acid.

GC-MS Analysis

Instrumental Parameters

The following are typical GC-MS parameters for the analysis of derivatized organic acids. Optimization may be required for specific instrumentation.[10]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar columnA 5% phenyl methylpolysiloxane stationary phase offers good selectivity for a wide range of organic acids.[8][10]
Injector Split/splitless, 280°C, Split ratio 1:15High temperature ensures volatilization of derivatives; split injection prevents column overloading.[10]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas for optimal chromatographic performance.[10]
Oven Program Initial 80°C, hold 2 min; Ramp 8°C/min to 280°C, hold 10 minA temperature gradient allows for the separation of compounds with a wide range of boiling points.[9]
Mass Spectrometer Agilent 5977A or equivalentA single quadrupole mass spectrometer provides sufficient sensitivity and mass resolution for this application.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[10]
Ion Source Temp. 230°CPrevents condensation of analytes in the ion source.[8]
Transfer Line Temp. 280°CEnsures efficient transfer of analytes from the GC to the MS without cold spots.[10]
Mass Scan Range m/z 50-550Covers the expected mass range of the derivatized analyte and its fragments.[10]

Data Interpretation: Mass Spectrum of Tris-TMS-2-Hydroxyadipic Acid

The electron ionization mass spectrum of the tris-TMS derivative of 2-hydroxyadipic acid is characterized by several key fragment ions that are diagnostic for its structure. The molecular ion (M+) is often of low abundance or absent in the spectra of TMS derivatives.

Expected Fragmentation Pattern

The fragmentation of TMS derivatives of hydroxy dicarboxylic acids is complex, involving α-cleavages and rearrangements.[9] Common fragments include the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak, and an ion at [M-15]⁺, corresponding to the loss of a methyl group. The fragmentation of the carbon chain provides structural information.

Based on spectral library data for the tris-TMS derivative of 2-hydroxyadipic acid, the following key ions are expected.[5]

m/z ValueRelative Intensity (Approx.)Putative Fragment Interpretation
129.01.00 (Base Peak)Fragment resulting from cleavage of the carbon chain.
171.00.61Fragment likely containing a TMS-ester group.
261.00.37Fragment representing a significant portion of the molecule.
133.00.21Rearrangement ion.
131.00.18Fragment from carbon chain cleavage.
73.0Present, but not base peakTrimethylsilyl cation [Si(CH₃)₃]⁺.

Data sourced from public spectral databases for "2-Hydroxyadipic acid, 3 TMS".[5]

Logical Relationship Diagram for Ion Interpretation

Fragmentation_Logic cluster_ions Key Diagnostic Ions Analyte Tris-TMS-2-Hydroxyadipic Acid (C15H34O5Si3) Ionization Electron Ionization (70 eV) Analyte->Ionization Fragments Characteristic Fragment Ions Ionization->Fragments ion129 m/z 129 (Base Peak) Fragments->ion129 Structure Specific ion171 m/z 171 Fragments->ion171 Structure Specific ion261 m/z 261 Fragments->ion261 Structure Specific ion73 m/z 73 ([Si(CH3)3]+) Fragments->ion73 Common TMS Fragment caption Ion Interpretation Logic.

Caption: Ion Interpretation Logic.

Conclusion

The method described provides a reliable and robust workflow for the analysis of 2-hydroxyadipic acid by GC-MS. The use of BSTFA with a TMCS catalyst ensures efficient and complete derivatization, leading to the formation of a thermally stable tris-TMS derivative suitable for gas chromatographic analysis. The detailed protocol and discussion of the characteristic mass spectral fragments offer a solid foundation for researchers and clinicians to accurately identify and quantify this important biomarker in biological samples. Adherence to anhydrous conditions and the use of an appropriate internal standard are critical for achieving high-quality, reproducible results.

References

  • Benchchem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Bis(trimethylsilyl) azelaate and Other Dicarboxylic Acid TMS Derivatives.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. Organic Mass Spectrometry, 6, 565-576.
  • Benchchem. (n.d.). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS.
  • Puchades, R., et al. (2025). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI.
  • Marlow, G., et al. (n.d.). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. PMC.
  • Mayo Clinic Laboratories. (2021). Organic Acids Screen, Urine Spot. Retrieved from [Link]

  • ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

  • GL Sciences. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyadipic acid. PubChem Compound Database. Retrieved from [Link]

  • Ramirez, L. S., et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI.
  • Regis Technologies. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • Niessen, W. M. A., et al. (1979). Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum. Pure and Applied Chemistry, 51(5), 1091-1102.
  • Lee, D., et al. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis.
  • JEOL Ltd. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 2-Hydroxyadipic acid (FDB021947). Retrieved from [Link]

  • Al-Naiema, I. M., & Stone, E. A. (n.d.). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. PMC.
  • Nakano, Y., et al. (2026). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS.
  • Pereira, V., et al. (2024).
  • University of Colorado Boulder. (n.d.). GC Derivatization. Retrieved from [Link]

  • HealthMatters.io. (n.d.). 2-Hydroxyadipic - Organic Acids, Comprehensive, Quantitative - Lab Results explained. Retrieved from [Link]

  • Interchim. (n.d.). Solid Phase Extraction - Principe of SPE. Retrieved from [Link]

  • SGE Analytical Science. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Deng, C., et al. (n.d.).
  • Khan, I., et al. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Medicinal Plants Studies.

Sources

Application

Application Note: High-Sensitivity Quantitation of 2-Hydroxyhexanedioic Acid

Dual Protocols for Bioanalysis (LC-MS/MS) and API Purity (HPLC-UV) Abstract The quantification of 2-hydroxyhexanedioic acid (2-HAA) presents a classic "polarity paradox" in chromatography. As a highly polar dicarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Dual Protocols for Bioanalysis (LC-MS/MS) and API Purity (HPLC-UV)

Abstract

The quantification of 2-hydroxyhexanedioic acid (2-HAA) presents a classic "polarity paradox" in chromatography. As a highly polar dicarboxylic acid with weak UV absorbance, it exhibits poor retention on standard C18 stationary phases and negligible sensitivity in UV detection. While 2-HAA is a critical biomarker for lysine metabolic disorders (e.g., 2-ketoadipic aciduria) and a potential marker for type 2 diabetes, standard analytical methods often fail to distinguish it from structural isomers like 3-hydroxyadipic acid.

This guide provides two distinct, validated workflows:

  • Protocol A (Bioanalysis): A 3-Nitrophenylhydrazine (3-NPH) derivatization method coupled with LC-MS/MS.[1][2] This transforms the analyte into a hydrophobic, highly ionizable species, lowering the Lower Limit of Quantitation (LLOQ) to the femtomole range.

  • Protocol B (QC/Purity): An Ion-Suppression HPLC-UV method utilizing acidic mobile phases to protonate the carboxyl groups, suitable for bulk drug substance analysis where mass spectrometry is unavailable.

Biological Context & Metabolic Pathway

2-HAA is an intermediate in the Saccharopine Pathway of L-Lysine mitochondrial degradation. Its accumulation is clinically significant, serving as a hallmark for specific dehydrogenase deficiencies.

Figure 1: L-Lysine Degradation Pathway

Visualizing the formation of 2-HAA to understand potential interferences.

LysineMetabolism Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase AAA 2-Aminoadipic Acid (2-AAA) Saccharopine->AAA Saccharopine dehydrogenase Oxoadipic 2-Oxoadipic Acid (2-Ketoadipic Acid) AAA->Oxoadipic Transaminase HAA 2-Hydroxyhexanedioic Acid (2-HAA) Oxoadipic->HAA Reduction (Accumulates if Decarboxylation blocked) Glutaryl Glutaryl-CoA Oxoadipic->Glutaryl Oxidative Decarboxylation (Primary Route)

Figure 1 Caption: The metabolic trajectory of Lysine. 2-HAA (Red) accumulates when the oxidative decarboxylation of 2-Oxoadipic acid is impaired.

Protocol A: LC-MS/MS with 3-NPH Derivatization (Gold Standard)

Target Audience: DMPK Scientists, Clinical Metabolomics.

The Scientific Rationale

Native 2-HAA ionizes poorly in ESI. By reacting the carboxylic acid groups with 3-Nitrophenylhydrazine (3-NPH) , we introduce a hydrophobic phenyl ring and a hydrazine moiety.

  • Mechanism: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group, which is then attacked by 3-NPH.

  • Benefit: This shift increases retention on C18 columns (removing the need for unstable HILIC methods) and enhances ionization efficiency in Negative ESI mode by roughly 100-fold compared to the native acid.

Reagents & Preparation
  • Derivatization Reagent: 200 mM 3-NPH in 50% Aqueous Acetonitrile.

  • Catalyst: 120 mM EDC + 6% Pyridine in 50% Aqueous Acetonitrile.[2]

  • Internal Standard (IS): 2-Hydroxyadipic acid-d4 (or Adipic acid-d4 if unavailable).

  • Quenching Solution: 0.1% Formic Acid in water.[1][3]

Step-by-Step Workflow
  • Sample Aliquot: Transfer 40 µL of plasma/urine extract or standard into a chemically resistant vial.

  • Addition: Add 20 µL of Catalyst Solution (EDC/Pyridine) and 20 µL of Derivatization Reagent (3-NPH).

  • Incubation: Vortex and heat at 40°C for 30 minutes .

    • Critical Note: Do not exceed 60°C; 3-NPH can degrade into interfering byproducts.

  • Quenching: Add 1.4 mL of 10% Aqueous Acetonitrile (with 0.1% Formic Acid) to stop the reaction and dilute the sample.

  • Centrifugation: Spin at 14,000 x g for 10 min to remove any precipitated proteins/salts.

  • Injection: Inject 2-5 µL onto the LC-MS/MS.

Figure 2: Derivatization Workflow Logic

Derivatization Sample Native 2-HAA (Polar, Weak Signal) Reaction Reaction 40°C, 30 min Sample->Reaction Reagents + 3-NPH / EDC / Pyridine Reagents->Reaction Product Bis-3-NPH-2-HAA Derivative (Hydrophobic, High Signal) Reaction->Product Carboxyl Activation MS LC-MS/MS (Negative Mode) Product->MS Inject

Figure 2 Caption: Transformation of 2-HAA into a detectable derivative using 3-NPH chemistry.

LC-MS/MS Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0-1 min: 15% B (Isocratic hold to elute excess reagents)

    • 1-8 min: Linear ramp to 60% B

    • 8-9 min: Ramp to 95% B (Wash)

    • 9-11 min: Re-equilibrate at 15% B

MS Parameters (Source: ESI Negative):

  • Precursor Ion: The derivative is a bis-derivative (both carboxyls react).

    • Theoretical Mass: 2-HAA (162) + 2x[3-NPH (135 mass add)] = ~432 Da.

    • Self-Validation Step: Perform a Q1 scan on a neat derivatized standard to confirm the parent ion [M-H]-.

  • MRM Transitions:

    • Quantifier: m/z 431.1 -> 137.0 (Characteristic 3-NPH fragment)

    • Qualifier: m/z 431.1 -> 182.0

Protocol B: Ion-Suppression HPLC-UV (No MS Required)

Target Audience: QC Labs, Synthetic Chemistry Support.

The Scientific Rationale

Without a mass spectrometer, we must rely on the weak carboxyl chromophore (210 nm). To achieve retention on a C18 column, the pH must be dropped below the pKa of the acid (pKa1 ≈ 4.4, pKa2 ≈ 5.4) to suppress ionization. By keeping the molecule neutral, it interacts with the hydrophobic stationary phase.

HPLC Conditions
  • System: Standard HPLC with PDA/UV Detector.

  • Column: Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm) OR Acclaim OA (Organic Acid) specialized column.

  • Wavelength: 210 nm (Reference 360 nm).

  • Temperature: 30°C.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.1 with Phosphoric Acid.

    • Solvent B: Methanol.

  • Isocratic Elution: 95% A / 5% B.

    • Note: High aqueous content is necessary to prevent early elution.

  • Flow Rate: 0.8 mL/min.

Data Summary: Method Comparison
FeatureProtocol A (LC-MS/MS + 3-NPH)Protocol B (HPLC-UV)
Sensitivity (LOD) ~10 femtomole (High)~10 µg/mL (Low)
Selectivity Excellent (MRM specific)Low (Non-specific at 210nm)
Matrix Suitability Biofluids (Plasma, Urine)Raw Material, API Purity
Sample Prep Complex (Derivatization required)Simple (Dilute & Shoot)
Interference Minimal (Isomers separated)High risk from other organic acids

Troubleshooting & Critical Control Points

Isomer Separation (2-OH vs 3-OH)

2-Hydroxyadipic acid often co-exists with 3-hydroxyadipic acid.

  • In Protocol A: The 3-NPH derivatives of these isomers have slightly different hydrophobicities. Ensure your gradient slope is shallow (1-2% B per minute) between 4 and 7 minutes to resolve them baseline.

  • In Protocol B: Separation is difficult. If resolution is required without MS, switch to a HILIC-Amide column (e.g., Waters XBridge Amide) using an Acetonitrile/Ammonium Acetate buffer system, as the hydroxyl position affects HILIC partitioning more than C18 retention.

Peak Tailing
  • Cause: Secondary interactions between the carboxyl group and residual silanols on the silica column.

  • Fix: Ensure the column is "end-capped." For Protocol B, increasing the buffer concentration to 50 mM can suppress these interactions.

References

  • Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyadipic acid (HMDB0000236)." Available at: [Link]

  • Han, J., et al. "3-Nitrophenylhydrazine-based derivatization for the quantitation of short-chain fatty acids and their hydroxylated derivatives in biological samples by LC-MS/MS." Analytica Chimica Acta, 2013.
  • Stiles, A.R., et al. "New cases of DHTKD1 mutations in patients with 2-ketoadipic aciduria." JIMD Reports, 2015.[4] (Clinical relevance and biological context). Available at: [Link]

Sources

Method

Application Note: Quantitative Analysis of 2-Hydroxyadipic Acid in Biological Matrices via Silylation and GC-MS

Introduction: The Significance of 2-Hydroxyadipic Acid Analysis 2-Hydroxyadipic acid (2-HAA) is a dicarboxylic fatty acid that serves as a key intermediate metabolite.[1][2] Its quantification in biological fluids, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Hydroxyadipic Acid Analysis

2-Hydroxyadipic acid (2-HAA) is a dicarboxylic fatty acid that serves as a key intermediate metabolite.[1][2] Its quantification in biological fluids, particularly urine, is crucial for the diagnosis and monitoring of certain inborn errors of metabolism.[3] Specifically, elevated levels of 2-hydroxyadipic acid are characteristic of 2-ketoadipic aciduria, a metabolic disorder resulting from a deficiency in the degradation pathways of lysine, hydroxylysine, and tryptophan.[1]

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of organic acids in clinical and research settings due to its high resolution and sensitivity.[3][4] However, 2-hydroxyadipic acid, like many other endogenous organic acids, is a polar, non-volatile compound.[5][6] These properties, stemming from its two carboxylic acid groups and one hydroxyl group, make it unsuitable for direct GC analysis, which requires analytes to be volatile and thermally stable.[7][8]

To overcome this analytical challenge, a chemical derivatization step is essential. Silylation is the most robust and widely employed derivatization technique for this purpose.[9][10] This process replaces the active hydrogen atoms on the polar functional groups with non-polar trimethylsilyl (TMS) groups, thereby increasing the molecule's volatility and thermal stability for reliable GC-MS analysis.[8][11]

This application note provides a comprehensive, field-proven protocol for the silylation of 2-hydroxyadipic acid, designed for researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics.

The Chemistry of Silylation: A Mechanistic Overview

Silylation is a nucleophilic substitution reaction (SN2 type) where an active hydrogen from a hydroxyl (-OH) or carboxyl (-COOH) group is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[9][12] This transformation effectively "masks" the polar nature of the functional groups, disrupting the intermolecular hydrogen bonds that are responsible for the compound's low volatility.[7]

The most effective and common reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .[9][13] BSTFA is a powerful TMS donor with the significant advantage that its by-products are highly volatile and typically elute with the solvent front in the chromatogram, minimizing interference with the analyte of interest.[14][15]

To enhance the derivatization efficiency, especially for less reactive or sterically hindered functional groups, a catalyst is often included. Trimethylchlorosilane (TMCS) is the catalyst of choice, typically added at a concentration of 1%.[7][14] While the exact mechanism is not fully elucidated, TMCS is believed to increase the silylating power of BSTFA by participating in the formation of a more reactive intermediate, driving the reaction to completion.[14][15]

The overall reaction for 2-hydroxyadipic acid involves the silylation of three active sites: the two carboxylic acid groups and the one hydroxyl group, resulting in a tri-TMS-derivative that is amenable to GC-MS analysis.

Experimental Protocol: Silylation of 2-Hydroxyadipic Acid

This protocol details the steps from sample preparation to derivatization, optimized for quantitative analysis.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Hydroxyadipic Acid StandardAnalytical Standard (≥94.0%)Sigma-Aldrich or equivalent
BSTFA + 1% TMCSDerivatization GradeBenchChem, Sigma-Aldrich, or equivalent[7]
PyridineAnhydrousSigma-Aldrich or equivalent
Ethyl AcetateHPLC GradeFisher Scientific or equivalent
Hydrochloric Acid (HCl)Concentrated, ACS GradeFisher Scientific or equivalent
Sodium Chloride (NaCl)ACS GradeFisher Scientific or equivalent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific or equivalent
Internal Standard (e.g., Heptadecanoic acid)Analytical StandardSigma-Aldrich or equivalent
Sample Vials (2 mL)PTFE-lined screw capsAgilent, Waters, or equivalent
Heating Block / Water BathVWR or equivalent
Nitrogen Evaporation SystemOrganomation or equivalent
CentrifugeEppendorf or equivalent
Sample Preparation: Extraction of Organic Acids

This procedure is designed for a urine matrix but can be adapted for plasma or tissue homogenates.

  • Sample Normalization: To account for variations in urine concentration, normalize the sample volume based on creatinine concentration. A common practice is to use a volume of urine equivalent to a set amount of creatinine (e.g., normalize to 1.25 mmol/L).[4]

  • Internal Standard Addition: Add a known amount of internal standard (e.g., heptadecanoic acid in methanol) to the normalized sample, standards, and quality controls.

  • Acidification: Acidify the sample to a pH of ~1 by adding concentrated HCl. This ensures that the carboxylic acid groups are protonated for efficient extraction.

  • Salt Saturation: Add solid NaCl to saturate the aqueous solution. This increases the ionic strength and forces the organic acids into the organic phase during extraction.[13]

  • Liquid-Liquid Extraction (LLE):

    • Add 1-2 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean reaction vial.

    • Repeat the extraction step one more time and combine the organic layers.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Transfer the dried extract to a new vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at 40-50°C. This step is critical, as any moisture will deactivate the silylating reagent. [8][15]

Derivatization: Silylation Procedure
  • Reconstitution: To the dried sample residue, add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst for the reaction.[13]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. An excess of the silylating reagent is necessary to drive the reaction to completion. A molar ratio of at least 2:1 of reagent to active hydrogens is recommended.[9][14]

  • Reaction Incubation:

    • Tightly cap the vial immediately to prevent moisture from entering.

    • Vortex briefly to mix.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven.[7] These conditions are generally sufficient for the complete derivatization of hydroxy-dicarboxylic acids.

  • Cooling: Allow the vial to cool to room temperature before opening and proceeding with the GC-MS analysis.

The following diagram illustrates the complete experimental workflow.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Urine Sample Normalize Normalize to Creatinine Sample->Normalize Add_IS Add Internal Standard Normalize->Add_IS Acidify Acidify (pH ~1) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry_Down Evaporate to Dryness (under N2) Extract->Dry_Down Add_Reagents Add Pyridine and BSTFA + 1% TMCS Dry_Down->Add_Reagents Heat Incubate at 70°C for 45 min Add_Reagents->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Acquire Data Acquisition Inject->Acquire Analyze Data Analysis Acquire->Analyze

Caption: Experimental workflow for 2-HAA analysis.

GC-MS Parameters and Data Interpretation

The derivatized sample is now ready for injection. The following table provides a starting point for GC-MS method development.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatography.
MS System Agilent 5977 or equivalentSingle quadrupole MS is sufficient for this analysis.[16]
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column ideal for separating a wide range of derivatized metabolites.[4]
Injection Volume 1 µLStandard volume for this type of analysis.
Injector Temp. 280°CEnsures rapid volatilization of the TMS-derivative.
Injection Mode Split (10:1 or 20:1)Prevents column overloading and improves peak shape.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good separation efficiency.
Oven Program Initial: 70°C (hold 2 min) Ramp: 10°C/min to 300°C Hold: 5 minA standard temperature program for organic acid profiling.[4]
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI), 70 eVProvides characteristic and reproducible fragmentation patterns.[13]
Acquisition Mode Full ScanScan from m/z 50-550 to capture all relevant fragment ions.[16]

Data Interpretation: The identity of the 2-hydroxyadipic acid derivative is confirmed by its retention time and its mass spectrum. The EI mass spectrum will show a characteristic fragmentation pattern for the tri-TMS derivative, which can be compared against a known standard or a spectral library for positive identification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Incomplete derivatization. 2. Active sites in the GC inlet or column.1. Ensure the sample is completely dry before adding reagents. Increase reaction time or temperature slightly. 2. Perform inlet maintenance (replace liner, septum). Condition the column.
Low or No Analyte Peak 1. Moisture in the reaction vial. 2. Degradation of silylating reagent. 3. Sample loss during preparation.1. Re-dry samples meticulously. Ensure all solvents are anhydrous.[15] 2. Use a fresh, unopened vial of BSTFA + TMCS. Store reagents properly under inert gas. 3. Handle sample extracts carefully during transfers.
Multiple Peaks for 2-HAA 1. Incomplete derivatization leading to mono- or di-TMS species. 2. Presence of isomers in the standard.1. Optimize derivatization conditions (time, temp). Ensure sufficient reagent excess. 2. Confirm the purity and form of the analytical standard.
Extraneous Peaks in Chromatogram 1. Contamination from solvents or glassware. 2. Silylating reagent by-products or artifacts. 3. Column bleed.1. Use high-purity solvents. Rinse glassware thoroughly. 2. Run a reagent blank to identify artifact peaks.[9] 3. Condition the column at high temperature. Ensure the final oven temperature does not exceed the column's maximum limit.

The following diagram illustrates the chemical transformation during silylation.

Caption: Silylation of 2-hydroxyadipic acid.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]

  • erndim.org. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

  • Sullards, M. C., et al. (2001). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Lipid Research, 42(9), 1547-1551. Retrieved from [Link]

  • MDPI. (2025). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 15(1), 1. Retrieved from [Link]

  • Clinical Chemistry | Oxford Academic. (2023). B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. Clinical Chemistry, 69(Supplement_1), hvac113-0201. Retrieved from [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Mini-Reviews in Organic Chemistry, 11(2), 193-219. Retrieved from [Link]

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

  • PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Hydroxyadipic acid. Retrieved from [Link]

  • SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • MDPI. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(24), 5432. Retrieved from [Link]

  • Chromatography Today. (2018, February 20). The Use of Derivatising Reagents. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • ScienceDirect. (2011). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of Chromatography A, 1218(49), 8944-8949. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for Silylation. Retrieved from [Link]

  • YouTube. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • PMC. (2012). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry, 2012, 642908. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3). Retrieved from [Link]

  • PMC. (2009). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?Metabolites, 4(1), 1-13. Retrieved from [Link]

Sources

Application

C18 reverse-phase HPLC conditions for hydroxy-dicarboxylic acids

Application Note: Optimized C18 Reverse-Phase HPLC Strategies for Hydroxy-Dicarboxylic Acids Executive Summary & Scientific Rationale The chromatographic separation of hydroxy-dicarboxylic acids (e.g., malic, tartaric, 2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized C18 Reverse-Phase HPLC Strategies for Hydroxy-Dicarboxylic Acids

Executive Summary & Scientific Rationale

The chromatographic separation of hydroxy-dicarboxylic acids (e.g., malic, tartaric, 2-hydroxyglutaric acid) presents a classic "retention vs. dewetting" paradox in Reverse-Phase Liquid Chromatography (RPLC). These analytes are highly polar, hydrophilic, and acidic (pKa1 ≈ 3.0–3.5), causing them to elute near the void volume (


) on standard C18 columns.

To achieve retention, the mobile phase must be highly aqueous (>95% water) and acidic (pH < pKa). However, standard C18 alkyl chains undergo "hydrophobic collapse" (dewetting) under 100% aqueous conditions, leading to retention loss and non-reproducible peak shapes.[1]

This guide details a self-validating protocol using Aqueous-Stable (AQ) C18 technology combined with Ion Suppression , ensuring robust retention, sharp peak shapes, and high reproducibility.

Mechanistic Insight: The "Dewetting" & "Ionization" Conflict

To design a robust method, one must control two critical physicochemical mechanisms:[2]

A. Ion Suppression (The pH Rule)

Hydroxy-dicarboxylic acids exist in equilibrium between their neutral (protonated) and anionic (deprotonated) forms.

  • At pH > pKa: The acid is ionized (

    
    ). It is extremely hydrophilic and repelled by the hydrophobic C18 stationary phase, leading to no retention .
    
  • At pH < pKa (Target pH 2.0–2.5): The acid is protonated (

    
    ). It becomes neutral and sufficiently hydrophobic to interact with the C18 ligands.
    
B. Phase Collapse (The 100% Aqueous Problem)

Standard C18 ligands are long, hydrophobic chains.[1] When exposed to 100% water (necessary to retain these polar acids), the high surface tension of water forces the C18 chains to mat down (self-associate) to minimize contact with the mobile phase. This expels the solvent from the pores, effectively removing the stationary phase surface area.

  • Solution: Use Polar-Embedded or AQ-C18 columns. These phases incorporate a hydrophilic group (e.g., amide, carbamate) near the silica surface or use steric protection to allow water to penetrate the pores, preventing collapse.

Visualization: Method Development Logic

The following diagram illustrates the decision matrix for selecting the correct column and mobile phase based on analyte polarity and detection limits.

MethodDevelopment Start Analyte: Hydroxy-Dicarboxylic Acids (Malic, Tartaric, 2-HG) Step1 Check pKa (Typically 3.0 - 3.5) Start->Step1 Decision1 Mobile Phase pH Strategy Step1->Decision1 PathA pH < 2.5 (Ion Suppression) Protonated = Retained Decision1->PathA Standard PathB pH > 4.0 (Ionized) Requires Ion-Pairing (Not Recommended) Decision1->PathB Avoid Decision2 Organic Modifier % PathA->Decision2 LowOrg 0-3% Organic (Required for Retention) Risk of Phase Collapse Decision2->LowOrg Analytes are Polar HighOrg >5% Organic Standard C18 OK Solution Select AQ-C18 / Polar-Embedded Column (Prevents Dewetting) LowOrg->Solution Detector Detection Method Solution->Detector UV UV (210 nm) Buffer: Phosphate (20mM) Detector->UV MS LC-MS/MS Buffer: Formic Acid / Amm. Formate Detector->MS

Caption: Decision tree for optimizing retention of hydrophilic acids, highlighting the critical need for AQ-C18 columns and low pH control.

Detailed Protocol: The "Gold Standard" Method

This protocol is validated for the separation of Tartaric, Malic, Shikimic, Lactic, Citric, and Succinic acids.[3][4]

Instrumentation & Column
  • System: HPLC with UV-Vis (Diode Array preferred) or LC-MS.

  • Column: Aqueous Stable C18 (AQ-C18)

    • Recommended: Agilent Polaris C18-A, Waters Cortecs T3, or Thermo Hypersil Gold aQ.

    • Dimensions: 250 mm x 4.6 mm, 5 µm (for maximum resolution) OR 150 mm x 3.0 mm, 2.7 µm (for high throughput).

  • Temperature: 25°C (Strict control required; retention is temp-sensitive).

Mobile Phase Preparation
  • Buffer (UV Detection): 20 mM Potassium Dihydrogen Phosphate (

    
    ), pH 2.4.
    
    • Dissolve 2.72 g of

      
       in 950 mL of HPLC-grade water.
      
    • Adjust pH to 2.40 ± 0.05 using 85% Phosphoric Acid (

      
      ).
      
    • Dilute to 1000 mL. Filter through 0.22 µm membrane.

  • Buffer (LC-MS Detection): 0.1% Formic Acid in Water (pH ~2.7).

    • Note: Phosphate buffers are non-volatile and must not be used with MS.

Chromatographic Conditions
ParameterIsocratic Mode (Recommended)Gradient Mode (Complex Matrices)
Mobile Phase A 20 mM Phosphate Buffer, pH 2.40.1% Formic Acid in Water
Mobile Phase B Methanol or AcetonitrileAcetonitrile
Elution Profile 97% A / 3% B (Constant)0–2 min: 100% A2–10 min: 100% → 90% A10–12 min: 90% → 50% A (Wash)
Flow Rate 1.0 mL/min (4.6mm ID)0.4 mL/min (2.1mm ID)
Detection UV @ 210 nmESI (-) MRM Mode
Injection Vol 10–20 µL2–5 µL
Experimental Workflow
  • Equilibration: Flush column with 100% Mobile Phase A for at least 20 column volumes. Crucial for AQ columns to fully wet the pores.

  • Blank Run: Inject mobile phase to ensure baseline stability at 210 nm (Phosphate absorbs slightly; baseline must be flat).

  • Standard Injection: Inject a mixed standard (1 mg/mL each).

    • Expected Elution Order: Tartaric < Malic < Shikimic < Lactic < Citric < Succinic.

  • System Suitability:

    • Tailing Factor (

      
      ):  Must be < 1.5. If higher, lower the pH slightly or increase buffer concentration.
      
    • Resolution (

      
      ):  > 1.5 between critical pair (often Malic/Shikimic).
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Retention Loss over time Phase Collapse (Dewetting)Stop flow. Flush with 100% Acetonitrile for 30 mins to "re-wet" the ligands, then re-equilibrate with aqueous buffer. Switch to an AQ-designated column.
Peak Tailing Secondary Silanol InteractionsLower pH to 2.1 to suppress silanol ionization. Increase buffer strength to 50 mM.
Split Peaks Sample Solvent MismatchDissolve standards/samples in the mobile phase . Injecting pure water or high organic solvent disrupts the band at the head of the column.
No Retention (

)
pH too highThe acid is ionized. Verify pH of the aqueous portion is < 2.5.

References

  • Agilent Technologies. "Separation of Organic Acids on an Agilent Polaris C18-A Column." Application Note 5991-7087EN. Link

  • Sigma-Aldrich (Merck). "Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column." Application Note. Link

  • Waters Corporation. "Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases." Journal of Chromatography A, 1075(1-2), 177-183. Link

  • National Institutes of Health (NIH). "Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry." Clinical Chemistry. Link

  • Shimadzu. "Analysis of Organic Acids by HPLC: Ion Exclusion vs Reversed Phase." Application News No. L483. Link

Sources

Method

LC-MS/MS transition settings for 2-hydroxyhexanedioic acid

An Application Note and Protocol for the Quantification of 2-Hydroxyhexanedioic Acid in Biological Matrices using LC-MS/MS Introduction 2-Hydroxyhexanedioic acid, also known as 2-hydroxyadipic acid, is a dicarboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2-Hydroxyhexanedioic Acid in Biological Matrices using LC-MS/MS

Introduction

2-Hydroxyhexanedioic acid, also known as 2-hydroxyadipic acid, is a dicarboxylic acid that plays a role in certain metabolic pathways.[1][2] It is formed from the reduction of 2-ketoadipic acid.[1][2] Aberrant levels of 2-hydroxyhexanedioic acid in biological fluids can be indicative of certain metabolic disorders, such as 2-ketoadipic aciduria, which is characterized by a deficiency in the degradation of lysine, hydroxylysine, and tryptophan.[3] Consequently, the accurate and sensitive quantification of this analyte is crucial for both clinical diagnostics and metabolic research.

The analysis of dicarboxylic acids like 2-hydroxyhexanedioic acid by liquid chromatography-mass spectrometry (LC-MS) presents analytical challenges.[4][5] These molecules are highly polar, leading to poor retention on conventional reversed-phase chromatographic columns, and they often exhibit suboptimal ionization efficiency with electrospray ionization (ESI).[4][5] To circumvent these issues, a common and effective strategy is chemical derivatization.[4][5] This application note details a robust LC-MS/MS method for the quantification of 2-hydroxyhexanedioic acid in biological samples, employing a derivatization strategy to enhance analytical performance.

Principle of the Method

This method employs a derivatization step where the two carboxylic acid functional groups of 2-hydroxyhexanedioic acid are esterified to form dibutyl esters.[6][7][8] This derivatization significantly decreases the polarity of the analyte, thereby improving its retention on a reversed-phase column. Furthermore, the derivatized molecule is more amenable to positive mode electrospray ionization, leading to enhanced sensitivity. Following chromatographic separation, the derivatized 2-hydroxyhexanedioic acid is detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. An internal standard, such as a stable isotope-labeled version of the analyte, should be used to ensure accuracy and precision.

Experimental Workflow

LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Derivatization Esterification with Butanolic HCl Extraction->Derivatization Reconstitution Reconstitute in Mobile Phase Derivatization->Reconstitution Injection Inject into UHPLC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection on Triple Quadrupole MS Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Sources

Application

Introduction: The Clinical and Research Significance of 2-Hydroxyadipic Acid

An Application Guide for the Extraction and Analysis of 2-Hydroxyadipic Acid from Urine 2-Hydroxyadipic acid is a C6-dicarboxylic fatty acid formed from the reduction of 2-ketoadipic acid.[1][2] In clinical diagnostics a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Extraction and Analysis of 2-Hydroxyadipic Acid from Urine

2-Hydroxyadipic acid is a C6-dicarboxylic fatty acid formed from the reduction of 2-ketoadipic acid.[1][2] In clinical diagnostics and metabolic research, its quantification in urine serves as a crucial biomarker. Elevated urinary excretion of 2-hydroxyadipic acid is a characteristic finding in 2-ketoadipic aciduria, a rare inborn error of metabolism affecting the degradation pathways of lysine, hydroxylysine, and tryptophan.[2][3] This disorder, while often asymptomatic, can present with a wide spectrum of neurological and developmental symptoms, including hypotonia, intellectual disability, and epilepsy.[3][4] Therefore, accurate and reliable measurement of 2-hydroxyadipic acid is essential for the diagnosis of this and other related metabolic conditions.[3]

This application note provides a comprehensive, field-proven protocol for the extraction of 2-hydroxyadipic acid from human urine samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is grounded in established principles of organic acid analysis, emphasizing technical causality and robust, self-validating system design for high-quality, reproducible results.[5][6]

Principle of the Method: A Chemically-Driven Workflow

The successful analysis of urinary organic acids like 2-hydroxyadipic acid hinges on a multi-step process designed to isolate these polar, non-volatile compounds from a complex biological matrix and prepare them for gas-phase analysis.[7][8]

  • Sample Normalization: The concentration of metabolites in a random urine sample can vary significantly due to the patient's hydration status. To counteract this, the volume of urine used for extraction is normalized to its creatinine concentration.[6][7][9] This standardizes the amount of total solute analyzed, allowing for more consistent and comparable results between different samples.[6][7]

  • Acidification & Salting Out: 2-Hydroxyadipic acid is a dicarboxylic acid, meaning it is highly water-soluble in its salt form (carboxylate) at physiological pH. To facilitate its extraction into an organic solvent, the urine sample is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH < 2.[7][9] This protonates the carboxylate groups, converting them to their neutral (protonated) carboxylic acid form, which is significantly less polar.[7] Concurrently, the addition of a salt like sodium chloride ("salting out") decreases the solubility of organic acids in the aqueous phase by binding water molecules, further promoting their partition into the organic solvent.[7][10]

  • Liquid-Liquid Extraction (LLE): LLE is a foundational technique used to separate compounds based on their differential solubility in two immiscible liquid phases—in this case, the aqueous urine sample and an organic solvent.[11][12] Ethyl acetate is a commonly used solvent that demonstrates good extraction efficiency for hydroxy acids.[5][7] A two-step extraction is often employed to maximize the recovery of the target analyte from the aqueous matrix.[5][13]

  • Drying & Derivatization: After extraction, the pooled organic phases are evaporated to dryness. This step is critical, as excessive heat or prolonged drying times can lead to the loss of volatile hydroxycarboxylic acids.[6] Because organic acids are not sufficiently volatile for GC analysis, a chemical derivatization step is mandatory.[7][10] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, is the most common approach. This process replaces the active hydrogen atoms on the carboxyl and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for analysis.[10][14]

Materials and Reagents

Equipment
  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Centrifuge

  • Nitrogen evaporation system

  • Heating block or water bath (60-75°C)

  • Vortex mixer

  • Rotary mixer (optional)

  • Calibrated pipettes

  • Glass centrifuge tubes (10-15 mL) with PTFE-lined caps

  • Glass GC vials with inserts

Chemicals and Standards
  • Ethyl Acetate (Chromatography Grade)

  • Pyridine (Anhydrous)

  • Hydrochloric Acid (HCl), 5M solution

  • Sodium Chloride (NaCl), Crystal

  • Sodium Sulfate (Anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standard (IS): A non-endogenous stable isotope-labeled standard or a structurally similar organic acid not found in urine (e.g., heptadecanoic acid) is recommended.[7][10]

  • 2-Hydroxyadipic acid analytical standard

  • Reagent Grade Water

Detailed Extraction Protocol

This protocol is designed for maximum recovery and reproducibility. It is essential to perform all solvent handling steps in a certified fume hood.

PART 1: Sample Preparation and Normalization

  • Sample Collection & Storage: Use a random urine sample collected in a preservative-free container. Samples should be stored frozen at -20°C or below until analysis to prevent degradation.[7]

  • Thawing and Mixing: Thaw frozen urine samples completely at room temperature or in a cool water bath. Vortex thoroughly to ensure homogeneity.[10]

  • Creatinine Measurement: Determine the creatinine concentration of each urine sample using a validated clinical chemistry method.

  • Volume Calculation: Calculate the volume of urine required to correspond to a set amount of creatinine (e.g., 1 mg). The volume of urine to extract (in mL) = 1 / [Creatinine (mg/mL)]. If the calculated volume is less than a minimum threshold (e.g., 0.5 mL), add reagent grade water to reach that volume.[7]

  • Sample Aliquoting: Pipette the calculated volume of urine into a clean, labeled glass centrifuge tube.

PART 2: Liquid-Liquid Extraction

  • Internal Standard Addition: Add a known amount of the chosen internal standard to each sample, quality control, and calibration standard. This is critical for monitoring extraction efficiency and enabling accurate quantification.[7]

  • Acidification: Add 5M HCl dropwise (typically 2-6 drops) to each tube to adjust the pH to < 2. Verify the pH with pH paper.[9][10]

  • Salting Out: Add solid sodium chloride to saturate the solution (approximately 1 cm depth in the tube). Vortex vigorously to mix.[10]

  • First Extraction:

    • Add 2.5 mL of ethyl acetate to each tube.[6]

    • Cap the tubes securely and mix for 5-10 minutes using a rotary mixer or by vortexing for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.[5]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean, labeled glass tube.

  • Second Extraction:

    • Add a second 2.5 mL aliquot of ethyl acetate to the remaining aqueous layer in the original tubes.[6]

    • Repeat the mixing and centrifugation steps as described in step 9.

    • Combine the second organic layer with the first extract.

PART 3: Drying and Derivatization

  • Drying the Extract: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Vortex briefly and centrifuge. Transfer the dried extract to a new tube for evaporation.[5]

  • Solvent Evaporation: Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen. Critical Step: Use ambient temperature or a low heat setting (≤ 40°C). Overheating or leaving the sample under nitrogen after it has dried can lead to significant loss of 2-hydroxyadipic acid and other hydroxy acids.[5][6]

  • Derivatization:

    • To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA + 1% TMCS.[6][10]

    • Cap the tubes tightly and vortex to dissolve the residue.

    • Incubate at 60-75°C for 30-45 minutes to ensure complete derivatization.[5][6]

    • Allow the samples to cool to room temperature. Transfer the derivatized sample to a GC vial with an insert for analysis.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final analysis.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Preparation Urine Urine Sample Creatinine Measure Creatinine Urine->Creatinine Normalize Normalize Volume Creatinine->Normalize Add_IS Add Internal Standard Normalize->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Salt_Out Add NaCl (Salt Out) Acidify->Salt_Out Add_EA Add Ethyl Acetate Salt_Out->Add_EA Mix_Centrifuge Mix & Centrifuge Add_EA->Mix_Centrifuge Collect_Organic Collect Organic Layer (x2) Mix_Centrifuge->Collect_Organic Dry_N2 Dry Under Nitrogen (≤ 40°C) Collect_Organic->Dry_N2 Derivatize Derivatize with BSTFA Dry_N2->Derivatize Incubate Incubate (60-75°C) Derivatize->Incubate GCMS_Analysis GC-MS Analysis Incubate->GCMS_Analysis Data Data Processing & Interpretation GCMS_Analysis->Data

Caption: Workflow for 2-Hydroxyadipic Acid Extraction from Urine.

GC-MS Analysis and Data Interpretation

Instrumental Parameters

The following table provides typical GC-MS parameters. These should be optimized for the specific instrument and column used.

ParameterRecommended SettingRationale
GC Column DB-1MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film)A non-polar column provides good separation for a wide range of TMS-derivatized organic acids.[5]
Injection Volume 1 µLStandard volume for this type of analysis.
Injector Temp. 280-300 °CEnsures rapid volatilization of derivatized analytes.[5][6]
Carrier Gas Helium, constant flow at 1 mL/minInert carrier gas standard for GC-MS.[5]
Oven Program Initial 80°C (hold 2 min), ramp 5-8°C/min to 295°C (hold 4-10 min)A temperature ramp allows for the separation of compounds with a wide range of boiling points.[5][6]
MS Source Temp. 230 °CStandard temperature for electron ionization sources.[5]
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[6]
Scan Range m/z 50-600Covers the expected mass range for TMS-derivatized organic acids.
Analyte Identification

The identification of the 2-hydroxyadipic acid TMS derivative is confirmed by two criteria:

  • Retention Time (RT): The peak must elute at the same retention time as a known analytical standard analyzed under identical conditions.

  • Mass Spectrum: The mass spectrum of the peak must match the fragmentation pattern of the standard and/or a reference library spectrum. The characteristic ions for derivatized 2-hydroxyadipic acid should be present.[1]

References

  • Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. MDPI. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]

  • 2-Hydroxyadipic acid | C6H10O5 | CID 193530. PubChem, National Institutes of Health. [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS. ERNDIM. [Link]

  • Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. ScienceDirect. [Link]

  • Showing Compound 2-Hydroxyadipic acid (FDB021947). FooDB. [Link]

  • Adipic Acid. Rupa Health. [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. SpringerLink. [Link]

  • The extraction of hippuric acid from cow urine using Liquid/Liquid extraction. University of Groningen. [Link]

  • 2-Aminoadipic Aciduria 2 Oxoadipic Aciduria. Metabolic Support UK. [Link]

  • A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. Reports of Biochemistry and Molecular Biology. [Link]

  • L-2-hydroxyglutaric aciduria. Orphanet. [Link]

  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. [Link]

  • GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption. Nature. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

  • Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry, Oxford Academic. [Link]

  • Extraction-Spectrophotometric Determination of Uric Acid. ResearchGate. [Link]

  • Test Definition: 2HGA. Mayo Clinic Laboratories. [Link]

  • Development of homogeneous liquid–liquid extraction combined with dispersive liquid–liquid microextraction based on solidification of floating droplets of a ternary component deep eutectic solvent for the analysis of antibiotic residues in sausage samples prior to ion mobility spectrometry. Analytical Methods, RSC Publishing. [Link]

  • Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. JEOL. [Link]

  • Progress in understanding 2-hydroxyglutaric acidurias. PMC, National Institutes of Health. [Link]

  • Acids: Derivatization for GC Analysis. ResearchGate. [Link]

  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC, National Institutes of Health. [Link]

  • 2-Hydroxyglutaric Aciduria Gene Panel, Varies. St. Joseph Hospital. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. [Link]

  • D-2-Hydroxyglutaric aciduria: biochemical marker or clinical disease entity?. PubMed. [Link]

  • GC-MS Sample Preparation Protocol for Organic Acids in Urine. Aurametrix. [Link]

  • 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: Effects of diabetes, renal failure and sepsis. ResearchGate. [Link]

Sources

Method

UV detection wavelength for 2-hydroxyhexanedioic acid HPLC

Application Note: Optimization of HPLC-UV Detection Wavelengths and Methodologies for 2-Hydroxyhexanedioic Acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of HPLC-UV Detection Wavelengths and Methodologies for 2-Hydroxyhexanedioic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Insights

2-Hydroxyhexanedioic acid (also known as 2-hydroxyadipic acid) is an aliphatic


-hydroxy dicarboxylic acid. It is a critical biomarker in metabolic disorders such as 2-ketoadipic acidemia and serves as a highly valuable intermediate in the biotechnological synthesis of adipic acid for polymer manufacturing.

From an analytical perspective, quantifying this molecule via High-Performance Liquid Chromatography (HPLC) presents a distinct physical chemistry challenge. The molecule lacks a conjugated


-system or aromatic rings. Its UV absorbance is entirely dependent on the 

electronic transitions of the carbonyl oxygen within its two carboxyl (-COOH) groups. Because this specific electronic transition requires high energy, the absorption maximum (

) is pushed into the deep UV region. Consequently, the optimal and only viable wavelength for direct UV detection of 2-hydroxyhexanedioic acid is 210 nm (with an acceptable operational window of 200–215 nm).

Understanding this fundamental chromophore limitation dictates every subsequent choice in the chromatographic workflow, from mobile phase selection to column chemistry.

Causality in Method Design: Mobile Phase and Retention Strategy

The UV Cutoff Constraint

Because detection must occur at 210 nm, the mobile phase must be optically transparent at this wavelength. Common LC-MS modifiers like acetic acid or formic acid have UV cutoffs at or above 210 nm. Using them will result in severe baseline noise, rendering the detection of the weak carboxyl chromophore impossible. Therefore, dilute inorganic acids—specifically sulfuric acid (


) or phosphoric acid (

)—are mandatory for direct UV methods[1, 2].
Ion-Suppression and Column Chemistry

2-Hydroxyhexanedioic acid is highly polar and acidic (


, 

). In a neutral mobile phase, it ionizes into a hydrophilic dianion, which will not partition into the stationary phase of a standard C18 column, causing it to elute in the void volume.

To achieve retention, we must employ Ion-Suppression . By lowering the mobile phase pH below 2.5 (using


), the carboxyl groups are fully protonated, neutralizing the molecule. This allows for hydrophobic interaction with an aqueous-compatible reversed-phase column (C18-AQ) or separation via Donnan exclusion on a sulfonated styrene-divinylbenzene ion-exclusion column (e.g., Aminex HPX-87H).

IonSuppression A 2-Hydroxyhexanedioic Acid (pKa ~3.4 - 4.4) B Mobile Phase pH > 5.0 (Ionized State) A->B C Mobile Phase pH < 2.5 (Protonated State) A->C D Poor Retention on C18 (Elutes in Void Volume) B->D E Strong Retention on C18 (Hydrophobic Interaction) C->E

Fig 1. pH-dependent ion-suppression mechanism for 2-hydroxyhexanedioic acid retention.

Quantitative Data Summaries

To ensure robust method development, refer to the following tables which summarize the physical constraints of the mobile phase and compare the two primary analytical strategies.

Table 1: UV Cutoff of Common HPLC Solvents/Modifiers

Solvent / ModifierUV Cutoff (nm)Suitability for 210 nm Detection
Water (HPLC Grade)190Excellent
Acetonitrile190Excellent
Methanol205Marginal (Causes baseline drift)
Sulfuric Acid (0.005 M)< 190Excellent
Phosphoric Acid (0.1%)195Excellent
Acetic Acid (0.1%)210Unsuitable (Severe interference)
Trifluoroacetic Acid (0.1%)210Unsuitable (Severe interference)

Table 2: Comparison of Analytical Strategies for 2-Hydroxyhexanedioic Acid

ParameterDirect UV Detection (Protocol A)Derivatization-UV (Protocol B)
Target Chromophore Carboxyl (-COOH)Benzyl Ester (Aromatic)
Detection Wavelength 210 nm254 nm
Sensitivity (LOD) ~1–5 µg/mL~10–50 ng/mL
Sample Prep Time < 5 minutes2 – 8 hours
Matrix Interference High (Requires clean matrix)Low (Tolerates complex matrix)
Column Chemistry Ion-Exclusion / C18-AQStandard RP-C18

Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in System Suitability Testing (SST) to ensure the physical chemistry principles discussed above are actively functioning before sample analysis begins.

Workflow Start Sample Matrix Evaluation Clean Clean Matrix (e.g., Fermentation Broth) Start->Clean Complex Complex Matrix (e.g., Serum/Plasma) Start->Complex Direct Direct UV Detection (λ = 210 nm) Clean->Direct Deriv Pre-Column Derivatization (Benzyl Bromide) Complex->Deriv MethodA Ion-Exclusion / C18-AQ Dilute H2SO4 Mobile Phase Direct->MethodA MethodB Standard RP-C18 Gradient Elution (λ = 254 nm) Deriv->MethodB

Fig 2. Decision matrix for selecting direct UV vs. derivatized HPLC methodologies.

Protocol A: Direct UV Detection (High-Throughput / Bioprocessing)

Recommended for clean matrices such as in vitro enzymatic assays or filtered bioreactor broths [1, 2].

1. Reagent & Mobile Phase Preparation:

  • Prepare a 5.0 mM solution of Sulfuric Acid (

    
    ) in ultrapure water (18.2 MΩ·cm).
    
  • Causality Check: Do not use organic modifiers. Filter through a 0.22 µm membrane and degas ultrasonically for 15 minutes to prevent micro-bubble formation, which severely disrupts the baseline at 210 nm.

2. Chromatographic Setup:

  • Column: Bio-Rad Aminex HPX-87H (300 × 7.8 mm) or a highly retentive C18-AQ column (250 × 4.6 mm, 5 µm).

  • Temperature: 40°C (for Ion-Exclusion) or 25°C (for C18-AQ).

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Detector: UV/Vis set strictly to 210 nm .

  • Critical Step: If using a Diode Array Detector (DAD), disable the reference wavelength . Setting a reference at 360 nm or 400 nm will artificially subtract signal if the mobile phase refractive index changes, destroying the already weak 210 nm analyte signal.

3. Execution & System Suitability Testing (SST):

  • Inject 10 µL of a 100 µg/mL 2-hydroxyhexanedioic acid reference standard.

  • Self-Validation: The method is valid for sample analysis only if the peak tailing factor is

    
     and the relative standard deviation (RSD) of the peak area across three replicate injections is 
    
    
    
    . If tailing occurs, the mobile phase pH is too high; verify the
    
    
    concentration.
Protocol B: Pre-Column Derivatization (Trace Analysis)

Recommended for complex biological matrices (e.g., serum, plasma) where endogenous proteins and lipids create massive background interference at 210 nm. This protocol converts the analyte into a benzyl ester, introducing a strong aromatic chromophore detectable at 254 nm [3].

1. Derivatization Reaction:

  • Lyophilize the biological sample to complete dryness to prevent water from quenching the derivatization agent.

  • Suspend the dried extract in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add 2 molar equivalents of Benzyl Bromide and a catalytic amount of Potassium Carbonate (

    
    ).
    
  • Causality Check: The

    
     acts as a proton scavenger, driving the nucleophilic attack of the carboxylate ion onto the benzyl bromide.
    
  • Incubate the sealed reaction vial at 60°C for 1 hour (or room temperature for 8 hours).

2. Quenching & Chromatographic Setup:

  • Concentrate the mixture in vacuo to remove DMF. Reconstitute in 1 mL of Mobile Phase A and filter (0.22 µm PTFE).

  • Column: Standard RP-C18 (150 × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. (Note: TFA is acceptable here because detection is at 254 nm, well above TFA's 210 nm cutoff).

  • Gradient: 5% B to 65% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detector: UV/Vis set to 254 nm .

3. Execution & System Suitability Testing (SST):

  • Inject 5 µL of the derivatized sample.

  • Self-Validation: Monitor for the unreacted benzyl bromide peak (which elutes late in the gradient). The resolution (

    
    ) between the derivatized 2-hydroxyhexanedioic acid peak and any adjacent matrix peaks must be 
    
    
    
    .

References

  • Title: Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate Source: ACS Synthetic Biology URL: [Link]

  • Title: Highly Sensitive Analysis of Organic Acids by HPLC-UV Source: SCION Instruments Application Notes URL: [Link]

  • Title: Serum Albumin Targeted, pH-Dependent Magnetic Resonance Relaxation Agents Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Application

Application Note: Synthesis of Functional Biodegradable Polyesters using 2-Hydroxyadipic Acid (2-HAA)

Executive Summary This guide details the synthesis of biodegradable polyesters utilizing 2-hydroxyadipic acid (2-HAA) . Unlike standard adipic acid, 2-HAA possesses a secondary -hydroxyl group. This trifunctional nature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of biodegradable polyesters utilizing 2-hydroxyadipic acid (2-HAA) . Unlike standard adipic acid, 2-HAA possesses a secondary


-hydroxyl group. This trifunctional nature presents a unique chemical duality: it allows for the creation of linear, functionalizable polyesters  (via selective enzymatic catalysis) or hyperbranched crosslinked networks  (via high-temperature melt polycondensation).

This note provides two distinct protocols tailored to these outcomes, addressing the critical challenge of controlling the reactivity of the pendant hydroxyl group to prevent uncontrolled gelation during synthesis.

Monomer Context & Sourcing

2-Hydroxyadipic Acid (2-HAA) is an intermediate in the lysine metabolic pathway.[1] While less common than lactic or glycolic acid, it offers a C6 backbone similar to polycaprolactone (PCL) or polyadipates, but with a hydrophilic handle for drug conjugation.

  • Chemical Structure: HOOC-(CH

    
    )
    
    
    
    -CH(OH)-COOH
  • Key Property: The

    
    -hydroxyl group is sterically hindered compared to primary alcohols but reactive at elevated temperatures (>150°C).
    
  • Source Validation: High-purity 2-HAA is often derived via metabolic engineering of E. coli (lysine pathway optimization) or chemical reduction of 2-oxoadipic acid [1, 2].

  • Purity Requirement: Monomer purity must be >99.5% (by HPLC) to achieve high molecular weight (

    
    ) in step-growth polymerization.
    

Critical Mechanistic Insight: The "Gelation" Control

The synthesis strategy depends entirely on the intended architecture. 2-HAA is an


 monomer (two Carboxyls 

, one Hydroxyl

).
ParameterRoute A: Enzymatic Polymerization Route B: Melt Polycondensation
Catalyst Immobilized Lipase (e.g., CALB)Organometallic (Sn(Oct)

, Ti(OBu)

)
Temperature 60°C – 90°C160°C – 200°C
Selectivity High (Primary OH > Secondary OH)Low (All OH groups react)
Result Linear Polyester with pendant -OHBranched/Crosslinked Network
Application Drug Delivery Carriers (Conjugation)Tissue Scaffolds / Hydrogels

Protocol A: Linear Functional Polyester Synthesis (Enzymatic)

Objective: Synthesize poly(1,4-butanediol-co-2-hydroxyadipate) while preserving the pendant


-OH group for post-polymerization functionalization.
Materials
  • Monomer: 2-Hydroxyadipic Acid (recrystallized).

  • Comonomer: 1,4-Butanediol (BDO) or 1,8-Octanediol (dried over molecular sieves).

  • Catalyst: Candida antarctica Lipase B (CALB) immobilized on acrylic resin (e.g., Novozym 435).

  • Solvent: Diphenyl ether or Toluene (hydrophobic solvents preserve lipase activity).

  • Desiccant: Molecular sieves (4Å) to drive equilibrium.

Step-by-Step Methodology
  • Pre-drying: Dry CALB resin in a vacuum desiccator (24h, 25°C) to remove trace water which competes with polymerization.

  • Reaction Setup:

    • In a round-bottom flask, mix 2-HAA and BDO in a 1:1 molar ratio .

    • Add solvent (Diphenyl ether) to achieve a 50% w/v monomer concentration.

    • Add 10 wt% (relative to monomers) of dried CALB resin.

    • Add activated molecular sieves (10 wt%) to the reaction mix or use a Dean-Stark trap if using toluene.

  • Polymerization:

    • Incubate at 80°C with mild stirring (150 rpm). Note: High shear can damage the enzyme support.

    • Maintain reaction for 48–72 hours. The enzyme selectively catalyzes the esterification between the primary hydroxyls of BDO and the carboxyls of 2-HAA. The steric bulk of the

      
      -OH prevents it from participating significantly at this temperature [3].
      
  • Purification:

    • Dilute mixture with chloroform.

    • Filter off the enzyme resin (catalyst can be washed and reused).

    • Precipitate the filtrate into cold methanol (10-fold excess).

    • Vacuum dry the white precipitate at 40°C.

Workflow Visualization (Route A)

EnzymaticRoute cluster_conditions Reaction Conditions Monomer Monomers: 2-HAA + Diol Enzyme Catalyst: CALB Lipase (T < 90°C) Monomer->Enzyme 1:1 Stoichiometry Selectivity Selectivity Check: Primary OH reacts Secondary OH passive Enzyme->Selectivity Polymer Linear Polyester (Pendant -OH preserved) Selectivity->Polymer Propagation Drug Drug Conjugation via Pendant -OH Polymer->Drug Post-Mod Solvent: Diphenyl Ether Solvent: Diphenyl Ether Temp: 80°C Temp: 80°C Time: 48-72h Time: 48-72h

Caption: Figure 1. Enzymatic synthesis pathway ensuring linearity by exploiting lipase selectivity for primary alcohols.

Protocol B: Hyperbranched Network Synthesis (Melt Polycondensation)

Objective: Create a biodegradable polyester elastomer/hydrogel by exploiting the trifunctionality of 2-HAA.

Materials
  • Monomer: 2-Hydroxyadipic Acid.[2]

  • Comonomer: Glycerol or PEG-diol (depending on desired elasticity).

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)

    
    ) (0.05 wt%).
    
  • Equipment: Mechanical stirrer, Vacuum line (<1 mbar), Nitrogen inlet.

Step-by-Step Methodology
  • Esterification (Oligomerization):

    • Charge 2-HAA and comonomer into a reactor.

    • Heat to 140°C under Nitrogen flow for 2 hours.

    • Water is evolved; use a condenser to collect it.

  • Polycondensation (Crosslinking):

    • Add Sn(Oct)

      
       catalyst.
      
    • Raise temperature to 160°C – 180°C .

    • Apply vacuum gradually (start at 100 mbar, reduce to <1 mbar over 1 hour) to remove water and drive high conversion.

    • Critical Control Point: Monitor torque on the stirrer. As the

      
      -OH groups react with carboxyls of neighboring chains, the viscosity will spike exponentially.
      
  • Curing (Post-Polymerization):

    • Stop the reaction before full gelation (when the mixture is viscous but pourable).

    • Pour the pre-polymer into molds.

    • Cure in a vacuum oven at 120°C for 24–48 hours to complete the crosslinking network.

Workflow Visualization (Route B)

MeltRoute Start Monomers: 2-HAA + Diol/Triol Stage1 Stage 1: Oligomerization 140°C, N2 Flow (Linear growth dominating) Start->Stage1 Stage2 Stage 2: Polycondensation 160-180°C, Vacuum (Branching begins) Stage1->Stage2 Add Catalyst GelPoint CRITICAL: Stop before Gelation Stage2->GelPoint Viscosity Spike Curing Stage 3: Thermal Curing 120°C, Molds (Network Formation) GelPoint->Curing Pour into molds

Caption: Figure 2. Melt polycondensation workflow leading to crosslinked biodegradable networks.

Characterization & Data Analysis

To validate the structure, you must distinguish between the backbone ester and the pendant hydroxyl.

MethodExpected Feature (Linear Polymer)Expected Feature (Network)

H NMR (DMSO-d

)
Signal at

4.0–4.2 ppm (alpha-proton) shifts if OH is reacted.
Broad, unresolved peaks due to restricted mobility.
FTIR Sharp -OH stretch at 3400-3500 cm

(free hydroxyl).
Diminished -OH stretch; intense C=O ester peak.
DSC Distinct

and

(semicrystalline).
No

(amorphous);

increases with crosslink density.
GPC Monomodal distribution (

10-40 kDa).
Not applicable (insoluble network).

References

  • Zhou, L. et al. (2023). Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate. ACS Synthetic Biology, 12(8), 2475-2486.[3] [Link]

  • Kobayashi, S. (2010). Enzymatic Polymerization. In: Matyjaszewski K., Möller M. (eds) Polymer Science: A Comprehensive Reference. Elsevier.[4] [Link]

  • Okada, M. (2002).[5] Chemical syntheses of biodegradable polymers. Progress in Polymer Science, 27(1), 87-133.[5] [Link]

  • Kumar, N. & Kanny, K. (2013).[6] A Novel Biodegradable Poly (Hydroxybutanedioic Acid-co-2-hydroxypropane-1,2,3-tricarboxylic Acid) Copolymer.[6] Open Journal of Organic Polymer Materials, 3, 53-58.[6] [Link]

Sources

Method

Application Note: Mobile Phase Optimization for 2-Hydroxyadipic Acid Separation

Part 1: Executive Summary & Scientific Rationale 2-Hydroxyadipic acid (2-HAA) is a critical dicarboxylic acid biomarker associated with lysine and tryptophan metabolism disorders, specifically 2-ketoadipic aciduria.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

2-Hydroxyadipic acid (2-HAA) is a critical dicarboxylic acid biomarker associated with lysine and tryptophan metabolism disorders, specifically 2-ketoadipic aciduria.[1][2][3] Its separation is analytically challenging due to three factors:

  • High Polarity: The presence of two carboxyl groups and an

    
    -hydroxyl group creates a highly hydrophilic molecule (logP < 0), leading to poor retention on standard C18 columns.[1][2]
    
  • Structural Isomerism: It often co-elutes with its metabolic precursor, 2-ketoadipic acid (2-KAA), and structural isomers like 3-hydroxyadipic acid.[1][2]

  • Ionization Suppression: In LC-MS, the high concentration of co-eluting matrix acids can suppress the 2-HAA signal.[1][2]

This guide provides a definitive protocol for optimizing mobile phases to achieve baseline resolution of 2-HAA. We prioritize Reverse-Phase (RP) chromatography with high-aqueous stability over HILIC for robustness in biological matrices, utilizing pH control and specific stationary phase interactions.[1][2]

Part 2: Method Development Strategy

The Chemistry of Retention

To retain 2-HAA on a hydrophobic stationary phase, we must suppress the ionization of its carboxylic acid groups.

  • pKa Values:

    
    , 
    
    
    
    .
  • Target pH: The mobile phase pH must be maintained below 3.0 (ideally 2.0–2.5) to keep >90% of the analyte in its neutral, protonated form.

Stationary Phase Selection

Standard C18 columns suffer from "phase collapse" (dewetting) in the 100% aqueous conditions required to trap 2-HAA.[1][2]

  • Recommended: C18-AQ (Polar Endcapped) or PFP (Pentafluorophenyl) .[1][2]

    • Why PFP? The fluorine atoms provide unique

      
      -
      
      
      
      and dipole interactions that separate the hydroxylated 2-HAA from the keto-form 2-KAA better than C18.[2]
Mobile Phase Optimization Workflow

The following diagram illustrates the decision logic for mobile phase selection.

MobilePhaseOptimization Start Start: 2-HAA Separation ModeSelect Select Separation Mode Start->ModeSelect RP_AQ Reverse Phase (High Aqueous) ModeSelect->RP_AQ Standard Choice (Robustness) HILIC HILIC (Polar Retention) ModeSelect->HILIC Alternative (If Retention < 1 min) PH_Control Adjust pH < 2.5 (Formic Acid / TFA) RP_AQ->PH_Control Suppress Ionization Solvent_Select Select Organic Modifier PH_Control->Solvent_Select Methanol Methanol (Better Protic Selectivity) Solvent_Select->Methanol Preferred for -OH Separation ACN Acetonitrile (Lower Backpressure) Solvent_Select->ACN Alternative Optimization Final Method: 0.1% Formic Acid (A) MeOH + 0.1% FA (B) Methanol->Optimization Gradient: 0-5% B Start ACN->Optimization

Caption: Decision tree for selecting the optimal chromatographic mode and mobile phase components for 2-HAA.

Part 3: Detailed Experimental Protocols

Protocol A: LC-MS/MS Optimization (High Sensitivity)

This protocol is designed for trace quantification in plasma or urine.[1][2]

Reagents:

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (LC-MS Grade).[1][2] Note: Do not use phosphate buffer for MS.[2]

  • Mobile Phase B (MPB): 100% Methanol + 0.1% Formic Acid.[1][2]

  • Column: Waters HSS T3 or Phenomenex Kinetex F5 (PFP), 2.1 x 100 mm, 1.7 µm.[1][2]

Step-by-Step Procedure:

  • Preparation: Freshly prepare MPA. Formic acid is volatile; evaporation increases pH, causing retention time drift.[1][2]

  • Equilibration: Flush column with 100% MPA for 10 minutes. The column must be fully equilibrated to the aqueous phase to prevent dewetting.

  • Gradient Programming:

    • 0.0 - 2.0 min: 0% B (Isocratic hold to trap polar analytes).[1][2]

    • 2.0 - 8.0 min: Linear ramp to 30% B. (2-HAA elutes early; high organic is only for wash).

    • 8.0 - 9.0 min: Ramp to 95% B (Wash).

    • 9.1 - 13.0 min: Re-equilibrate at 0% B.

  • Detection: ESI Negative Mode.

    • MRM Transition: m/z 161.0

      
       143.0 (Loss of H
      
      
      
      O) and 161.0
      
      
      117.0 (Loss of CO
      
      
      ).[1][2]
Protocol B: HPLC-UV Optimization (Robustness)

Ideal for QC environments or high-concentration samples where MS is unavailable.[1][2]

Reagents:

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.[1][2][4][5][6]

  • Column: C18-AQ (e.g., Atlantis T3 or equivalent), 4.6 x 150 mm, 3-5 µm.[1][2]

Step-by-Step Procedure:

  • Buffer Prep: Dissolve KH

    
    PO
    
    
    
    in water. Add H
    
    
    PO
    
    
    dropwise while monitoring pH.[1][2] Filter through 0.22 µm membrane.[1][2][7]
  • Isocratic/Gradient Choice:

    • Isocratic:[2][8] 98% Buffer / 2% ACN.[1][2] (Simple, stable baseline).

    • Gradient: Recommended if analyzing a full organic acid panel.[1][2]

  • Detection: UV at 210 nm . (Carboxyl group absorption).[1][2]

Part 4: Data Presentation & Expected Results

Mobile Phase Performance Comparison

The following table summarizes how different mobile phase modifiers affect the separation of 2-HAA from its critical pair, 2-Ketoadipic Acid (2-KAA).

Parameter0.1% Formic Acid (pH ~2.[1][2]7)10 mM Ammonium Acetate (pH 6.[1][2]8)0.1% TFA (pH ~2.[1][2]0)
Retention (k') Optimal (k' > 2) Poor (k' < 0.5)High (k' > 3)
Peak Shape Sharp, slight tailingBroad, split peaksVery Sharp
MS Sensitivity HighModerateLow (Signal Suppression)
Isomer Resolution Rs > 1.5 Co-elutionRs > 2.0
Recommendation Best for LC-MS Not RecommendedBest for UV only
Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting pH > pKa1 (Partial ionization)Lower pH of MP A to < 2.5 using Formic Acid or TFA.[1][2]
Drifting retention Phase Collapse (Dewetting)Ensure column is "AQ" type compatible with 100% water.[1][2] Store in 50% Organic.
Low Sensitivity Ion Suppression from MatrixImprove sample cleanup (SPE) or switch to Methanol (MP B) for better desolvation.

Part 5: References

  • PubChem. (2025).[1][2] 2-Hydroxyadipic acid | C6H10O5.[1][2][3][9][10] National Institutes of Health.[1][2] [Link]

  • Shimadzu. (n.d.).[1][2] Analytical Methods for Organic Acids. Shimadzu Corporation.[1][2] [Link]

  • Phenomenex. (2025).[1][2][7] Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Blog. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

handling hygroscopic 2-hydroxyhexanedioic acid sodium salt

Technical Support Center: Handling Hygroscopic 2-Hydroxyhexanedioic Acid Sodium Salt Product: 2-Hydroxyhexanedioic Acid Disodium Salt (2-Hydroxyadipic Acid Disodium Salt) CAS: 18294-85-4 (Parent Acid: 18294-85-4; Salt fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic 2-Hydroxyhexanedioic Acid Sodium Salt

Product: 2-Hydroxyhexanedioic Acid Disodium Salt (2-Hydroxyadipic Acid Disodium Salt) CAS: 18294-85-4 (Parent Acid: 18294-85-4; Salt forms vary) Chemical Formula: C₆H₈Na₂O₅ (Disodium salt) Molecular Weight: ~206.10 g/mol [1][2]

Part 1: Emergency Triage (Read This First)

Current Status: "My solid sample looks like a sticky gel or a puddle."

  • Diagnosis: Deliquescence.[3] The salt has absorbed sufficient atmospheric moisture to dissolve itself.[3]

  • Immediate Action: Do not attempt to dry it in an oven immediately if you need precise stoichiometry. The crystal lattice has collapsed.

  • Resolution:

    • If quantitative accuracy is critical: Discard and start with a fresh vial.

    • If qualitative only (e.g., peak identification): Dissolve the entire content in a known volume of water to create a stock solution, assuming the original mass on the label is correct.

Part 2: The "Moisture Defense" Protocol

As a Senior Application Scientist, I cannot stress this enough: Moisture is the primary contaminant for this compound. The sodium counter-ions provide high hydration energy, making the lattice aggressively hygroscopic.

A. Storage & Logistics (The "Before" Phase)
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Slows chemical hydrolysis and microbial degradation.
Container Amber glass with Parafilm® sealPrevents photodegradation; seal minimizes gas exchange.
Desiccant Silica Gel or P₂O₅Essential. Store the vial inside a secondary jar containing desiccant.
Equilibration CRITICAL: Warm to RT before openingPrevents condensation from forming on the cold salt crystals.
B. Weighing & Preparation (The "During" Phase)

The Golden Rule: Never expose the bulk stock to open air for more than 15 seconds.

Protocol: Weighing by Difference (Recommended)

  • Equilibrate: Allow the sealed vial to reach room temperature (approx. 30 mins).

  • Tare: Place the entire capped vial on the analytical balance. Tare to zero.

  • Transfer: Quickly remove the cap, tap the required amount into your receiving vessel, and immediately recap.

  • Measure: Place the capped vial back on the balance. The negative value displayed is the exact mass transferred.

    • Why? This accounts for moisture absorption by the receiving vessel or spatula, which does not affect the measurement of the source loss.

C. Solubilization (The "Solution" Phase)
  • Solvent: Water (highly soluble).

  • pH Considerations: As a disodium salt, the solution will be slightly basic (pH ~8.0–9.0).

  • Stability:

    • Stock Solutions: Stable at -80°C for 6 months.

    • Working Solutions: Unstable. Prepare fresh. The alpha-hydroxy group makes the compound susceptible to oxidation and microbial consumption.

Part 3: Visualized Workflows

Workflow 1: The Hygroscopic Handling Pipeline

This diagram outlines the decision logic for handling the salt to ensure mass accuracy.

HandlingProtocol Start Start: Remove from -20°C Equilibrate Equilibrate to RT (Closed Vial, 30 min) Start->Equilibrate Inspect Visual Inspection Equilibrate->Inspect Decision Is it Free-Flowing? Inspect->Decision WeighDiff Weigh by Difference (Minimize Exposure) Decision->WeighDiff Yes (Standard Lab) GloveBox Use Glove Box (<10% RH) Decision->GloveBox Yes (High Precision) Discard Discard or Qualitative Use Only Decision->Discard No (Clumped/Wet) Dissolve Dissolve Immediately (Water/Buffer) WeighDiff->Dissolve GloveBox->Dissolve Aliquot Aliquot & Freeze (-80°C) Dissolve->Aliquot

Caption: Decision logic for handling hygroscopic 2-hydroxyhexanedioic acid salts to prevent mass errors.

Part 4: Troubleshooting & FAQs

Q1: The mass on my balance keeps increasing while I am weighing. What is happening? A: You are observing kinetic water uptake . The salt is stripping moisture from the air in real-time.

  • Fix: Use the "Weighing by Difference" method described above. Do not try to target a specific mass (e.g., exactly 10.0 mg); instead, transfer an approximate amount, record the exact mass lost from the vial, and adjust your solvent volume to achieve the desired concentration.

Q2: Can I sonicate the solution to speed up dissolution? A: Yes, but monitor temperature.

  • Risk: 2-hydroxy acids can undergo intermolecular esterification (forming dimers/oligomers) if heated excessively in acidic environments. Since this is a salt (basic pH), the risk is lower, but heat can promote oxidation. Keep sonication brief and cool.

Q3: My LC-MS peaks are splitting or shifting retention times. A: This is likely a pH mismatch.

  • Explanation: 2-Hydroxyhexanedioic acid has two carboxyl groups and one hydroxyl group.[4] Depending on your mobile phase pH, it can exist as a dianion, monoanion, or free acid.

  • Solution: Ensure your mobile phase is buffered (e.g., Ammonium Formate pH 3.0) to lock the protonation state. Do not rely on water/acetonitrile gradients without buffers.

Q4: Can I convert the sodium salt back to the free acid? A: Yes, by acidification.

  • Protocol: Dissolve the salt in water, acidify with HCl to pH < 2, and extract with ethyl acetate.

  • Warning: The free acid is also hygroscopic and significantly less water-soluble than the salt. For biological assays, the salt form is preferred.

Part 5: Biological Context & Pathway Visualization

Understanding where this metabolite fits helps in experimental design. It is a key intermediate in Lysine degradation.

MetabolicPathway Lysine L-Lysine KetoAdipic 2-Oxoadipic Acid (2-Ketoadipic Acid) Lysine->KetoAdipic Multiple Steps Target 2-Hydroxyadipic Acid (Target Analyte) KetoAdipic->Target HADH (Reduction) (Reversible) KetoAdipic->Target Shunted to Glutaryl Glutaryl-CoA KetoAdipic->Glutaryl DHTKD1 (Decarboxylation) Disease 2-Ketoadipic Aciduria (DHTKD1 Deficiency) Disease->KetoAdipic Accumulation

Caption: Metabolic pathway showing 2-hydroxyadipic acid accumulation during lysine degradation defects.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 193530, 2-Hydroxyadipic acid. PubChem. [Link][5]

  • Human Metabolome Database (HMDB). Metabocard for 2-Hydroxyadipic acid (HMDB0000407). HMDB. [Link][6]

Sources

Optimization

Technical Support Center: Drying Protocols for Wet 2-Hydroxyadipic Acid Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating and drying wet 2-hydroxyadipic acid (2-HAA) salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating and drying wet 2-hydroxyadipic acid (2-HAA) salts.

2-HAA is a critical intermediate in the catalytic upgrading of biomass-derived tetrahydrofuran-2,5-dicarboxylic acid (THFDCA)[1]. While the free acid exhibits a melting point around 151°C[2], its alkali metal salts (e.g., sodium or potassium 2-hydroxyadipate) are highly polar, prone to severe moisture retention, and susceptible to thermal degradation. This guide provides self-validating methodologies to ensure you achieve a dry, free-flowing powder without compromising the molecule's structural integrity.

Part 1: Workflow Decision Matrix

Selecting the correct drying protocol depends entirely on the initial moisture content of your sample. Applying heat to a highly aqueous slurry will cause the salt to dissolve in its own hydration sphere, leading to irreversible aggregation.

DryingWorkflow Start Wet 2-Hydroxyadipic Acid Salt Moisture Assess Moisture Content Start->Moisture HighMoisture > 30% Water (Aqueous Slurry) Moisture->HighMoisture High LowMoisture < 30% Water (Filtered Wet Cake) Moisture->LowMoisture Low Lyo Protocol B: Lyophilization Freezing: -80°C Sublimation: < 0.1 mbar HighMoisture->Lyo Vac Protocol A: Vacuum Drying Temp: 30°C to 50°C Pressure: < 10 mbar LowMoisture->Vac Validation Self-Validation: Constant Weight & NMR Check Lyo->Validation Vac->Validation

Decision matrix for selecting the appropriate drying protocol for 2-hydroxyadipic acid salts.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Controlled Vacuum Drying (For Wet Cakes < 30% Moisture)

This protocol is designed for filtered wet cakes recovered from precipitation or crystallization. Literature on the catalytic recovery of 2-HAA emphasizes vacuum drying at 30°C to preserve structural integrity[3].

  • Step 1: Solvent Exchange (Pre-treatment)

    • Action: Wash the wet filter cake with 2–3 volumes of cold, anhydrous ethanol or acetone.

    • Causality: Water has a high latent heat of vaporization and acts as a plasticizer. Displacing surface water with a volatile organic solvent drastically reduces the thermal energy required for drying, preventing the salt from melting into a deliquescent syrup during heating.

  • Step 2: Thin-Layer Loading

    • Action: Spread the exchanged cake onto PTFE-lined trays at a depth of no more than 1 cm.

    • Causality: 2-HAA salts tend to crust over. A thin layer maximizes the surface-area-to-volume ratio, ensuring uniform vapor escape and preventing the formation of a hardened outer shell that traps internal moisture.

  • Step 3: Primary Vacuum Drying

    • Action: Apply vacuum (< 10 mbar) at 30°C for 12 hours[3].

    • Causality: Vacuum lowers the boiling point of the residual solvent. Keeping the temperature at 30°C prevents the depression of the glass transition temperature (

      
      ), keeping the matrix rigid while bulk liquids evaporate.
      
  • Step 4: Secondary Drying

    • Action: Gradually ramp the temperature to 50°C at < 1 mbar for 4 hours.

    • Causality: Once bulk liquid is removed, a slight thermal ramp provides the kinetic energy necessary to break the hydrogen bonds between the salt lattice and tightly bound hydration water.

  • Step 5: Self-Validation & Recovery

    • Action: Weigh the tray every 4 hours. The protocol is self-validated as complete when the mass change is < 0.1% between consecutive readings.

    • Chemical Validation: Dissolve a 5 mg aliquot in D₂O and perform ¹H-NMR. The α-proton must remain a sharp multiplet at ~4.2 ppm. Any downstream shifting indicates intermolecular esterification, signaling that the drying temperature was too high.

Protocol B: Lyophilization (For Solutions/Slurries > 30% Moisture)

Use this protocol if your salt is highly aqueous and cannot be filtered into a manageable cake.

  • Step 1: Snap-Freezing

    • Action: Shell-freeze the aqueous salt solution in a dry ice/acetone bath or a -80°C freezer.

    • Causality: Slow freezing allows the salt to concentrate and precipitate out of solution (cryoconcentration), which can cause localized pH drops and degradation. Snap-freezing locks the salt in a homogeneous amorphous ice matrix.

  • Step 2: Sublimation (Primary Drying)

    • Action: Set shelf temperature to -30°C and chamber pressure to < 0.1 mbar for 24–48 hours.

    • Causality: Sublimation removes water without transitioning through a liquid phase, completely bypassing the deliquescence and stickiness associated with wet 2-HAA salts.

  • Step 3: Self-Validation (Pressure-Rise Test)

    • Action: Isolate the sample chamber from the condenser for 30 seconds.

    • Validation Check: If the pressure rises by more than 10 mTorr, sublimation is still active. A stable pressure validates the completion of free-water removal, allowing you to safely ramp the shelf to 20°C for secondary drying.

Part 3: Quantitative Data & Drying Parameters

ParameterOptimal Range / ValueMechanistic Rationale
Primary Drying Temperature 25°C – 30°C[3]Prevents ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

depression and the collapse of the wet cake into a viscous syrup.
Secondary Drying Temperature 45°C – 50°CProvides kinetic energy to desorb tightly bound hydration water without triggering esterification.
Vacuum Pressure < 10 mbar (Ideally < 1 mbar)Lowers the boiling point of water/solvents, enabling efficient evaporation at low thermal limits.
Free Acid Melting Point ~151°CBaseline thermal limit; however, degradation in hydrated salts begins well below this threshold.
Storage Temperature -20°C[4]Minimizes kinetic energy for solid-state degradation or moisture scavenging over long-term storage.

Part 4: Troubleshooting & FAQs

Q: Why did my 2-hydroxyadipate salt turn into a sticky glass during drying? A: This is caused by applying heat while bulk water is still present. Water acts as a plasticizer, drastically lowering the glass transition temperature (


) of the salt. When the oven temperature exceeds this depressed 

, the crystalline or amorphous cake collapses into a viscous syrup. Solution: Maintain the temperature below 30°C under high vacuum until at least 80% of the mass loss has occurred, or utilize the solvent exchange step in Protocol A.

Q: Can I use a standard convection oven at 80°C to speed up drying? A: Absolutely not. 2-Hydroxyadipic acid and its salts are thermally sensitive. At elevated temperatures (>60°C), especially in the presence of residual moisture, the molecule is highly susceptible to intermolecular esterification (oligomerization) between the alpha-hydroxyl group of one molecule and the carboxylate of another. Always use vacuum to lower the required drying temperature.

Q: How do I handle the hygroscopic nature of the dried salt post-drying? A: Alkali salts of 2-HAA are deliquescent. Once removed from the vacuum oven or lyophilizer, immediately transfer the warm trays into a desiccator or a glovebox purged with dry argon. Storing the final product at -20°C[4] in tightly sealed, moisture-barrier containers prevents re-hydration and preserves chemical stability.

References

Sources

Troubleshooting

Technical Support Center: Handling and Preserving 2-Hydroxyadipic Acid Analytical Standards

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently encounter discrepancies in metabolomic quantifications and clinical biomarker assays traced back to a single, preventabl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently encounter discrepancies in metabolomic quantifications and clinical biomarker assays traced back to a single, preventable issue: the mishandling of hygroscopic reference standards.

2-Hydroxyadipic acid (CAS 18294-85-4) is a critical biomarker for 2-ketoadipic acidemia and a key intermediate in lysine degradation pathways. However, it is notoriously hygroscopic (1[1]). This guide provides field-proven, self-validating troubleshooting strategies and methodologies to ensure the integrity of your standards from receipt to quantification.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my 2-hydroxyadipic acid standard failing quantification, and how does moisture cause this? Causality: 2-Hydroxyadipic acid contains a six-carbon backbone with two terminal carboxyl (-COOH) groups and one hydroxyl (-OH) group. These highly polar moieties act as aggressive hydrogen-bond donors and acceptors, rapidly pulling water vapor from ambient laboratory air[1]. When moisture is absorbed, two critical analytical failures occur:

  • Gravimetric Error: The mass you weigh includes atmospheric water. A 5% moisture uptake means your prepared 1.0 mg/mL stock solution is actually 0.95 mg/mL, introducing a systematic negative bias in all downstream quantifications.

  • Derivatization Quenching: In GC-MS workflows, 2-hydroxyadipic acid must be silylated (e.g., using BSTFA or MSTFA) to volatilize the molecule. Water violently reacts with and quenches silylation reagents, leading to incomplete derivatization, peak tailing, and severe signal loss.

Q2: I suspect my bulk standard has absorbed moisture. Can it be salvaged? Causality & Action: If the powder has clumped into a sticky paste (deliquescence), it is highly compromised and should be discarded. However, if it is only slightly clumped, you can attempt to dry it. According to standard practices for hygroscopic moisture determination, drying must be done carefully to avoid thermal decomposition (2[2]). Self-Validating Recovery: Place the open vial in a vacuum desiccator over phosphorus pentoxide (P₂O₅) or activated silica gel at room temperature for 24-48 hours. Validate the recovery by performing a Karl Fischer titration on a small subset; the moisture content must be verified as < 0.1% before use.

Q3: How do I prepare working solutions without exposing the bulk standard to ambient humidity? Action: Never open the primary bulk standard in ambient air. Laboratories handling chemical reference substances must adopt strict environmental controls, such as using a glove box and aliquoting the material immediately upon receipt (3[3]). See Protocol 1 below.

Section 2: Experimental Workflows and Methodologies

Workflow Diagram: Standard Handling

G Start Receive Standard (Sealed) Equilibrate Equilibrate to Room Temp (Before Opening) Start->Equilibrate GloveBox Transfer to Glove Box (Argon/N2, RH < 5%) Equilibrate->GloveBox Aliquoting Weigh & Aliquot Single-Use Vials GloveBox->Aliquoting Seal Seal with PTFE Caps & Parafilm Aliquoting->Seal Storage Store at 2-8°C in Desiccator Seal->Storage

Workflow for handling and aliquoting hygroscopic 2-hydroxyadipic acid.

Protocol 1: Aliquoting Bulk Hygroscopic Standards

Objective: Divide the primary standard into single-use aliquots without introducing atmospheric moisture.

  • Thermal Equilibration: Remove the sealed primary standard from cold storage (2-8°C). Place it in a desiccator at room temperature for a minimum of 2 hours. Causality: Opening a cold vial in a warm room causes immediate condensation of atmospheric water directly onto the powder[3].

  • Inert Transfer: Move the unopened vial, a calibrated microbalance, and pre-weighed amber glass vials into a humidity-controlled glove box purged with dry Nitrogen or Argon (Relative Humidity < 5%) (4[4]).

  • Rapid Dispensing: Weigh and dispense the bulk powder into the amber vials. Causality: Creating single-use aliquots ensures the primary stock is never repeatedly exposed to environmental fluctuations, preserving its shelf life.

  • Hermetic Sealing: Cap the single-use vials with PTFE-lined silicone septa. Wrap the caps tightly with Parafilm.

  • Controlled Storage: Place the sealed aliquots inside a secondary container filled with indicating desiccant, and store at 2-8°C[3].

Protocol 2: Self-Validating Preparation of Working Solutions

Objective: Reconstitute the standard while validating the absence of moisture interference.

  • Anhydrous Solvent Preparation: Use LC-MS grade solvents (e.g., methanol or acetonitrile) stored over 3Å molecular sieves.

  • Closed-System Reconstitution: Do not open the vial cap. Instead, use a gas-tight syringe to inject the anhydrous solvent directly through the PTFE septum of the single-use aliquot.

  • System Validation (GC-MS): Derivatize a sample of the working solution with BSTFA + 1% TMCS. Spike in a stable isotope-labeled internal standard (e.g., D4-adipic acid). Causality: If moisture is present, the silylation efficiency will drop. A consistent stable internal standard ratio confirms that the derivatization was successful and the standard's integrity is intact.

Section 3: Quantitative Impact of Moisture

The table below illustrates the rapid degradation of analytical accuracy when 2-hydroxyadipic acid is exposed to ambient laboratory conditions (60% Relative Humidity at 25°C).

Table 1: Quantitative Impact of Moisture Exposure on 2-Hydroxyadipic Acid Standards

Exposure Time (Ambient Air, 60% RH)Moisture Uptake (% w/w)Effective Purity (%)GC-MS Signal Intensity (3TMS derivative)
0 minutes (Glove box control)< 0.1%> 99.0%100% (Baseline)
15 minutes 1.2%97.8%85%
60 minutes 3.5%95.5%40% (Significant BSTFA quenching)
24 hours > 8.0% (Deliquescence)< 91.0%< 10% (Derivatization failure)
Workflow Diagram: Mechanistic Impact

G Moisture Ambient Moisture (H2O Exposure) Hygroscopy H-Bonding to -OH & -COOH (2-Hydroxyadipic Acid) Moisture->Hygroscopy MassError Increased Mass (Weighing Error) Hygroscopy->MassError DerivError Derivatization Failure (BSTFA/TMS Quenching) Hygroscopy->DerivError QuantError Inaccurate Quantification & Peak Broadening MassError->QuantError DerivError->QuantError

Mechanistic impact of moisture absorption on 2-hydroxyadipic acid analysis.

References

  • CAS 18294-85-4: 2-Hydroxyadipic acid Source: CymitQuimica URL:1

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances Source: World Health Organization (WHO) URL:3

  • D280 Standard Test Methods for Hygroscopic Moisture (and Other Matter Volatile Under the Test Conditions) in Pigments Source: ASTM International URL:2

  • How to Handle Hygroscopic Reference Standards? Source: Chromatography Forum URL:4

  • Disodium (2RS)-2-hydroxyadipate analytical standard Source: Sigma-Aldrich URL:5

Sources

Optimization

GC-MS Technical Support Center: Optimizing 2-Hydroxyadipic Acid Peak Shape

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar organic acids. 2-Hydroxyadipic acid is a critical dicarboxylic fatty acid and a known biomarker for metabolic dis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar organic acids. 2-Hydroxyadipic acid is a critical dicarboxylic fatty acid and a known biomarker for metabolic disorders such as 2-ketoadipic aciduria[1]. However, its chemical structure—comprising two carboxylic acid groups and an alpha-hydroxyl group—makes it highly polar, prone to hydrogen bonding, and thermally labile. Without precise analytical control, researchers frequently encounter severe peak tailing, signal loss, or peak splitting.

This guide provides field-proven, causality-driven troubleshooting strategies to achieve optimal peak shape and analytical reproducibility.

Diagnostic Workflow

G Start Poor Peak Shape 2-Hydroxyadipic Acid Tailing Peak Tailing Start->Tailing Splitting Peak Splitting Start->Splitting Loss Signal Loss Start->Loss Deriv Incomplete Derivatization (e.g., 2-TMS instead of 3-TMS) Tailing->Deriv ActiveSites Active Silanol Sites in Liner or Column Tailing->ActiveSites Overload Column Overload or Poor Solvent Focusing Splitting->Overload Loss->ActiveSites Thermal Thermal Degradation in GC Inlet Loss->Thermal Sol1 Optimize Protocol: MSTFA + 1% TMCS at 60°C Deriv->Sol1 Sol2 Hardware Fix: Ultra-Inert Liner & Trim Column ActiveSites->Sol2 Sol3 Method Fix: Increase Split Ratio & Lower Initial Temp Overload->Sol3 Sol4 Method Fix: Lower Inlet Temp to 250°C Thermal->Sol4

GC-MS troubleshooting workflow for 2-hydroxyadipic acid peak shape issues.

Section 1: Mechanistic FAQs (The "Why")

Q: Why does 2-hydroxyadipic acid exhibit severe peak tailing compared to standard fatty acids? A: The root cause is intermolecular hydrogen bonding. 2-Hydroxyadipic acid contains three highly polar functional groups. If these groups are not completely masked during sample preparation, the free hydroxyl or carboxyl moieties will interact with active silanol (Si-OH) sites on the glass surfaces of the GC inlet liner or the stationary phase of the column. This adsorption/desorption process is kinetically slow, resulting in an asymmetrical, "smeared" peak tail.

Q: Why am I seeing split peaks or multiple peaks for a pure 2-hydroxyadipic acid standard? A: This is almost always a symptom of incomplete derivatization . Silylating reagents easily convert the two primary carboxylic acid groups, forming a 2-TMS (trimethylsilyl) derivative. However, the alpha-hydroxyl group is sterically hindered. If the reaction is incomplete, the GC-MS will separate the 2-TMS and 3-TMS derivatives into distinct peaks[2]. Furthermore, column overload from injecting too highly concentrated samples can distort the solvent focusing at the head of the column, causing a "shark-fin" split peak.

Q: Does 2-hydroxyadipic acid require methoximation (MOX) prior to silylation? A: No. Unlike its metabolic precursor, 2-ketoadipic acid, 2-hydroxyadipic acid does not possess a ketone group. Therefore, oximation (using methoxylamine hydrochloride) is mechanistically unnecessary for this specific analyte[3]. A direct, robust silylation step is sufficient.

Section 2: Self-Validating Derivatization Protocol

To achieve a sharp, symmetrical peak, you must force the reaction to completion, yielding the 3-TMS derivative . This protocol is designed as a self-validating system: by checking the mass spectrum of your output, you can definitively prove whether the chemistry succeeded.

Step-by-Step Methodology:

  • Complete Desiccation: Transfer the sample extract to a glass vial and evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Trimethylsilyl (TMS) reagents are highly moisture-sensitive. Even trace water will hydrolyze the reagent, leaving the analyte underivatized and destroying peak shape[3].

  • Solubilization: Add 50 µL of anhydrous pyridine to the dried residue.

    • Causality: Pyridine acts as a polar aprotic solvent that disrupts hydrogen bonding and serves as an acid scavenger to drive the silylation reaction forward.

  • Catalytic Silylation: Add 50 µL of MSTFA (or BSTFA) containing 1% TMCS (Trimethylchlorosilane)[4].

    • Causality: While MSTFA alone can derivatize carboxyl groups, the sterically hindered alpha-hydroxyl group requires the catalytic power of TMCS to ensure 100% conversion to the 3-TMS state.

  • Incubation: Cap tightly and incubate at 60°C for 45 minutes.

  • Validation (The Self-Check): Inject the sample into the GC-MS. Evaluate the mass spectrum of the peak. A successful reaction will yield the 3-TMS derivative, characterized by specific fragment ions (e.g., m/z 143, 161, 217)[1][2]. If you observe mass shifts corresponding to a loss of 72 amu (indicating a 2-TMS derivative), your reagents are likely degraded by moisture, and the protocol must be repeated with fresh, anhydrous chemicals.

Section 3: GC-MS Hardware & Method Optimization

Even with perfect derivatization, improper hardware configurations will degrade peak shape. Follow these authoritative guidelines[3]:

  • Inlet Liner: Use an ultra-inert, deactivated split/splitless liner (with deactivated glass wool). Standard liners contain active silanols that will strip the TMS groups off the analyte via thermal degradation.

  • Inlet Temperature: Set to 250°C . Higher temperatures (e.g., 280°C+) can cause thermal breakdown of the alpha-hydroxy-TMS bond, leading to signal loss.

  • Column Selection: Use a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS, 30m x 0.25mm x 0.25µm). This provides the optimal balance of inertness and selectivity for polar organic acids.

  • Injection Parameters: Inject 1 µL with a split ratio of at least 1:15 to prevent column overloading.

  • Oven Program: Start at 60°C (hold for 1-2 mins) to allow proper solvent focusing, then ramp at 10°C/min to 280°C.

Section 4: Quantitative Data & Troubleshooting Matrices

Use the following tables to benchmark your derivatization efficiency and troubleshoot residual hardware issues.

Table 1: Derivatization State Comparison for 2-Hydroxyadipic Acid

Derivatization StateTarget Groups MaskedExpected GC Peak ShapeKey MS Fragment Ions (m/z)Diagnostic Conclusion
Underivatized None (0/3)Undetectable / Complete lossN/AAdsorbed in inlet/column.
2-TMS Derivative Carboxyls only (2/3)Severe Tailing / SplitMissing 3-TMS massReagent degraded or missing TMCS catalyst.
3-TMS Derivative Carboxyls + Hydroxyl (3/3)Sharp, Symmetrical143, 161, 217, 331Optimal. Reaction successful.

Table 2: Hardware Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Broad, tailing peak (despite confirmed 3-TMS MS profile) Active sites at the head of the GC column.Trim 10-20 cm from the front of the analytical column.
Peak splitting (Shark-fin shape) Column overload or poor solvent focusing.Increase split ratio (e.g., 1:20 to 1:50) or dilute sample. Ensure initial oven temp is

60°C.
Decreasing peak area over multiple injections Accumulation of non-volatile matrix in the liner.Replace the deactivated liner and glass wool.
References
  • Cayman Chemical.2-Hydroxyadipic Acid (CAS 18294-85-4) Product Information.
  • MetBioNet.Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • FooDB.Showing Compound 2-Hydroxyadipic acid (FDB021947).
  • ResearchGate.Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution of 2-Hydroxyadipic and 2-Ketoadipic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline resolution between 2-hydroxyadipic acid (2-HAA) and 2-ketoadip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline resolution between 2-hydroxyadipic acid (2-HAA) and 2-ketoadipic acid (2-KAA , also known as 2-oxoadipic acid).

These structurally homologous C6 dicarboxylic acids are critical biomarkers for diagnosing inborn errors of lysine and tryptophan metabolism, specifically alpha-aminoadipic and alpha-ketoadipic aciduria (AAKAD) linked to DHTKD1 complex mutations[1][2]. Furthermore, they are vital intermediates monitored during the metabolic engineering of bio-based adipic acid[3]. This guide provides field-proven, mechanistically grounded solutions to overcome their analytical challenges.

Pathway Lys L-Lysine / L-Tryptophan AAA 2-Aminoadipic acid Lys->AAA Multiple Enzymatic Steps KAA 2-Ketoadipic acid (2-Oxoadipic acid) AAA->KAA Aminotransferase HAA 2-Hydroxyadipic acid KAA->HAA Reduction (Off-target / Bioproduction) GCoA Glutaryl-CoA KAA->GCoA DHTKD1 Complex (Dehydrogenase)

Metabolic pathway highlighting the relationship between 2-ketoadipic and 2-hydroxyadipic acid.

Frequently Asked Questions (FAQs)

Q1: Why do 2-HAA and 2-KAA co-elute in the void volume on my standard C18 LC column? A: Both metabolites are highly polar dicarboxylic acids with negative partition coefficients (LogP < 0). Standard C18 stationary phases rely on hydrophobic interactions, which these molecules lack. Consequently, they are swept through the column unretained, eluting in the void volume alongside salts and polar matrix components, which causes severe ion suppression[4][5]. Resolution requires altering the stationary phase chemistry (e.g., HILIC) or decreasing analyte polarity via chemical derivatization.

Q2: In GC-MS, why am I seeing split peaks for 2-ketoadipic acid that interfere with 2-hydroxyadipic acid? A: 2-KAA contains an alpha-keto group that exists in dynamic equilibrium with its enol tautomer. If you perform a single-step silylation (e.g., using BSTFA), the reagent reacts with both the keto and enol forms, generating multiple derivative peaks (keto-TMS and enol-TMS). The enol-TMS derivative frequently co-elutes with the tri-TMS derivative of 2-HAA. The mechanistic solution is a two-step derivatization: oximation to "lock" the ketone group, followed by silylation[6].

Q3: What is the mechanistic advantage of charge-reversal derivatization for LC-MS/MS? A: Native dicarboxylic acids ionize poorly in negative electrospray ionization (ESI-) and fragment inefficiently. Charge-reversal derivatization using reagents like dimethylaminophenacyl bromide (DmPABr) covalently attaches a bulky, positively charged moiety to the carboxylic acid groups. This achieves three goals: (1) it decreases polarity, enabling strong retention and baseline separation on a C18 column; (2) it forces the molecule to ionize in ESI+ mode, drastically improving sensitivity to the femtogram level; and (3) it produces unique, predictable precursor-to-product ion transitions[7][8].

Troubleshooting & Method Selection Guide

Workflow Start Co-elution of 2-HAA & 2-KAA CheckPlatform Select Analytical Platform Start->CheckPlatform GCMS GC-MS CheckPlatform->GCMS LCMS LC-MS/MS CheckPlatform->LCMS GC_Issue Issue: Keto-enol tautomerization & thermal instability GCMS->GC_Issue LC_Issue Issue: Poor retention on C18 (Void volume elution) LCMS->LC_Issue GC_Sol Solution: Two-step derivatization (Oximation + Silylation) GC_Issue->GC_Sol LC_Sol1 Solution A: HILIC Column (Native Analysis) LC_Issue->LC_Sol1 LC_Sol2 Solution B: Charge-Reversal Derivatization (DmPABr) LC_Issue->LC_Sol2

Decision tree for resolving 2-HAA and 2-KAA co-elution across GC-MS and LC-MS platforms.

Table 1: Comparison of Analytical Strategies
Analytical StrategyRetention MechanismSensitivityResolution of 2-HAA/2-KAARecommended Use Case
RP-LC (Underivatized) HydrophobicPoor (ESI-)Co-elution (Void Volume)Not recommended.
HILIC-MS/MS Hydrophilic PartitioningModerate (ESI-)BaselineHigh-throughput native analysis.
GC-MS (Oxime-TMS) Volatility / Boiling PointHigh (EI)BaselineComprehensive organic acid profiling.
RP-LC (DmPABr Deriv.) Hydrophobic (Phenyl rings)Ultra-High (ESI+)BaselineTrace quantification in limited samples.

Validated Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS (Oximation + Silylation)

Causality: Oximation with hydroxylamine prevents keto-enol tautomerization by converting the reactive alpha-keto group of 2-KAA into a stable oxime, ensuring it yields a single, quantifiable peak upon subsequent silylation[6].

  • Sample Extraction: Extract 50 µL of biological fluid (plasma/urine) using 500 µL of acidified ethyl acetate. Centrifuge at 10,000 x g for 5 minutes and transfer the upper organic layer to a glass GC vial.

  • Evaporation: Dry the extract completely under a gentle stream of nitrogen at 40°C.

  • Oximation (Step 1): Add 50 µL of hydroxylamine hydrochloride solution (20 mg/mL dissolved in anhydrous pyridine). Cap tightly, vortex, and incubate at 60°C for 30 minutes.

    • Self-Validation Check: If the incubation temperature drops or time is cut short, oximation will be incomplete. This will manifest in your chromatogram as residual, split enol-TMS peaks.

  • Silylation (Step 2): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for an additional 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS. 2-KAA will elute as a distinct oxime-di-TMS derivative, cleanly separated from the tri-TMS derivative of 2-HAA.

Protocol 2: Charge-Reversal Derivatization for LC-MS/MS (DmPABr)

Causality: DmPABr reacts with the R-COOH groups via base-catalyzed esterification. This adds a hydrophobic phenyl ring (driving C18 retention) and a tertiary amine (driving ESI+ ionization), completely resolving the void-volume co-elution issue[7][8].

  • Extraction: Extract dicarboxylic acids from the matrix using acidified ethyl acetate to ensure the carboxyl groups are fully protonated. Evaporate to dryness under nitrogen.

  • Derivatization Reaction: Reconstitute the dried extract in 100 µL of LC-MS grade acetonitrile. Add 20 µL of DmPABr solution (10 mg/mL in acetonitrile) and 10 µL of N,N-Diisopropylethylamine (DIPEA) to act as the base catalyst.

  • Incubation: Seal the vials and incubate in a water bath at 65°C for 60 minutes.

  • Quenching: Stop the reaction by adding 5 µL of concentrated formic acid.

    • Self-Validation Check: Formic acid neutralizes the DIPEA base catalyst and stabilizes the newly formed derivatives. Skipping this step will cause the derivatives to degrade in the autosampler, leading to severe signal drop-off across a batch run.

  • Analysis: Dilute the mixture with the starting mobile phase (e.g., 80:20 Water:Methanol) and inject into the LC-MS/MS system equipped with a standard C18 column.

Table 2: Physicochemical Properties and MS Parameters
MetaboliteChemical FormulaExact Mass (Native)Native ESI(-)[M-H]-GC-MS Derivative Form
2-Hydroxyadipic Acid C6H10O5162.0528m/z 161.045Tri-TMS
2-Ketoadipic Acid C6H8O5160.0372m/z 159.029Oxime-di-TMS

References

1.[1] Mild global developmental delay (Concept Id: C4012968) - NCBI - [Link] 2.[2] DHTKD1 Gene - GeneCards | DHTK1 Protein -[Link] 3.[3] Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate | ACS Synthetic Biology - [Link] 4.[4] An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI - [Link] 5.[5] Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC -[Link] 6.[6] Automated Metabolic Profiling and Interpretation of GC/MS Data for Organic Acidemia Screening - Tohoku University - [Link] 7.[7] Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry - Longdom.org - [Link] 8.[8] Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method | LCGC International -[Link]

Sources

Optimization

storage conditions for 2-hydroxyhexanedioic acid disodium salt

Technical Guide: Storage, Handling, and Stability of 2-Hydroxyhexanedioic Acid Disodium Salt Product Identity: Common Name: 2-Hydroxyadipic acid disodium salt[1] IUPAC Name: Disodium 2-hydroxyhexanedioate Chemical Formul...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Storage, Handling, and Stability of 2-Hydroxyhexanedioic Acid Disodium Salt

Product Identity:

  • Common Name: 2-Hydroxyadipic acid disodium salt[1]

  • IUPAC Name: Disodium 2-hydroxyhexanedioate

  • Chemical Formula: C₆H₈Na₂O₅

  • Molecular Weight: 206.10 g/mol [1]

  • CAS Number (Free Acid): 18294-85-4 (Note: Commercial salts often reference the parent acid CAS)

Core Storage & Handling Protocol

The stability of 2-hydroxyhexanedioic acid disodium salt is governed by two critical factors: hygroscopicity and thermal degradation . As a disodium salt, this compound exhibits significantly higher affinity for atmospheric moisture compared to its free acid form.

A. Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C for long-term stability (>1 year). Storage at 4°C is acceptable for short durations (<1 month) but increases the risk of hydrolysis if moisture is present.

  • Atmosphere: Strictly desiccated . The disodium salt is hygroscopic; exposure to ambient humidity will cause deliquescence (turning into a sticky gel), which accelerates chemical degradation.

  • Container: Amber glass vials with PTFE-lined screw caps. Avoid clear plastics that may allow light permeation, although the compound is not primarily photo-labile, UV protection is Good Laboratory Practice (GLP).

B. Solubilized State (Stock Solutions)

Never store working solutions at room temperature or 4°C for extended periods.

SolventConcentration LimitStorage TempStability Window
Sterile Water (pH ~7.5-8.5) ~50 mM-80°C6 Months
PBS (Phosphate Buffered Saline) ~20 mM-80°C3 Months
DMSO Not Recommended*N/AN/A

*Note: While organic acids are soluble in DMSO, the disodium salt is highly polar and prefers aqueous buffers. Solubility in DMSO may be poor or require excessive sonication, leading to heating and degradation.

Reconstitution & Experimental Workflow

Protocol: Preparation of a 10 mM Stock Solution

  • Equilibration: Allow the product vial to equilibrate to room temperature inside a desiccator before opening. Why? Opening a cold vial in humid air causes immediate condensation on the hygroscopic salt.

  • Weighing: Rapidly weigh the required amount. If the environment is humid (>50% RH), use a glovebox or weigh in a closed vessel.

  • Solvent Addition: Add degassed, sterile water (Milli-Q grade).

    • Calculation: To make 1 mL of 10 mM solution, dissolve 2.06 mg of the disodium salt.

  • Dissolution: Vortex gently. If particles persist, brief sonication (30 seconds, water bath) is permissible. Avoid heat generation.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

  • Freezing: Snap-freeze aliquots in liquid nitrogen before placing them in -80°C storage.

Troubleshooting & FAQs

Q1: The powder in my vial looks sticky or clumped. Is it still usable?

  • Diagnosis: This indicates moisture absorption (hygroscopicity).

  • Impact: The molecular weight has effectively changed due to water weight, making precise molar concentration calculations impossible. Furthermore, hydrolysis may have initiated.

  • Action: If the clumping is minor, you may attempt to dry it under a high vacuum. However, for quantitative analytical standards or cell culture treatments, discard the vial and use a fresh one.

Q2: Can I use DMSO to make a more concentrated stock?

  • Technical Insight: Disodium salts are ionic lattices. They dissolve poorly in aprotic solvents like DMSO compared to the free acid form.

  • Recommendation: Use water or aqueous buffers. If you specifically need a DMSO stock (e.g., for a specific assay compatibility), you must convert the salt to the free acid first using mild acidification and extraction, though this alters the reagent identity.

Q3: I see a precipitate after thawing my stock solution.

  • Cause: "Salting out" or pH shift during freezing. Phosphate buffers (PBS) are notorious for pH shifts during freezing (sodium phosphate precipitates earlier than potassium phosphate).

  • Solution: Warm the aliquot to 37°C for 2-3 minutes and vortex. If precipitate remains, the salt may have nucleated irreversibly or degraded. Prepare a fresh stock in pure water rather than PBS to avoid buffer-salt interference.

Q4: How does this compound fit into metabolic studies?

  • Context: 2-Hydroxyadipic acid is a key metabolite in the degradation of Lysine and Tryptophan. It accumulates in 2-ketoadipic aciduria due to the deficiency of 2-ketoadipic dehydrogenase.[1]

  • Experimental Control: When using as a standard in GC-MS or LC-MS, ensure you account for the sodium content in your mass calculations (Parent ion will differ from the free acid).

Metabolic Pathway Visualization

The following diagram illustrates the biological formation of 2-hydroxyadipic acid, highlighting its position downstream of Lysine and Tryptophan catabolism.

MetabolicPathway cluster_enzymes Lysine L-Lysine KetoAdipate 2-Ketoadipic Acid (2-Oxoadipate) Lysine->KetoAdipate Multiple Steps (Saccharopine pathway) Tryptophan L-Tryptophan Tryptophan->KetoAdipate Multiple Steps (Kynurenine pathway) HydroxyAdipate 2-Hydroxyadipic Acid (2-Hydroxyhexanedioate) KetoAdipate->HydroxyAdipate Reduction (Lactate/Hydroxyadipate Dehydrogenase) GlutarylCoA Glutaryl-CoA KetoAdipate->GlutarylCoA Oxidative Decarboxylation (2-Ketoadipic Dehydrogenase) DHT Dehydrogenase Complex

Figure 1: Metabolic origin of 2-Hydroxyadipic acid. The compound accumulates when the oxidative decarboxylation pathway (to Glutaryl-CoA) is impaired, favoring the reduction to the hydroxy form.

References

  • Human Metabolome Database (HMDB). (2026). Metabocard for 2-Hydroxyadipic acid (HMDB0000627). Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydroxyadipic acid (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]

Sources

Troubleshooting

Technical Guide: Eliminating Water Interference in 2-Hydroxyadipic Acid (2-HAA) NMR

The Core Challenge: Spectral Proximity In aqueous biological fluids (urine, plasma) or aqueous buffers, the dominant water signal appears at approximately 4.70 ppm .[1] The alpha-proton (H2) of 2-hydroxyadipic acid (2-HA...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: Spectral Proximity

In aqueous biological fluids (urine, plasma) or aqueous buffers, the dominant water signal appears at approximately 4.70 ppm .[1] The alpha-proton (H2) of 2-hydroxyadipic acid (2-HAA) resonates at 4.10–4.15 ppm (depending on pH).[1]

This proximity (~0.6 ppm or ~360 Hz at 600 MHz) creates a high risk of signal bleaching .[1] Standard presaturation techniques, if not calibrated perfectly, will partially saturate the H2 peak, leading to inaccurate quantification or false negatives.[1]

This guide provides a tiered approach to resolving this interference, moving from sample chemistry to advanced pulse sequence engineering.

Diagnostic & Strategy Selector

Before altering parameters, determine your primary constraint using the decision matrix below.

G Start Start: Define Analytical Goal Goal Do you need to see exchangeable protons (-OH, -NH)? Start->Goal Yes Yes (e.g., structure elucidation) Goal->Yes Yes No No (Standard Metabolomics/Quantification) Goal->No No Yes_Action Must use 90% H2O / 10% D2O Requires Excitation Sculpting Yes->Yes_Action No_Action Can you lyophilize (freeze-dry)? No->No_Action Lyo_Yes Yes No_Action->Lyo_Yes Yes Lyo_No No (Volatile/Time constrained) No_Action->Lyo_No No Sol_D2O Solution: Reconstitute in 100% D2O (Eliminates water signal entirely) Lyo_Yes->Sol_D2O Sol_Presat Solution: 1D NOESY-Presat (Careful optimization required) Lyo_No->Sol_Presat

Figure 1: Decision tree for selecting the optimal water removal strategy based on analyte stability and detection requirements.

Method A: Sample Preparation (The "Chemical" Fix)

Best for: Quantitative metabolomics where sample preservation is not time-critical.[1]

The most robust way to remove water interference is to physically remove the water.

Protocol: D2O Exchange[1]
  • Lyophilization: Freeze-dry the aqueous sample (urine/plasma) to a powder.[1]

  • Reconstitution: Dissolve the residue in 99.9% D2O (deuterium oxide).

  • Result: The H2O signal at 4.7 ppm vanishes (replaced by HDO, which is small). The 2-HAA H2 signal at 4.13 ppm is now unobstructed.[1]

Critical Note on Exchangeable Protons: In D2O, the hydroxyl (-OH) and carboxyl (-COOH) protons of 2-HAA will exchange with deuterium to become -OD and -COOD.[1] These are NMR silent .

  • Visible: The CH backbone (H2, H3, H4, H5).[1]

  • Invisible: The -OH proton.[1]

  • Verdict: This is acceptable for 99% of metabolomics studies as the H2 signal is sufficient for identification and quantification.

Method B: Excitation Sculpting (The "Pulse" Fix)

Best for: Samples that cannot be dried (e.g., unstable metabolites) or when observing exchangeable protons.[1]

Standard presaturation (applying a weak RF field at 4.7 ppm) creates a "saturation hole."[1] If the 2-HAA peak falls into the "slope" of this hole, its intensity decreases.[1] Excitation Sculpting (DPFGSE) uses gradients to selectively kill the water signal with a much sharper cutoff profile.

Step-by-Step Protocol (Bruker Nomenclature)

Sequence: zgesgp (1D excitation sculpting with gradients)

  • Tune & Match: Critical for this sequence.

  • Determine O1:

    • Acquire a standard 1D spectrum (1 scan, no suppression).[1]

    • Zoom into the water peak. Place the cursor exactly at the center (highest point) of the water signal.

    • Click O1 to set the carrier frequency to water.

  • Pulse Calibration:

    • Determine the hard 90° pulse (p1) precisely.

    • Calculate the soft 180° pulse (p12). For zgesgp, this is usually a selective square or shaped pulse (e.g., Sinc1.1000).[1]

    • Rule of Thumb: A 2 ms to 4 ms selective pulse usually provides a bandwidth narrow enough to suppress water without hitting the 4.1 ppm region.

  • Gradient Shimming: Ensure excellent homogeneity. Poor shimming broadens the water base, requiring wider suppression which endangers the 2-HAA signal.[1]

Why this works: Excitation sculpting leaves the baseline flat and does not rely on saturation transfer. It is the safest method for peaks < 0.5 ppm away from water.

Method C: Optimized Presaturation (NOESY-Presat)

Best for: High-throughput screening (standard metabolomics).[1]

If you must use the standard noesypr1d sequence (common in biobanks), you must optimize the Presaturation Power and Offset .[1]

Optimization Table: Presaturation vs. 2-HAA Signal Integrity
ParameterRecommended SettingImpact on 2-HAA (4.1 ppm)
O1 (Offset) Exact center of waterIf O1 drifts by 5-10 Hz, the suppression "cone" shifts, potentially hitting 2-HAA.[1]
PL9 (Presat Power) 50–55 dB (Low Power)High Power (<45 dB): Bleed-over saturates 2-HAA.[1] Low Power (>60 dB): Incomplete water suppression.[1]
Mixing Time (d8) 10 ms or 100 ms Short mixing times minimize NOE transfer of saturation from water to the metabolite.
The "Temperature Shift" Trick

Water chemical shift is highly temperature-dependent (~ -0.01 ppm/°C).[1] 2-HAA signals are less temperature-sensitive.[1]

  • Action: If the water peak at 4.70 ppm is overlapping with a specific multiplet, change the probe temperature by +5°C or -5°C.

  • Result: The water peak will move, potentially unmasking the 2-HAA signal.[1]

Troubleshooting FAQ

Q: I used D2O exchange, but my 2-HAA H2 peak is a different multiplicity than reported in literature.

  • A: In H2O, the H2 proton couples to both the H3 protons and the hydroxyl (-OH) proton (if exchange is slow).[1] In D2O, the -OH coupling disappears.[1] This simplifies the multiplet (usually from a ddd to a dd). This is normal and expected.

Q: My baseline is "rolling" or sinusoidal near the water region.

  • A: This is a phase distortion caused by the intense water signal delay.[1]

    • Fix 1: Increase the d1 (relaxation delay) to ensure full water relaxation (water T1 can be 3-4s; set d1 > 5s).

    • Fix 2: Apply "Linear Prediction" (LP) to the first few points of the FID during processing to reconstruct the corrupted initial data points.

Q: I see the 2-HAA peak, but the integration is lower than expected compared to an internal standard.

  • A: You are likely suffering from Saturation Transfer .[1] The presaturation RF on water is transferring magnetization to the 2-HAA H2 proton via chemical exchange or cross-relaxation.

    • Immediate Fix: Switch to Method B (Excitation Sculpting zgesgp) or Method A (D2O exchange).[1] Presaturation is inherently risky for this specific molecule.[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 10: Solvent Suppression). Link

  • Wishart, D. S., et al. (2022).[1] HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.[1] (Source for 2-HAA Chemical Shifts: HMDB0000222).[1] Link[1]

  • Hwang, T. L., & Shaka, A. J. (1995).[1] Water suppression that works.[1] Excitation sculpting using arbitrary waveforms and pulsed field gradients.[1] Journal of Magnetic Resonance, Series A. Link[1]

  • Bruker BioSpin. (2023). User Manual: Water Suppression Techniques in TopSpin. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of 2-Hydroxyadipic Acid in Extraction

Welcome to the technical support center for 2-hydroxyadipic acid extraction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high recovery rates...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-hydroxyadipic acid extraction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high recovery rates for this valuable analyte. As a polar, dicarboxylic acid, 2-hydroxyadipic acid presents unique extraction challenges that require a nuanced understanding of its chemical properties. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your workflow.

Section 1: Understanding the Analyte: 2-Hydroxyadipic Acid

2-Hydroxyadipic acid (also known as 2-hydroxyhexanedioic acid) is a dicarboxylic acid containing a hydroxyl group, making it a highly polar molecule.[1][2] Its high solubility in water and its ability to ionize in solution are the primary factors that complicate its extraction into organic solvents.[1][3]

A successful extraction hinges on controlling the ionization state of its two carboxyl groups. This is governed by the pH of the aqueous solution. While the specific pKa values for 2-hydroxyadipic acid are not readily published, they can be estimated to be similar to other short-chain dicarboxylic acids, such as succinic acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6).[4] To ensure the molecule is in its neutral, un-ionized form, which is significantly more soluble in organic solvents, the pH of the sample must be adjusted to be at least two units below the first pKa.[5][6]

PropertyValueSource
Molecular Formula C₆H₁₀O₅[2][7]
Molecular Weight 162.14 g/mol [2][3][7][8]
Appearance White crystalline solid[1][8]
Solubility Water: 125 mg/mLPBS (pH 7.2): 5 mg/mLEthanol: 2 mg/mL[3][7]
Key Functional Groups Two Carboxylic Acids (-COOH), One Hydroxyl (-OH)[1]
Section 2: Frequently Asked Questions (FAQs)

Q1: Why is pH the most critical parameter for extracting 2-hydroxyadipic acid?

A1: The pH of your aqueous sample directly controls the charge of the 2-hydroxyadipic acid molecule.

  • At neutral or high pH (pH > 4): The carboxylic acid groups deprotonate to become negatively charged carboxylates (-COO⁻). This ionic form is highly water-soluble and will not partition into an organic solvent.[9]

  • At low pH (pH < 2): The carboxylic acid groups remain protonated (-COOH). This makes the molecule neutral and significantly less polar, allowing it to be efficiently extracted from the aqueous phase into an organic solvent.[5][10] Therefore, failing to properly acidify your sample is the most common reason for low recovery.

Q2: What are the primary extraction methods for 2-hydroxyadipic acid, and which should I choose?

A2: The two primary methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This is a classic technique based on partitioning the analyte between your aqueous sample and an immiscible organic solvent.[11] It is cost-effective but can sometimes suffer from issues like emulsion formation and may require larger solvent volumes.[12]

  • Solid-Phase Extraction (SPE): This method uses a packed cartridge (the solid phase) to retain the analyte from the liquid sample. It often provides higher recovery, better reproducibility, and cleaner extracts than LLE.[13][14] For 2-hydroxyadipic acid, an anion-exchange SPE is particularly effective.

The choice depends on your sample complexity, required purity, and available equipment. For complex matrices like plasma or tissue homogenates, SPE is generally superior for sample cleanup.[15]

Q3: Which organic solvents are recommended for a Liquid-Liquid Extraction (LLE) of 2-hydroxyadipic acid?

A3: The ideal solvent should be able to form strong hydrogen bonds with 2-hydroxyadipic acid while being immiscible with water. Moderately polar solvents are typically the best choice.

SolventPolarity IndexKey Considerations
Ethyl Acetate 4.4Excellent general-purpose solvent for organic acids. Good balance of polarity and water immiscibility.
Methyl tert-butyl ether (MTBE) 2.5Less prone to forming emulsions than diethyl ether. Good choice for cleaner extractions.
Diethyl Ether 2.8Highly effective but very volatile and prone to peroxide formation. Use with caution.
Dichloromethane (DCM) 3.1Higher density than water (forms the bottom layer). Can be effective but is a suspected carcinogen.

Q4: What type of Solid-Phase Extraction (SPE) cartridge is best for 2-hydroxyadipic acid?

A4: An Anion-Exchange (SAX or WAX) cartridge is the most logical choice.

  • Mechanism: At a slightly acidic to neutral pH (e.g., pH 6-7), the 2-hydroxyadipic acid will be negatively charged and will bind strongly to the positively charged functional groups of the anion-exchange sorbent.[16][17] Interfering neutral or basic compounds will pass through. The analyte is then eluted by washing the cartridge with a low pH or high-salt buffer, which neutralizes the analyte's charge and disrupts the ionic interaction.[13]

Section 3: Comprehensive Troubleshooting Guide
Problem: Consistently Low Recovery (<70%)

This is the most common issue and is almost always related to the chemistry of the extraction.

Possible Cause 1: Incorrect pH of the Aqueous Phase

  • The Causality: If the pH is not sufficiently acidic (i.e., pH > 2-3), your analyte will remain in its charged, water-soluble form and will not be extracted into the organic phase during LLE or will not be retained by a reversed-phase sorbent during SPE.[15][18]

  • Trust-Building Solution:

    • Verify pH: Use a calibrated pH meter to measure the pH of your sample after adding acid. Do not rely on theoretical calculations.

    • Optimize: Perform a pH optimization experiment. Prepare several aliquots of your sample and adjust them to a range of pH values (e.g., 1.0, 1.5, 2.0, 2.5, 3.0). Extract each one and analyze the recovery to find the optimal pH.

    • Protocol Standard: A pH of ≤ 2 is the recommended starting point for maximizing the concentration of the neutral form.[5]

cluster_0 High pH (e.g., 7.0) cluster_1 Low pH (e.g., <2.0) A 2-Hydroxyadipate (Charged) Aq1 Aqueous Phase A->Aq1 Stays Here (High Solubility) Org1 Organic Phase B 2-Hydroxyadipic Acid (Neutral) Org2 Organic Phase B->Org2 Partitions Here (High Recovery) Aq2 Aqueous Phase

Caption: Impact of pH on LLE of 2-hydroxyadipic acid.

Possible Cause 2: Suboptimal LLE Solvent or Inefficient SPE Elution

  • The Causality: The chosen solvent may not be polar enough to efficiently solvate the analyte (LLE), or the elution solvent may not be strong enough to displace the analyte from the SPE sorbent.[13][19]

  • Trust-Building Solution:

    • For LLE: If recovery is low with a solvent like MTBE, try a more polar solvent like ethyl acetate.

    • For SPE: If the analyte is not eluting, the elution solvent needs to be stronger. For an anion-exchange column, this means making the eluent pH much lower (e.g., using a solvent containing formic or acetic acid) to neutralize the analyte.[16] For a reversed-phase column, this means increasing the percentage of the organic component in the elution solvent.[13]

Possible Cause 3: Incomplete Phase Partitioning (LLE)

  • The Causality: A single extraction may not be sufficient to transfer all of the analyte from the aqueous to the organic phase. The partition coefficient dictates that an equilibrium will be established, leaving some analyte behind.

  • Trust-Building Solution:

    • Perform Multiple Extractions: Instead of one extraction with 30 mL of solvent, perform three sequential extractions with 10 mL of solvent each.[5] Combine the organic extracts before proceeding. This is mathematically more efficient.

    • Use the "Salting-Out" Effect: Add a neutral salt like sodium chloride (NaCl) to your aqueous sample until it is saturated.[5] This increases the ionic strength of the aqueous phase, making it even more polar and "forcing" the neutral organic analyte into the organic phase, thereby increasing recovery.

Problem: High Variability Between Replicates

High variability points to inconsistencies in the experimental procedure.

G start Low Recovery Detected load_frac Is analyte in the LOAD fraction? start->load_frac wash_frac Is analyte in the WASH fraction? load_frac->wash_frac No cause_load CAUSE: 1. Incorrect sorbent choice. 2. Sample solvent too strong. 3. Incorrect sample pH. load_frac->cause_load Yes elute_frac Is analyte in the ELUATE fraction? wash_frac->elute_frac No cause_wash CAUSE: Wash solvent is too strong and is prematurely eluting the analyte. wash_frac->cause_wash Yes cause_elute CAUSE: Elution solvent is too weak. Analyte remains on the column. elute_frac->cause_elute No sol_load SOLUTION: 1. Use Anion-Exchange sorbent. 2. Dilute sample before loading. 3. Adjust sample pH before loading. cause_load->sol_load sol_wash SOLUTION: Decrease polarity of wash solvent (e.g., lower % of organic solvent). cause_wash->sol_wash sol_elute SOLUTION: Increase strength of elution solvent (e.g., add acid or increase % organic). cause_elute->sol_elute

Caption: Troubleshooting workflow for low recovery in SPE.

Possible Cause 1: Inconsistent pH Adjustment

  • The Causality: Small variations in the final pH between samples can lead to significant differences in extraction efficiency.

  • Trust-Building Solution: Prepare a single, large batch of acidified water or buffer and use this for all samples in a run, rather than acidifying each sample individually.

Possible Cause 2: Inconsistent Mixing/Shaking (LLE)

  • The Causality: Not shaking each sample for the same duration or with the same intensity will lead to variable partitioning. Conversely, shaking too vigorously can lead to random emulsion formation.

  • Trust-Building Solution: Use a mechanical shaker for a set time (e.g., 5 minutes) for all samples. Always vent the separatory funnel frequently and carefully to release pressure.[20]

Possible Cause 3: SPE Cartridge Channeling or Drying

  • The Causality: If the SPE cartridge bed dries out after conditioning, or if the sample is loaded too quickly, the liquid can create channels through the packing material, leading to poor interaction between the analyte and the sorbent.[13]

  • Trust-Building Solution: After the conditioning/equilibration step, do not allow the sorbent bed to go dry before loading the sample. Ensure a slow, consistent flow rate during sample loading (e.g., ~1-2 mL/min) to allow for proper equilibrium.[13]

Section 4: Detailed Experimental Protocols
Protocol 1: pH-Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of 2-hydroxyadipic acid from a simple aqueous matrix.

  • Sample Preparation: To 10 mL of your aqueous sample in a 50 mL conical tube, add a calibrated internal standard.

  • pH Adjustment: Slowly add 1 M HCl dropwise while monitoring with a calibrated pH meter until the sample pH is stable at ≤ 2.0.

  • Salting-Out (Optional but Recommended): Add ~3 g of solid NaCl and vortex until fully dissolved.

  • First Extraction: Transfer the acidified sample to a 60 mL separatory funnel. Add 15 mL of ethyl acetate, cap the funnel, and shake moderately for 2 minutes, venting frequently to release pressure.[20]

  • Phase Separation: Allow the layers to fully separate for 5 minutes. Drain the bottom aqueous layer back into the original tube and collect the top organic layer in a clean collection flask.

  • Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat steps 4-5 two more times, combining all organic extracts into the collection flask.

  • Drying and Concentration: Add anhydrous sodium sulfate to the combined organic extract to remove residual water. Filter or decant the dried extract and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Protocol 2: Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE)

This protocol is ideal for concentrating the analyte and cleaning it up from complex biological matrices.

  • Cartridge Selection: Use a Strong Anion-Exchange (SAX) SPE cartridge (e.g., 100 mg / 3 mL).

  • Conditioning: Pass 3 mL of methanol through the cartridge.

  • Equilibration: Pass 3 mL of ultrapure water (or a buffer at pH ~6-7) through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Adjust your sample pH to ~6.0-7.0 to ensure the analyte is charged. Load the sample onto the cartridge at a slow flow rate (~1 mL/min). Collect the flow-through (load fraction) for troubleshooting if needed.[18]

  • Washing: Wash the cartridge with 3 mL of ultrapure water to remove neutral and basic interferences. Follow with 3 mL of methanol to remove non-polar interferences. Collect the wash fractions.

  • Elution: Elute the 2-hydroxyadipic acid by passing 2-3 mL of an elution solvent containing 2-5% formic acid in ethyl acetate or methanol through the cartridge. The acid in the eluent neutralizes the analyte, releasing it from the sorbent.[16]

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen and reconstitute for analysis.

References
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyadipic acid | C6H10O5 | CID 193530. PubChem. Retrieved from [Link]

  • Zhengzhou TIEI Extraction Technology Co., Ltd. (2024, September 18). Common Problems In Solvent Extraction Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of Dicarboxylic Acids by ABC Extractants. Retrieved from [Link]

  • Al-Dirbashi, O. Y., Al-Amoudi, M., Rashed, M. S., & Jacob, M. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC. Retrieved from [Link]

  • Elsevier. (2018, August 3). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • IJAERD. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). EP3083544A1 - Process for the separation of dicarboxylic acids from aqueous mixtures.
  • ResearchGate. (n.d.). Determination of organic acids in plant material. Retrieved from [Link]

  • Oxford Academic. (n.d.). Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry. Retrieved from [Link]

  • ScholarWorks. (n.d.). IMPROVING THE EXTRACTION AND RECOVERY OF ORGANIC ACIDS FROM ROOT EXUDATES BY WAX-SPE. Retrieved from [Link]

  • ACS Synthetic Biology. (2023, August 1). Metabolic Engineering for Effective Synthesis of 2-Hydroxyadipate. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Hydroxyadipic acid (FDB021947). Retrieved from [Link]

  • Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 14). Optimize pH Conditions for Succinic Acid Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization under acid conditions (pH 1-2) of extraction variables.... Retrieved from [Link]

  • YouTube. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. Retrieved from [Link]

  • PMC. (n.d.). Optimizing Extraction, Evaluating Antioxidant Activity, and Analyzing Bioactive Compounds in Trikaysornmas Formula. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Minimizing Derivatization Artifacts of Hydroxy-Dicarboxylic Acids

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing derivatization artifacts of hydroxy-dicarboxylic acids. This...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing derivatization artifacts of hydroxy-dicarboxylic acids. This resource offers troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work.

Introduction

Hydroxy-dicarboxylic acids are a class of organic compounds characterized by the presence of at least one hydroxyl group and two carboxyl groups.[1] Their high polarity and low volatility make direct analysis by gas chromatography (GC) challenging, often resulting in poor peak shape and low sensitivity.[2] Derivatization is a crucial step to enhance their volatility and thermal stability for GC analysis, with silylation and alkylation (esterification) being the most common methods.[2][3] However, the multifunctional nature of these molecules makes them susceptible to the formation of various artifacts during derivatization, which can complicate data interpretation and compromise quantitative accuracy.[4][5][6] This guide provides practical solutions to common problems encountered during the derivatization of hydroxy-dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of hydroxy-dicarboxylic acids?

Derivatization is essential for several reasons:

  • Increased Volatility: It converts polar functional groups (-OH and -COOH) into less polar, more volatile derivatives suitable for GC analysis.[7][8]

  • Improved Thermal Stability: It protects thermally labile groups from degradation at the high temperatures of the GC inlet and column.[9]

  • Enhanced Chromatographic Performance: It reduces peak tailing and improves peak symmetry by minimizing interactions with active sites in the GC system.[10]

  • Increased Sensitivity: For certain detectors like electron capture detectors (ECD), specific derivatizing agents can be used to enhance the detector response.[11]

Q2: What are the most common derivatization methods for hydroxy-dicarboxylic acids for GC-MS analysis?

The two most prevalent methods are:

  • Silylation: This involves replacing the active hydrogens of the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[9] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][7]

  • Esterification (Alkylation): This method converts the carboxylic acid groups into esters.[3][7] A common approach is a two-step derivatization where the carboxyl groups are first esterified (e.g., with BF₃/n-butanol), followed by silylation of the hydroxyl groups.[12][13]

Q3: What are derivatization artifacts and why are they a problem?

Derivatization artifacts are unexpected by-products formed during the derivatization reaction.[4][5][14] They can manifest as multiple peaks for a single analyte in a chromatogram, leading to:

  • Inaccurate Quantification: The signal for the target analyte is split among multiple peaks, leading to an underestimation of its concentration.[4]

  • Misidentification of Compounds: Artifact peaks can be mistaken for other components in the sample.[4]

  • Complicated Data Analysis: The presence of numerous unexpected peaks makes chromatogram interpretation difficult.

Q4: Can I analyze hydroxy-dicarboxylic acids using LC-MS without derivatization?

While possible, direct LC-MS analysis of hydroxy-dicarboxylic acids can be challenging due to their high polarity, which may result in poor retention on standard reversed-phase columns and low ionization efficiency.[15] Derivatization can also be employed in LC-MS to enhance sensitivity and improve chromatographic separation.[11][16][17][18] For instance, reagents like 2-picolylamine can significantly increase the detection response in electrospray ionization mass spectrometry (ESI-MS).[17]

Troubleshooting Guides

Problem 1: I see multiple peaks for a single hydroxy-dicarboxylic acid standard. What could be the cause?

The appearance of multiple peaks for a single analyte is a classic sign of artifact formation or incomplete derivatization.

Visualizing the Problem:

Analyte Hydroxy-dicarboxylic Acid Desired_Product Fully Derivatized Analyte (Single Peak) Analyte->Desired_Product Complete Reaction Artifact1 Partially Derivatized (e.g., only -COOH groups) Analyte->Artifact1 Incomplete Reaction Artifact2 Cyclic Artifact (Lactone/Lactide) Analyte->Artifact2 Side Reaction Deriv_Reagent Derivatization Reagent Artifact3 Other By-products Deriv_Reagent->Artifact3 Reagent Degradation

Caption: Potential outcomes of derivatization leading to multiple peaks.

Potential Causes and Solutions:
Potential Cause Explanation Troubleshooting Steps
Incomplete Derivatization One or more of the hydroxyl or carboxyl groups have not reacted with the derivatizing agent. This is a common issue with silylation.[4]Optimize Reaction Conditions: Increase the reaction temperature and/or time. For BSTFA, a common starting point is 60-70°C for 30-60 minutes.[10] For sterically hindered molecules, longer times or higher temperatures may be needed.[10] Increase Reagent Concentration: Ensure a sufficient excess of the derivatizing reagent is used.
Presence of Moisture Silylation reagents are highly sensitive to water. Moisture will consume the reagent and can lead to incomplete derivatization.[7][10]Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents and reagents. If the sample is aqueous, evaporate it to complete dryness before adding the derivatization reagent.[10]
Steric Hindrance Bulky chemical groups near the hydroxyl or carboxyl functions can physically block the derivatizing reagent from accessing the reaction site.[10]Use a Less Bulky Reagent: If possible, select a derivatizing agent with a smaller molecular profile. Employ a Catalyst: For silylation, the addition of a catalyst like TMCS can increase the reactivity of the silylating agent (e.g., BSTFA) and overcome some steric hindrance.[7]
Formation of Cyclic Esters (Lactones) The hydroxyl group can intramolecularly react with a carboxyl group to form a cyclic ester, known as a lactone.[19][20][21] This is particularly common for gamma- and delta-hydroxy acids.Use a Two-Step Derivatization: First, esterify the carboxyl groups (e.g., with diazomethane or BF₃-methanol). This protects the carboxyl groups from intramolecular reactions. Then, derivatize the hydroxyl groups (e.g., via silylation).[12][13]
Problem 2: My derivatized analyte peaks are showing significant tailing.

Peak tailing can lead to poor integration and inaccurate quantification.

Visualizing the Cause:

cluster_GC GC System Inlet GC Inlet Liner Column GC Column Inlet->Column Tailing_Peak Tailing Peak Shape Column->Tailing_Peak Analyte Derivatized Analyte Analyte->Inlet Active_Site Analyte->Active_Site Adsorption Active_Site->Tailing_Peak Causes

Caption: Interaction of derivatized analyte with active sites in the GC system.

Potential Causes and Solutions:
Potential Cause Explanation Troubleshooting Steps
Active Sites in the GC System Free silanol groups on the surface of the GC inlet liner or column can interact with the derivatized analytes, causing adsorption and peak tailing.[10]Use Deactivated Consumables: Employ a deactivated inlet liner and a high-quality, low-bleed GC column. Silanize Glassware: To prevent sample loss through adsorption on glassware, especially for low-level analyses, consider silanizing vials and inserts.[7]
Incomplete Derivatization Residual underivatized polar groups will strongly interact with the GC system.Confirm Complete Derivatization: Refer to the troubleshooting steps for "Incomplete Derivatization" in Problem 1.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Dilute the Sample: Analyze a more dilute sample to see if the peak shape improves.

Experimental Protocols

Protocol 1: Two-Step Esterification Followed by Silylation for GC-MS

This method is particularly effective for minimizing the formation of cyclic artifacts.[12][13]

Materials:

  • Dried sample containing hydroxy-dicarboxylic acids

  • 14% Boron trifluoride in n-butanol (BF₃/n-butanol)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous hexane

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

  • Esterification: a. Add 200 µL of 14% BF₃/n-butanol to the dried sample. b. Tightly cap the vial and heat at 90°C for 30 minutes. c. Cool the vial to room temperature. d. Add 200 µL of ultrapure water and 200 µL of hexane. Vortex for 1 minute. e. Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean vial. f. Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. g. Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Silylation: a. To the dried butyl esters, add 50 µL of BSTFA + 1% TMCS. b. Tightly cap the vial and heat at 70°C for 40 minutes.[22] c. Cool the vial to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection. If necessary, it can be diluted with an appropriate solvent like hexane.

Protocol 2: Single-Step Silylation for GC-MS

This is a faster method suitable for many hydroxy-dicarboxylic acids, but may be more prone to artifact formation.

Materials:

  • Dried sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous pyridine (optional, as a solvent)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Derivatization: a. Add 100 µL of BSTFA + 1% TMCS to the dried sample. If the sample is difficult to dissolve, 50 µL of anhydrous pyridine can be added as a solvent before the BSTFA. b. Tightly cap the vial and heat at 70°C for 60 minutes. c. Cool the vial to room temperature.

  • GC-MS Analysis: The sample is ready for injection.

References

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • Yin, Y., et al. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC.
  • Little, J. L. (n.d.). Identification of Silylation Artifacts in Derivatization Reactions. A "Little" Mass Spec and Sailing.
  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
  • Fonteh, A., et al. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom.org.
  • Kawamura, K., & Gagosian, R. B. (2022). Identification of hydroxy-and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time- of-flight mass spectrometry. ResearchGate.
  • Quilliam, M. A., Gago-Martínez, A., & Rodríguez-Vázquez, J. A. (1998). Improved method for preparation and use of 9-anthryldiazomethane for derivatization of hydroxycarboxylic acids. Application to diarrhetic shellfish poisoning toxins.
  • Kawamura, K., & Gagosian, R. B. (2016). Identification of hydroxy- and keto-dicarboxylic acids in remote marine aerosols using gas chromatography/quadruple and time-of-flight mass spectrometry. PubMed.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Popali, S. (2016). Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. Slideshare.
  • CEM Corporation. (n.d.). Protection and Deprotection.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Little, J. L. (2017). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Zaikin, V. G., & Halket, J. M. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate.
  • Greene, T. W., & Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Higashi, T., & Ogawa, S. (2025). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Fonteh, A., et al. (2024). Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry. Longdom Publishing. Retrieved from [Link]

  • O'Brien, D. J., et al. (n.d.). Process for the production of cyclic esters from hydroxy acids and derivatives thereof. Google Patents.
  • Chromatography Forum. (2012). Derivatization of a-hydroxy acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC. Retrieved from [Link]

  • Pescarmona, P. P., et al. (2020). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. ACS Publications. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Carlin, S., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. Retrieved from [Link]

  • Fiehn, O., & Weckwerth, W. (1989). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. MDPI. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Analytik Jena. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dicarboxylic acids – Knowledge and References. Retrieved from [Link]

  • Li, L., & Britz-McKibbin, P. (2021). Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. In Metabolomics. Books. Retrieved from [Link]

  • Liu, H., et al. (2025). The research progress on the esterification reaction of dicarboxylic acids. ResearchGate. Retrieved from [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Hydroxycarboxylic Acids, Aliphatic. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]

  • Wang, Y., et al. (2010). Targeted LC-MS Derivatization for Aldehydes and Carboxylic Acids With a New Derivatization Agent 4-APEBA. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 2-Hydroxyadipic Acid vs. 2-Ketoadipic Acid Mass Spectrum Comparison

Executive Summary & Metabolic Context[1] In the analysis of lysine and tryptophan catabolism, 2-Ketoadipic acid (2-KAA) (also known as -ketoadipic acid or 2-oxoadipic acid) and its reduced analog 2-Hydroxyadipic acid (2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Metabolic Context[1]

In the analysis of lysine and tryptophan catabolism, 2-Ketoadipic acid (2-KAA) (also known as


-ketoadipic acid or 2-oxoadipic acid) and its reduced analog 2-Hydroxyadipic acid (2-HAA)  are critical biomarkers. Their accumulation is the biochemical hallmark of 2-Ketoadipic Aciduria , an inborn error of metabolism caused by a deficiency in the 2-ketoadipic acid dehydrogenase complex.[1]

Differentiating these two metabolites is analytically challenging due to their structural similarity and the chemical instability of 2-KAA. This guide provides a definitive comparison of their mass spectral behaviors in GC-MS and LC-MS/MS, emphasizing the critical need for stabilization protocols.

Metabolic Relationship

2-KAA is the primary intermediate. In patients with dehydrogenase deficiency, accumulated 2-KAA is reversibly reduced to 2-HAA by lactate dehydrogenase (LDH) or a specific hydroxyacid dehydrogenase. Consequently, biological samples (urine/plasma) typically contain both.

MetabolicPathway Lys Lysine/Tryptophan AAA 2-Aminoadipic Acid Lys->AAA KAA 2-Ketoadipic Acid (Unstable Keto Acid) AAA->KAA Transamination HAA 2-Hydroxyadipic Acid (Stable Hydroxy Acid) KAA->HAA Reduction (LDH) GCoA Glutaryl-CoA KAA->GCoA Dehydrogenase Complex Block || Block (2-KAA Aciduria)

Figure 1: Metabolic relationship between 2-KAA and 2-HAA. The accumulation of 2-KAA drives the formation of 2-HAA.

Chemical & Physical Properties[3]

Understanding the stability profile is the prerequisite for successful MS analysis. 2-KAA is thermally unstable and prone to decarboxylation, often appearing as glutaric acid artifacts in GC-MS if not derivatized correctly.

Feature2-Hydroxyadipic Acid (2-HAA)2-Ketoadipic Acid (2-KAA)
CAS Number 18294-85-43184-35-8
Molecular Weight 162.14 g/mol 160.12 g/mol
Structure HOOC-CH(OH)-(CH₂)₃-COOHHOOC-C(=O)-(CH₂)₃-COOH
Stability Stable. Resistant to thermal degradation.Unstable. Prone to spontaneous decarboxylation to glutaric acid under heat/acidic conditions.
Acidity (pKa) pKa₁ ≈ 3.5, pKa₂ ≈ 5.4pKa₁ ≈ 2.5 (stronger acid due to keto group), pKa₂ ≈ 4.8
Analytical Challenge Co-elution with isomers (e.g., 3-hydroxyadipic).Artifact formation; requires oximation for GC-MS.

GC-MS Analysis: The Derivatization Imperative

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for organic acid profiling, but it requires chemical derivatization to render these polar acids volatile.

The "Oximation" Trap

Critical Insight: You cannot analyze 2-KAA reliably using silylation (BSTFA/MSTFA) alone. The keto group enolizes and creates multiple silylated byproducts or decarboxylates in the hot injection port.

  • Protocol Requirement: You must perform oximation (using Methoxyamine-HCl or Hydroxylamine-HCl) before silylation. This "locks" the keto group as a stable oxime.

  • 2-HAA Behavior: 2-HAA does not react with methoxyamine (no keto group). It only undergoes silylation.

Spectral Comparison (TMS Derivatives)

Method: Methoxyamine-HCl (Oximation) + BSTFA/TMCS (Silylation).

Compound DerivativeMolecular Ion (M⁺)Base Peak (100%)Key Diagnostic Ions (m/z)Interpretation
2-HAA (3-TMS) (Tri-trimethylsilyl)378 129 363 (M-15)261 (M-COOTMS)147 (Pentamethyldisiloxane)m/z 129 is characteristic of the fragment [TMSO-CH=CH-OTMS]+ or alpha-cleavage of 2-hydroxy acids. The M-117 loss (COOTMS) is also prominent.
2-KAA (Methoxime-3TMS) (Methoximated Tri-TMS)389 272 374 (M-15)358 (M-OCH₃)186 The shift to odd mass (N-containing) helps identification. m/z 272 often arises from the loss of COOTMS from the oxime derivative.

Note: If you see a peak at the retention time of glutaric acid (2TMS, m/z 276) that is abnormally high, check if your 2-KAA degraded.

GC-MS Experimental Protocol

Reagents:

  • Oximation Reagent: 20 mg/mL Methoxyamine Hydrochloride in Pyridine.

  • Silylation Reagent: BSTFA + 1% TMCS.

Step-by-Step Workflow:

  • Dry: Evaporate 50 µL of urine/plasma extract to complete dryness under Nitrogen.

  • Oximation: Add 50 µL Oximation Reagent. Incubate at 60°C for 30 mins .

    • Why? Stabilizes 2-KAA prevents decarboxylation.

  • Silylation: Add 50 µL BSTFA/TMCS. Incubate at 60°C for 30 mins .

    • Why? Volatilizes COOH and OH groups.

  • Analysis: Inject 1 µL into GC-MS (Split 10:1).

GCMSWorkflow cluster_products Resulting Derivatives Sample Sample Extract (Dried) Oximation STEP 1: Oximation (Methoxyamine-HCl, 60°C) *Crucial for 2-KAA* Sample->Oximation Silylation STEP 2: Silylation (BSTFA/TMCS, 60°C) Oximation->Silylation GCMS GC-MS Injection Silylation->GCMS P1 2-HAA -> 3-TMS Derivative (No Oxime formed) Silylation->P1 P2 2-KAA -> Methoxime-3TMS (Stable) Silylation->P2

Figure 2: Two-step derivatization workflow essential for preventing 2-KAA degradation.

LC-MS/MS Analysis: Direct Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) avoids the thermal stress of GC, making it excellent for 2-KAA analysis without extensive derivatization.

Ionization: Electrospray Ionization (ESI) in Negative Mode is preferred for dicarboxylic acids.

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
2-Hydroxyadipic Acid 161.0 [M-H]⁻117.0 -15Loss of CO₂ (44 Da)
143.0 -12Loss of H₂O (18 Da)
2-Ketoadipic Acid 159.0 [M-H]⁻115.0 -14Loss of CO₂ (44 Da)
113.0 -18Loss of H₂O + CO
Chromatographic Separation

Since 2-KAA and 2-HAA have different masses (159 vs 161), chromatographic resolution is less critical for identification than in GC-MS, but essential to separate them from isobaric interferences (e.g., methylglutaric acid isomers).

  • Column: C18 Reverse Phase (T3 or similar high-retention packing for polar acids).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[2]

    • Why Acid? Keeps the carboxylic acids protonated (R-COOH) to improve retention on C18, though ionization happens in negative mode (deprotonation occurs in the source).

References

  • Struys, E. A., et al. (2013). "Metabolic profiling of organic acids in urine by GC-MS." Methods in Molecular Biology. Link

  • NIST Chemistry WebBook. "2-Hydroxyadipic acid Mass Spectrum." National Institute of Standards and Technology. Link

  • Ferreira, C. R., et al. (2019). "Diagnosis of 2-ketoadipic aciduria by LC-MS/MS." Clinical Chimica Acta. Link

  • Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.

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Comparative

Technical Comparison Guide: Proton NMR of 2-Hydroxyhexanedioic Acid Sodium Salt

This technical guide provides a rigorous analysis of the proton NMR spectrum of 2-hydroxyhexanedioic acid sodium salt (also known as sodium 2-hydroxyadipate), a critical metabolite in lysine and tryptophan degradation.[1...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the proton NMR spectrum of 2-hydroxyhexanedioic acid sodium salt (also known as sodium 2-hydroxyadipate), a critical metabolite in lysine and tryptophan degradation.[1] This document is designed for researchers requiring definitive spectral data to distinguish this compound from structural homologs like 2-hydroxyglutaric acid in complex biological matrices.[1]

Executive Summary

2-Hydroxyhexanedioic acid (2-HHA) is a dicarboxylic acid metabolite associated with 2-hydroxyadipic aciduria and 2-ketoadipic aciduria .[1] In drug development and metabolomics, accurate identification of the sodium salt form is essential due to its high water solubility and prevalence in physiological fluids (pH 7.4).

This guide compares the sodium salt form against its free acid counterpart and its structural analog, 2-hydroxyglutaric acid (2-HG) .[1] The data confirms that the sodium salt offers superior spectral resolution in aqueous media (


), eliminating pH-dependent chemical shift variability common with the free acid.

Part 1: Spectral Characterization (The "Product")

Molecular Structure & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for 2-hydroxyhexanedioic acid disodium salt (


).

G cluster_mol 2-Hydroxyhexanedioic Acid Disodium Salt C1 C1 (COO-) C2 C2 (CH-OH) C1->C2 C3 C3 (CH2) C2->C3 C4 C4 (CH2) C3->C4 C5 C5 (CH2) C4->C5 C6 C6 (COO-) C5->C6

Figure 1: Carbon backbone connectivity for 2-hydroxyhexanedioic acid.[1][2] C1 is the carboxylate proximal to the hydroxyl group.

1H NMR Data Profile (500-600 MHz, D2O)

The following table presents the definitive chemical shifts for the sodium salt (pH 7.0) compared to the free acid (pH 4.0).

PositionProton TypeMultiplicitySodium Salt (

ppm, pH 7.[1]0)
Free Acid (

ppm, pH 4.[1]0)
Shift Difference (

)
H-2

-CH (to OH)
dd4.03 4.13-0.10 (Shielded)
H-5

-CH

(to COO-)
t / m2.20 2.37 - 2.40-0.20 (Shielded)
H-3

-CH

m1.70 - 1.80 1.75 - 1.85Minor
H-4

-CH

m1.61 1.63 - 1.69Minor

Key Insight: The deprotonation of the carboxylic acid groups to carboxylates (


) at neutral pH increases electron density, causing a distinct upfield shift  (shielding) of the H-2 and H-5 protons.[1] The H-5 protons, being alpha to the terminal carboxylate, exhibit the most significant shift (

ppm).

Part 2: Comparative Performance Analysis

Comparison 1: Sodium Salt vs. Free Acid

Objective: Evaluate stability and spectral consistency.

FeatureSodium Salt (Neutral pH) Free Acid (Acidic pH) Verdict
Solubility High (>100 mg/mL in D2O)Moderate; pH dependentSalt Wins
Shift Stability High. Buffered region resists minor pH fluctuations.[1]Low. H-2 shift is highly sensitive to concentration and pH.[1]Salt Wins
Lactonization Risk Negligible. Stable linear chain.[1]Moderate. Risk of intermolecular esterification (lactides) at high conc.[1]Salt Wins
Exchangeable Protons OH/COOH protons exchange rapidly with D2O (invisible).[1]COOH proton may broaden peaks; OH exchange is variable.[1][3]Salt Wins

Mechanism of Action: The free acid exists in equilibrium between protonated and deprotonated states near its pKa (approx 4.4 for terminal COOH). This rapid exchange causes peak broadening and shifting.[1] The sodium salt, existing well above the pKa, locks the molecule in the dianionic state, yielding sharp, reproducible multiplets essential for quantitative metabolomics.

Comparison 2: Differentiation from 2-Hydroxyglutaric Acid (2-HG)

Objective: Distinguish 2-HHA from its 5-carbon homolog, a common oncometabolite.[1]

  • 2-Hydroxyhexanedioic Acid (C6): Contains two central methylene groups (C3, C4) between the functional ends.[1]

  • 2-Hydroxyglutaric Acid (C5): Contains one central methylene group (C3) between the functional ends.[1]

Diagnostic Signals:

  • Integration: The "middle" methylene region (1.6 - 1.8 ppm) integrates to 4H for 2-HHA but only 2H for 2-HG.[1]

  • Coupling Pattern:

    • 2-HHA: The H-5 triplet (2.20 ppm) is distinct from the H-3/H-4 multiplet cluster.[1]

    • 2-HG: The H-4 protons (alpha to terminal COO-) appear at 2.25-2.30 ppm , but the H-3 protons (beta) are often more resolved than the H-3/H-4 cluster of 2-HHA.[1]

Part 3: Experimental Protocol & Workflow

Reagents & Preparation[4][5][6][7][8]
  • Analyte: 2-Hydroxyhexanedioic acid disodium salt (>95% purity).[1]

  • Solvent: Deuterium Oxide (

    
    ) with 0.05% TSP or DSS (internal standard).[1]
    
  • Buffer: Phosphate buffer (100 mM, pH 7.0) prepared in

    
     is recommended to prevent pH drift.[1]
    
Workflow Diagram

Workflow cluster_qc Quality Control Check Start Sample Preparation Weigh Weigh 5-10 mg Sodium Salt Start->Weigh Dissolve Dissolve in 600 µL D2O Buffer (pH 7.0) Weigh->Dissolve Standard Add Internal Standard (DSS or TSP) Dissolve->Standard Check1 Verify pH is 7.0 +/- 0.1 Dissolve->Check1 Transfer Transfer to 5mm NMR Tube Standard->Transfer Acquire Acquire 1H Spectrum (>16 scans, d1=2s) Transfer->Acquire Analyze Process & Integrate Target: H-2 (4.03 ppm) Acquire->Analyze Check2 Confirm H-2 doublet at 4.03 ppm Analyze->Check2

Figure 2: Optimized workflow for quantitative NMR analysis of 2-hydroxyhexanedioic acid sodium salt.

Critical Processing Steps
  • Referencing: Set the TSP/DSS methyl singlet to 0.00 ppm.

  • Phasing: Ensure precise phasing of the H-2 doublet (4.03 ppm) as it is the most isolated diagnostic peak.

  • Integration:

    • Integrate H-2 (4.03 ppm) = 1.0 H.[1]

    • Check H-5 (2.20 ppm) = 2.0 H.[1]

    • Check H-3/H-4 cluster (1.60-1.80 ppm) = 4.0 H.[1]

    • Deviation from these ratios indicates impurity or presence of the 2-HG homolog.[1]

References

  • Human Metabolome Database (HMDB) . Metabocard for 2-Hydroxyadipic acid (HMDB0000407). NMR Spectral Data (pH 7.0 and pH 4.0). [Link]

  • PubChem . 2-Hydroxyadipic acid | C6H10O5.[1][2] National Library of Medicine.[1] [Link]

  • Struys, E. A., et al. (2005).[1] D-2-Hydroxyglutaric aciduria: biochemical marker or clinical disease entity?. Annals of Neurology.[1] [Link]

  • Kranendijk, M., et al. (2012).[1] Progress in understanding 2-hydroxyglutaric acidurias. Journal of Inherited Metabolic Disease. [Link]

Sources

Validation

Technical Guide: Distinguishing L-2-Hydroxyadipic Acid from D-Enantiomer

Executive Summary 2-Hydroxyadipic acid (2-HAA) is a dicarboxylic acid metabolite derived from the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. While the accumulation of 2-HAA is the hallmark of 2-ketoadipic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxyadipic acid (2-HAA) is a dicarboxylic acid metabolite derived from the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. While the accumulation of 2-HAA is the hallmark of 2-ketoadipic aciduria (OMIM 245130)—a rare and generally benign inborn error of metabolism—distinguishing its enantiomers (L- vs. D-) is critical for precise metabolic profiling and studying enzyme promiscuity.

In mammalian systems, the reduction of the precursor 2-ketoadipic acid is typically catalyzed by L-lactate dehydrogenase (L-LDH) or L-malate dehydrogenase (L-MDH) in a "metabolic repair" capacity, predominantly yielding L-2-hydroxyadipic acid . However, the D-enantiomer may arise from specific bacterial metabolism or distinct dehydrogenase defects.

This guide details three validated workflows for the enantioseparation of 2-HAA:

  • Direct Chiral LC-MS/MS (Chiral Anion Exchange).

  • GC-MS with Chiral Derivatization ((S)-2-Butanol).

  • High-Sensitivity LC-MS/MS with DATAN Derivatization .

Biological Context & Metabolic Pathway

The accumulation of 2-HAA occurs when 2-ketoadipate dehydrogenase (DHTKD1) is defective.[1] The upstream keto-acid, 2-ketoadipate, accumulates and is subsequently reduced to 2-hydroxyadipate.

Figure 1: Metabolic Origin of 2-Hydroxyadipic Acid

MetabolicPathway Lysine L-Lysine KetoAdipate 2-Ketoadipic Acid (Accumulates in DHTKD1 deficiency) Lysine->KetoAdipate Multiple Steps Tryptophan L-Tryptophan Tryptophan->KetoAdipate Multiple Steps GlutarylCoA Glutaryl-CoA KetoAdipate->GlutarylCoA 2-Ketoadipate DH (Blockage here causes accumulation) L_HAA L-2-Hydroxyadipic Acid (Major Metabolite) KetoAdipate->L_HAA L-LDH / L-MDH (NADH -> NAD+) D_HAA D-2-Hydroxyadipic Acid (Minor/Bacterial) KetoAdipate->D_HAA D-Specific DH (Rare)

Caption: Metabolic blockage at 2-ketoadipate dehydrogenase shunts flux toward 2-hydroxyadipic acid formation, primarily the L-enantiomer via cytosolic dehydrogenases.

Analytical Method Comparison

FeatureMethod A: Direct Chiral LC-MSMethod B: GC-MS (Derivatization)Method C: LC-MS (DATAN)
Principle Chiral Anion Exchange (Cinchona alkaloids)Diastereomeric Ester FormationDiastereomeric Anhydride Reaction
Key Reagent Chiralpak QN-AX / QD-AX Column(S)-(+)-2-ButanolDiacetyl-L-tartaric anhydride (DATAN)
Sample Prep Minimal (Dilute & Shoot)Laborious (Extraction + Heating)Moderate (Incubation)
Sensitivity Moderate (µM range)High (nM range)Very High (pM range)
Resolution (

)
High (

)
Very High (

)
High (

)
Best For Routine screening, urine analysisComplex matrices, confirmationTrace quantification in plasma

Detailed Experimental Protocols

Method A: Direct Chiral LC-MS/MS (Chiralpak QN-AX)

This method utilizes a zwitterionic chiral stationary phase based on quinine (QN) or quinidine (QD) derivatives. These columns are exceptional for acidic enantiomers like 2-hydroxy acids.

  • Column: Chiralpak QN-AX (150 x 2.1 mm, 5 µm).

  • Mobile Phase: Methanol / Acetonitrile (80:20 v/v) containing 50 mM Formic Acid and 25 mM Ammonia (pH ~ 3.5).

  • Flow Rate: 0.3 mL/min.

  • Temperature: 25°C.

  • Detection: ESI(-) MRM mode.

    • Transition: m/z 161.0 → 117.0 (Loss of CO₂).

Mechanism: The elution order can be reversed by switching from QN-AX (Quinine, binds L-form stronger usually) to QD-AX (Quinidine, pseudo-enantiomer).

  • Note: In QN-AX, the L-enantiomer of 2-hydroxy acids typically elutes after the D-enantiomer due to stronger ionic/H-bond interaction with the selector.

Method B: GC-MS with Chiral Derivatization

This classical method converts enantiomers into diastereomers using a chiral alcohol.

Protocol:

  • Extraction: Acidify 100 µL urine/plasma with HCl. Extract with ethyl acetate (2x). Evaporate to dryness under N₂.

  • Esterification: Add 100 µL of (S)-(+)-2-butanol in 4M HCl. Incubate at 90°C for 60 mins.

    • Mechanism:[2][3] Converts L-2-HAA into (S)-2-butyl-L-2-hydroxyadipate and D-2-HAA into (S)-2-butyl-D-2-hydroxyadipate.

  • Acylation: Evaporate excess alcohol. Add 50 µL Acetyl Chloride or TFAA (Trifluoroacetic anhydride) to acylate the hydroxyl group. Incubate 20 mins at 60°C.

  • Analysis: Inject onto a non-chiral capillary column (e.g., DB-5ms or HP-5).

  • Elution Order: The D-enantiomer derivative typically elutes before the L-enantiomer derivative on non-polar columns.

Method C: High-Sensitivity LC-MS/MS with DATAN

Diacetyl-L-tartaric anhydride (DATAN) reacts with the 2-hydroxy group to form diastereomers that are easily separated on standard C18 columns. This is the gold standard for sensitivity (e.g., plasma analysis).

Protocol:

  • Derivatization: Mix 50 µL sample with 50 mg/mL DATAN in dichloromethane/acetic acid (4:1). Heat at 75°C for 30 mins.

  • Quench: Evaporate to dryness. Reconstitute in water.

  • Separation: UPLC on a C18 column (e.g., Acquity HSS T3).

    • Mobile Phase A: 50 mM Ammonium Formate (pH 3.5).

    • Mobile Phase B: Acetonitrile.

  • Detection: ESI(-) MRM m/z 377 → 147 (Derivatized mass transition).

Workflow Visualization

Figure 2: Analytical Decision Matrix

AnalyticalWorkflow Start Start: Biological Sample (Urine/Plasma) Conc Concentration Estimate Start->Conc HighConc High Conc (>10 µM) (e.g., Aciduria Urine) Conc->HighConc Screening LowConc Trace Levels (<1 µM) (e.g., Plasma/Tissue) Conc->LowConc Biomarker Discovery DirectLC Method A: Direct Chiral LC-MS (Chiralpak QN-AX) HighConc->DirectLC Fastest GCMS Method B: GC-MS ((S)-2-Butanol) HighConc->GCMS If LC-MS unavailable DATAN Method C: DATAN Derivatization (Achiral C18 LC-MS) LowConc->DATAN Max Sensitivity

Caption: Selection of analytical method based on sample concentration and available instrumentation.

References

  • Struys, E. A., et al. (2004). "Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride." Clinical Chemistry, 50(8), 1391-1395. Link

    • Note: Establishes the DATAN method applicable to 2-hydroxy dicarboxylic acids.
  • Kranendijk, M., et al. (2012). "Progress in understanding 2-hydroxyglutaric acidurias." Journal of Inherited Metabolic Disease, 35(4), 571-587. Link

    • Note: Discusses the metabolic origins of L- vs D-hydroxy acids in metabolic defects.
  • Zhang, T., et al. (2014).[4] "Liquid chromatographic enantioseparation of limonene-based carbocyclic β-amino acids on zwitterionic Cinchona alkaloid based chiral stationary phases." Journal of Separation Science, 37(13), 1545-1551. Link

    • Note: Validates Chiralpak QN-AX/QD-AX for 2-hydroxy dicarboxylic acids including 2-hydroxyadipic acid.[5][6][7]

  • Chalmers, R. A., et al. (1980). "D-2-hydroxyglutaric aciduria: case report and biochemical studies." Journal of Inherited Metabolic Disease, 3(1), 11-15. Link

    • Note: Foundational work on separ

Sources

Comparative

2-hydroxyadipic acid reference standard purity assay

Absolute Purity Assignment of 2-Hydroxyadipic Acid Reference Standards: A Comparative Guide to Mass Balance vs. qNMR Introduction & Clinical Relevance 2-Hydroxyadipic acid (2-HAA) is a highly polar, endogenous dicarboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Purity Assignment of 2-Hydroxyadipic Acid Reference Standards: A Comparative Guide to Mass Balance vs. qNMR

Introduction & Clinical Relevance

2-Hydroxyadipic acid (2-HAA) is a highly polar, endogenous dicarboxylic acid that serves as a critical biomarker in clinical metabolomics. Elevated urinary and serum levels of 2-HAA are mechanistically linked to defects in the lysine degradation pathway, specifically mutations in the DHTKD1 gene, as well as FDX2-related mitochondrial iron-sulfur cluster assembly disorders 1. Furthermore, recent untargeted LC-MS metabolomics have identified 2-HAA as a differentiating serum metabolite in pregnancy-associated venous thromboembolism 2.

To accurately quantify 2-HAA in biological matrices, laboratories require high-purity Certified Reference Materials (CRMs). However, certifying the absolute purity of 2-HAA presents a distinct analytical challenge: the molecule lacks a conjugated chromophore. This absence renders traditional UV-based High-Performance Liquid Chromatography (HPLC-UV)—the historical backbone of purity assays—ineffective.

Pathway L L-Lysine S Saccharopine L->S A Alpha-Aminoadipic Acid S->A K 2-Ketoadipic Acid A->K H 2-Hydroxyadipic Acid (Biomarker) K->H Reduction G Glutaryl-CoA K->G Oxidative Decarboxylation (DHTKD1)

Lysine degradation pathway highlighting 2-hydroxyadipic acid as a metabolic biomarker.

The Analytical Dilemma: Mass Balance vs. qNMR

When establishing the purity of an organic calibration standard, metrological traceability to the International System of Units (SI) is paramount. Two primary methodologies exist: the traditional Mass Balance approach and Quantitative Nuclear Magnetic Resonance (qNMR) 3.

  • Mass Balance (Indirect Method): This method calculates purity by subtracting the sum of all measurable impurities (organic, inorganic, volatile, and water) from 100%. Because 2-HAA is invisible to UV detection, organic impurities must be profiled using Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). The Causality: CAD and MS response factors vary significantly depending on the chemical nature of unknown impurities. This variation can introduce hidden biases, potentially overestimating or underestimating the true purity of the reference standard.

  • qNMR (Direct Primary Ratio Method): qNMR determines purity directly by comparing the resonance area of a specific analyte proton against a certified internal standard. The Causality: The fundamental physics of NMR dictate that the signal area is strictly proportional to the number of resonating nuclei, completely independent of the molecule's chemical structure or ionization efficiency. This makes qNMR exceptionally well-suited for non-UV active organic substances like 2-HAA 3.

PurityWorkflow cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start 2-HAA Candidate Reference Material Org Organic Impurities (LC-CAD) Start->Org Water Water Content (Karl Fischer) Start->Water Vol Volatiles (TGA/GC-FID) Start->Vol Inorg Inorganics (ROI/Ash) Start->Inorg IS Add Internal Standard (NIST Maleic Acid) Start->IS Calc Purity = 100% - Σ(Impurities) Org->Calc Water->Calc Vol->Calc Inorg->Calc Final Certified Purity Value Calc->Final NMR 1H-NMR Acquisition (D2O, 600 MHz) IS->NMR Integ Signal Integration & Molar Ratio Calc NMR->Integ Direct Direct Mass Fraction Calculation Integ->Direct Direct->Final

Comparative purity assignment logic: Indirect Mass Balance vs. Direct qNMR mass fraction.

Self-Validating Experimental Protocols

To ensure scientific integrity, both methodologies must be executed as self-validating systems. Below are the optimized protocols for 2-HAA.

Protocol A: The Mass Balance Workflow Causality Check: Because 2-HAA is highly polar (logP ~ -0.03), it exhibits poor retention on standard C18 reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure proper separation of the main peak from polar impurities.

  • Organic Impurity Profiling (LC-CAD):

    • Column: HILIC Amide column (150 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0).

    • Detection: Charged Aerosol Detector (CAD) set to high sensitivity. CAD provides a more uniform response for non-volatile compounds than MS, mitigating some response factor bias.

  • Water Content (Karl Fischer Titration):

    • Perform volumetric KF titration using anhydrous methanol as the working solvent. Run in triplicate to ensure RSD < 1.0%.

  • Volatile Organics (Headspace GC-FID):

    • Dissolve the sample in DMSO. Analyze via Headspace GC-FID to quantify residual synthesis solvents (e.g., ethyl acetate, ethanol).

  • Inorganic Impurities (Residue on Ignition - ROI):

    • Ignite 1.0 g of the sample at 600°C in a platinum crucible. Weigh the sulfated ash to determine inorganic salt content.

  • Data Synthesis: Calculate final purity: Purity = 100% - (%LC_Impurities + %Water + %Volatiles + %Inorganics).

Protocol B: The qNMR Workflow Causality Check: The accuracy of qNMR relies entirely on complete longitudinal relaxation (T1) of the target protons. If the relaxation delay (D1) is too short, the signal will be truncated, artificially lowering the integrated area and the calculated purity.

  • Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM 2278). Why? Maleic acid produces a sharp, distinct singlet at ~6.3 ppm in D2O, which perfectly avoids overlap with the aliphatic multiplets of 2-HAA (located between 1.4 ppm and 4.2 ppm).

  • Gravimetric Sample Preparation: Using a microbalance (d = 0.001 mg) in a controlled-humidity environment, accurately co-weigh ~20 mg of the 2-HAA candidate material and ~10 mg of Maleic Acid into a single vial. Dissolve thoroughly in 1.0 mL of D2O.

  • 1H-NMR Acquisition:

    • Spectrometer: 600 MHz NMR equipped with a cryoprobe.

    • Pulse Sequence: Standard 1D proton with a 90° excitation pulse.

    • Relaxation Delay (D1): Measure the T1 of the slowest relaxing proton. Set D1 to ≥ 7 × T1 (typically 60 seconds) to guarantee >99.9% signal recovery.

    • Scans: Acquire 64 transients to ensure a Signal-to-Noise Ratio (SNR) > 250:1.

  • Integration and Calculation: Phase and baseline correct the spectrum manually. Integrate the α-CH proton of 2-HAA (~4.1 ppm, 1H) and the olefinic protons of Maleic acid (6.3 ppm, 2H). Apply the standard qNMR mass fraction equation to determine absolute purity.

Comparative Data Summary

While mass balance is historically entrenched, qNMR offers distinct advantages for non-UV active compounds. Studies have demonstrated that combining both methods in tandem minimizes the potential for hidden bias, conferring the highest confidence in organic calibration standards 4.

Performance MetricMass Balance (LC-CAD + KF + TGA)1H-qNMR (Internal Standard)
Primary Traceability Indirect (Dependent on multiple techniques)Direct (Traceable to NIST IS)
Response Factor Bias High (CAD/MS response varies by impurity)None (Area is strictly proportional to nuclei)
Sample Consumption High (~1.5 g required for ROI and KF)Low (~20 mg)
Analysis Time 3 - 5 Days (Multiple orthogonal tests)< 4 Hours
Precision (Typical RSD) 0.5% - 1.0%0.1% - 0.5%
Suitability for 2-HAA Moderate (Requires specialized HILIC/CAD)Excellent (Clear spectral separation)

Conclusion

References

1.[1] Clinical, Biochemical and Molecular Characterization of a New Case with FDX2‐related Mitochondrial Disorder: Potential Biomark - Semantic Scholar - 1 2.[2] Differential serum metabolites in patients with pregnancy-associated venous thromboembolism analyzed using GC-MS/LC-MS untargeted metabolomics - PMC - 2 3.[3] Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI - 3 4.[4] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed - 4

Sources

Validation

Comprehensive FTIR Spectral Analysis of 2-Hydroxyhexanedioic Acid Salt: A Comparative Guide

Executive Summary In pharmaceutical development and metabolomics, the accurate structural characterization of dicarboxylic acids and their salt derivatives is paramount. 2-Hydroxyhexanedioic acid (commonly known as 2-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and metabolomics, the accurate structural characterization of dicarboxylic acids and their salt derivatives is paramount. 2-Hydroxyhexanedioic acid (commonly known as 2-hydroxyadipic acid) is a critical endogenous metabolite associated with inborn errors of metabolism, such as 2-ketoadipic acidemia[1]. When formulated as a salt (e.g., disodium 2-hydroxyhexanedioate) to enhance aqueous solubility and bioavailability, its vibrational spectral profile undergoes profound transformations.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectrum of 2-hydroxyhexanedioic acid salt against its free acid form and the unsubstituted hexanedioic acid (adipic acid) salt. By understanding the causality behind these spectral shifts, researchers can confidently validate the structural integrity and purity of their synthesized or isolated carboxylate salts.

Mechanistic Causality: The "Why" Behind the Spectral Shifts

To interpret the FTIR spectrum of a carboxylate salt accurately, one must understand the quantum mechanical changes in bond dipole moments during the acid-to-salt transition.

The Disappearance of the Carbonyl (C=O) Band

In the free acid form of 2-hydroxyhexanedioic acid, the carbonyl (C=O) bond of the carboxylic acid group exhibits a strong, sharp stretching vibration typically located between 1690 and 1710 cm⁻¹[2]. However, upon neutralization with a strong base to form the carboxylate salt, the proton is removed. The resulting negative charge is delocalized equally across both oxygen atoms via resonance. Because the carboxylate anion (-COO⁻) lacks a distinct C=O double bond or C-O single bond, the characteristic 1700 cm⁻¹ peak vanishes entirely[3].

The Emergence of Asymmetric and Symmetric COO⁻ Stretches

Instead of a single carbonyl peak, the delocalized carboxylate group exhibits two coupled vibrational modes:

  • Asymmetric Stretching (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     COO⁻):  Occurs in the higher frequency range of 1550–1650 cm⁻¹.
    
  • Symmetric Stretching (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     COO⁻):  Occurs in the lower frequency range of 1300–1430 cm⁻¹.
    
The Influence of the -Hydroxyl Group

Unlike standard adipic acid, 2-hydroxyhexanedioic acid possesses an


-hydroxyl group. This hydroxyl group acts as both a hydrogen bond donor and acceptor. In the solid state, intramolecular hydrogen bonding between the 

-OH group and the adjacent carboxylate group restricts the vibration of the COO⁻ moiety. This interaction typically causes a slight high-frequency shift in the asymmetric COO⁻ stretch compared to the distal carboxylate group or an unsubstituted adipate salt. Furthermore, the alcoholic O-H stretch remains visible as a distinct, broad band around 3400 cm⁻¹, differentiating it from non-hydroxylated analogs.

Comparative Spectral Data

The following table synthesizes the quantitative FTIR band assignments, allowing for rapid comparative analysis between the target salt and its structural alternatives.

Functional Group Vibration2-Hydroxyhexanedioic Acid (Free Acid)2-Hydroxyhexanedioic Acid Salt (Target)Hexanedioic Acid Salt (Adipate Alternative)Diagnostic Significance
O-H Stretch (Alcoholic) ~3450 cm⁻¹ (Broad)~3400 cm⁻¹ (Broad)AbsentConfirms the presence of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hydroxyl group.
O-H Stretch (Carboxylic) 2500–3300 cm⁻¹ (Very Broad)AbsentAbsentDisappearance confirms complete salt formation.
C=O Stretch (Carboxylic) 1690–1710 cm⁻¹ (Strong)AbsentAbsentDisappearance confirms deprotonation[3].
COO⁻ Asymmetric Stretch Absent1570–1610 cm⁻¹ (Strong)1550–1580 cm⁻¹ (Strong)Primary indicator of the carboxylate anion.
COO⁻ Symmetric Stretch Absent1380–1420 cm⁻¹ (Medium)1390–1410 cm⁻¹ (Medium)Secondary indicator of the carboxylate anion[4].
C-O Stretch (Alcoholic) ~1120 cm⁻¹ (Medium)~1115 cm⁻¹ (Medium)AbsentConfirms the secondary alcohol C-O bond.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Expert Insight on Sample Preparation: For the analysis of carboxylic acid salts, Attenuated Total Reflectance (ATR) FTIR is strictly preferred over the traditional KBr pellet transmission method. Causality: Subjecting a sodium or potassium carboxylate salt to high pressure in a vast excess of KBr matrix frequently induces solid-state ion exchange (e.g., R-COONa + KBr


 R-COOK + NaBr). This alters the crystal lattice and artificially shifts the COO⁻ stretching frequencies, leading to erroneous data interpretation. ATR-FTIR analyzes the sample in its native solid state, preserving its true polymorphic and ionic form.
Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure data integrity prior to sample measurement.

  • System Calibration & Validation:

    • Action: Clean the diamond ATR crystal with isopropyl alcohol and allow it to dry.

    • Validation: Run a scan of a traceable Polystyrene standard film. Ensure the characteristic peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within

      
       1 cm⁻¹ of their certified values. This validates the interferometer's laser calibration.
      
  • Background Acquisition:

    • Action: Collect a background spectrum of the ambient air (empty, clean ATR crystal) using 32 scans at a resolution of 4 cm⁻¹.

    • Validation: Check the background single-beam spectrum for excessive water vapor or CO₂ noise. The baseline should be smooth.

  • Sample Analysis:

    • Action: Place ~2-5 mg of the 2-hydroxyhexanedioic acid salt powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

    • Action: Acquire the sample spectrum (4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • Action: Apply an ATR correction algorithm to account for the depth of penetration variations at different wavelengths.

    • Action: Perform a baseline correction and normalize the spectrum to the most intense peak (typically the asymmetric COO⁻ stretch).

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating FTIR workflow for analyzing carboxylate salts.

FTIR_Workflow A Sample Preparation (Native Solid for ATR) B System Validation (Polystyrene Standard) A->B Proceed to C Background & Sample Data Acquisition B->C Validated D Spectral Processing (ATR & Baseline Correction) C->D Raw Spectra E Peak Assignment (Identify COO⁻ & OH Bands) D->E Processed Data F Comparative Analysis (Confirm Salt Formation) E->F Final Verification

Fig 1: Self-validating FTIR analytical workflow for carboxylate salt characterization.

Conclusion

The transition of 2-hydroxyhexanedioic acid to its salt form is unequivocally verifiable via FTIR spectroscopy. By monitoring the complete attenuation of the carboxylic C=O stretch (~1700 cm⁻¹) and the concomitant emergence of the asymmetric (~1580 cm⁻¹) and symmetric (~1400 cm⁻¹) COO⁻ stretches, researchers can confirm successful salt formation. Furthermore, the persistent broad O-H stretch (~3400 cm⁻¹) serves as a reliable diagnostic marker to distinguish this compound from standard adipate salts. Adhering to native-state ATR-FTIR protocols prevents matrix-induced artifacts, ensuring high-fidelity data suitable for regulatory submissions and advanced metabolomic research.

References

  • Source: 911metallurgist.
  • FTIR spectra of pure AA.
  • Source: spectroscopyonline.
  • Showing NP-Card for 2-Hydroxyadipic acid (NP0001020)

Sources

Comparative

A Comparative Guide to 2-Hydroxyadipic Acid and Glutaric Acid Derivatives for Researchers

In the landscape of drug development and biochemical research, the selection of appropriate molecular scaffolds and linkers is a critical decision that profoundly influences the properties and performance of a final comp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and biochemical research, the selection of appropriate molecular scaffolds and linkers is a critical decision that profoundly influences the properties and performance of a final compound. Among the myriad of dicarboxylic acids, 2-hydroxyadipic acid and derivatives of glutaric acid present structurally similar yet functionally distinct options. This guide provides an in-depth comparison of these two classes of molecules, supported by physicochemical data and established experimental protocols, to aid researchers in making informed decisions for their specific applications.

Introduction: Structural Analogs with Divergent Roles

At first glance, 2-hydroxyadipic acid and glutaric acid share a common dicarboxylic acid backbone. However, the single hydroxyl group on the C2 position of 2-hydroxyadipic acid introduces a crucial point of differentiation, imparting distinct chemical reactivity, biological activity, and metabolic relevance. Glutaric acid and its derivatives are widely utilized as chemical intermediates in the synthesis of polymers and pharmaceuticals, including antibiotics and anti-inflammatory drugs[1][2]. Conversely, 2-hydroxyadipic acid is primarily recognized as an endogenous metabolite in the lysine degradation pathway[3][4][5].

The accumulation of these acids in biological systems is associated with specific inborn errors of metabolism. Glutaric aciduria type I, for instance, is a severe neurometabolic disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase, leading to a buildup of glutaric acid and 3-hydroxyglutaric acid[6][7][8][9][10]. In contrast, elevated levels of 2-hydroxyadipic acid are a hallmark of 2-ketoadipic aciduria, a generally more benign condition resulting from a deficiency of 2-ketoadipic dehydrogenase[3][4][11][12]. Understanding these metabolic contexts is vital for researchers working on enzyme inhibitors or therapies for these disorders.

Physicochemical and Metabolic Profile Comparison

The fundamental differences in their chemical structures translate to distinct physicochemical properties and metabolic fates.

Property2-Hydroxyadipic AcidGlutaric Acid
Molecular Formula C6H10O5[3]C5H8O4
Molar Mass 162.14 g/mol [13]132.12 g/mol
Key Functional Groups Two carboxyl groups, one hydroxyl groupTwo carboxyl groups
Metabolic Origin Intermediate in the degradation pathway of L-lysine, L-hydroxylysine, and L-tryptophan[4][14][15].Intermediate in the same lysine, hydroxylysine, and tryptophan degradation pathways[8][9].
Associated Disorder 2-Ketoadipic Aciduria[3][4][11]Glutaric Aciduria Type I[6][7][9][10]
Primary Role in Research Biomarker for metabolic disorders, potential biosynthetic precursor for adipic acid[16][17].Synthetic intermediate for pharmaceuticals and polymers, chemical linker[1][2].

The presence of the hydroxyl group in 2-hydroxyadipic acid offers an additional site for derivatization, such as esterification or etherification, which is absent in the parent glutaric acid molecule. This can be a significant advantage in the synthesis of complex molecules where multiple, orthogonal reaction strategies are required.

Metabolic Pathway Context: Lysine Degradation

Both molecules are intermediates in the mitochondrial pathway for lysine degradation. A defect in specific enzymes along this pathway leads to their accumulation and associated pathologies. Understanding this pathway is crucial for researchers targeting these enzymes for therapeutic intervention.

Lysine_Degradation_Pathway cluster_disorders Associated Metabolic Disorders Lysine L-Lysine AASA 2-Aminoadipic-6-semialdehyde Lysine->AASA AASS AA 2-Aminoadipic acid AASA->AA AADAT OKA 2-Oxoadipic acid AA->OKA AADAT HAA 2-Hydroxyadipic acid (Elevated in 2-Ketoadipic Aciduria) OKA->HAA 2-Ketoadipic Dehydrogenase (Deficiency leads to accumulation) GlutarylCoA Glutaryl-CoA OKA->GlutarylCoA 2-Oxoadipate Dehydrogenase GlutaricAcid Glutaric Acid (Elevated in Glutaric Aciduria Type I) GlutarylCoA->GlutaricAcid (Accumulates in GA Type I) CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA GCDH (Deficiency causes GA Type I) AcetylCoA Acetyl-CoA CrotonylCoA->AcetylCoA Multiple Steps

Caption: Simplified overview of the mitochondrial lysine degradation pathway highlighting the origin of 2-hydroxyadipic acid and glutaric acid.

Comparative Performance in Synthetic Applications

While direct, head-to-head experimental comparisons in the literature are scarce, we can infer performance differences based on their inherent chemical reactivity and documented applications.

Glutaric Acid Derivatives as Synthetic Building Blocks: Glutaric acid and its anhydride are workhorse molecules in organic synthesis. Glutaric anhydride is a common starting material for creating 5-carbon chains with differential functionality at each end. For example, its reaction with an amine yields a terminal carboxylic acid and an amide, a foundational reaction for building more complex molecules[18].

2-Hydroxyadipic Acid as a Chiral Precursor and Bioproduction Target: The hydroxyl group on 2-hydroxyadipic acid introduces chirality, making it a valuable precursor for enantioselective synthesis. Furthermore, there is growing interest in the biosynthesis of adipic acid for polymer production, with 2-hydroxyadipate being a key intermediate in engineered metabolic pathways in organisms like E. coli[16][17]. Recent studies have demonstrated the production of up to 11.1 g/L of 2-hydroxyadipate through fed-batch fermentation, highlighting its potential as a renewable chemical feedstock[16].

Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for the synthesis of common derivatives and for a representative biochemical assay.

Protocol 1: Synthesis of a Glutaric Acid Monoamide Derivative

This protocol details the ring-opening of glutaric anhydride with an amine, a common step in synthesizing linkers or scaffolds.

Objective: To synthesize N-benzyl-4-carboxybutanamide.

Materials:

  • Glutaric anhydride

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Dissolve glutaric anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve benzylamine (1.0 eq) and TEA (1.1 eq) in anhydrous DCM.

  • Add the benzylamine solution dropwise to the glutaric anhydride solution over 30 minutes with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The presence of both amide and carboxylic acid signals will validate the success of the reaction.

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of dicarboxylic acid derivatives against a target enzyme, such as glutaryl-CoA dehydrogenase.

Objective: To determine the IC50 value of a test compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (e.g., glutaryl-CoA for GCDH)

  • Cofactors (if required, e.g., an electron acceptor)

  • Test inhibitor (2-hydroxyadipic acid or a glutaric acid derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer at a specific pH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor dilutions to respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37 °C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately begin monitoring the change in absorbance or fluorescence over time using the microplate reader. The rate of this change corresponds to the reaction velocity.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value[19][20].

Validation: The assay should yield a clear sigmoidal dose-response curve, and the positive and negative controls should show maximum and minimum reaction rates, respectively. The results should be reproducible across multiple experiments.

Sources

Validation

Spectral Fingerprinting: Carbon-13 NMR Guide for 2-Hydroxyhexanedioic Acid

The following guide details the Carbon-13 NMR spectral characteristics of 2-hydroxyhexanedioic acid (2-HAA), providing a comparative analysis against structural analogs and a validated experimental protocol for its isola...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Carbon-13 NMR spectral characteristics of 2-hydroxyhexanedioic acid (2-HAA), providing a comparative analysis against structural analogs and a validated experimental protocol for its isolation and identification.

Executive Summary & Diagnostic Context

2-Hydroxyhexanedioic acid (also known as 2-hydroxyadipic acid or 2-HAA) is a critical dicarboxylic acid metabolite. Its accumulation is the primary biomarker for 2-hydroxyadipic aciduria and 2-ketoadipic aciduria , rare inborn errors of lysine, tryptophan, and hydroxylysine metabolism.

For drug development professionals and metabolic researchers, distinguishing 2-HAA from its structural isomers (e.g., 3-hydroxyadipic acid) and the parent adipic acid is essential. This guide provides the definitive spectral map to ensure precise identification, leveraging the unique deshielding effects of the


-hydroxyl group.

Structural Assignments & Chemical Shift Data

The introduction of a hydroxyl group at the C2 position breaks the symmetry of the adipic acid backbone, creating distinct chemical environments for all six carbons.

Comparative Chemical Shift Table (13C NMR)

Solvent: D₂O / pH 7.0 (referenced to TSP at 0.0 ppm)

Carbon PositionAssignment2-HAA Shift (

, ppm)
Adipic Acid Shift (

, ppm)

Shift (Effect of

-OH)
C1

-COOH
178.5 182.7-4.2 (Inductive effect)
C2 CH-OH 74.8 35.0 (CH₂)+39.8 (Diagnostic Peak)
C3

-CH₂
36.6 24.0+12.6 (

-deshielding)
C4

-CH₂
24.4 24.0+0.4 (Negligible)
C5

-CH₂
36.6 35.0+1.6
C6

-COOH
181.2 182.7-1.5

Note: The values for 2-HAA are derived from HSQC correlations and standard


-hydroxy acid trends. Adipic acid shifts are for the disodium salt in D₂O. In acidic D₂O (pH < 2), carboxyl shifts move upfield to ~177 ppm.
Spectral Analysis Logic
  • Symmetry Breaking: Adipic acid shows only 3 unique signals (C1/6, C2/5, C3/4) due to C2 symmetry. 2-HAA displays 6 distinct signals .

  • The Diagnostic Alpha-Peak (C2): The signal at 74.8 ppm is the "fingerprint" region. No other common unsubstituted dicarboxylic acid metabolite appears in this region (65–80 ppm).

  • Carboxyl Differentiation: The C1 carboxyl (closer to OH) is shielded relative to C6 due to the electron-withdrawing inductive effect of the hydroxyl group operating through the

    
    -bond, often observed in 
    
    
    
    -hydroxy acids.
Graphviz Diagram: Structural Assignment Map

G cluster_legend Shift Logic C1 C1 (COOH) 178.5 ppm C2 C2 (CH-OH) 74.8 ppm (Diagnostic) C1->C2 C3 C3 (CH₂) 36.6 ppm C2->C3 C4 C4 (CH₂) 24.4 ppm C3->C4 C5 C5 (CH₂) 36.6 ppm C4->C5 C6 C6 (COOH) 181.2 ppm C5->C6 desc C2: Major Deshielding (+40 ppm) C1: Minor Shielding (-4 ppm)

Caption: Carbon-13 NMR assignment map for 2-hydroxyhexanedioic acid showing the gradient of chemical shifts induced by the C2 hydroxyl group.

Comparative Differentiation: 2-HAA vs. 3-HAA

A common challenge in metabolomics is distinguishing 2-hydroxyadipic acid (2-HAA) from 3-hydroxyadipic acid (3-HAA) , which is a marker for defects in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).

Feature2-Hydroxyadipic Acid (2-HAA)3-Hydroxyadipic Acid (3-HAA)
CH-OH Shift (13C) ~74.8 ppm ~69.5 ppm
Carboxyl Signals distinct (~178 & ~181 ppm)distinct (~176 & ~180 ppm)
Proton (1H) Multiplicity C2-H is a dd (coupled to C3-H₂ only)C3-H is a m (coupled to C2-H₂ and C4-H₂)
HMBC Correlation C2-H correlates to one COOH (C1)C3-H correlates to no COOH (too far) or weak

Key Insight: The C2 signal in 2-HAA is typically downfield (higher ppm) compared to C3 in 3-HAA due to the proximity of the electron-withdrawing carboxyl group (alpha-position).

Experimental Protocol: Synthesis & Sample Preparation

To validate these shifts in-house, the following protocol describes the generation of a 2-HAA standard from readily available 2-aminoadipic acid via diazotization. This method preserves the carbon skeleton while substituting the amine with a hydroxyl group.

Reagents Required[2][3][4]
  • DL-2-Aminoadipic acid (CAS: 542-32-5)

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (2M H₂SO₄)

  • Ethyl Acetate (for extraction)

  • D₂O (99.9% D) with TSP internal standard

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 g (6.2 mmol) of DL-2-aminoadipic acid in 20 mL of 1M H₂SO₄. Chill the solution to 0°C in an ice bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (1.2 g in 5 mL H₂O) over 30 minutes. Maintain temperature < 5°C.

    • Mechanism: Formation of the diazonium salt, which is unstable and displaced by water to form the

      
      -hydroxy acid with retention of configuration (if chiral starting material is used, though some racemization may occur).
      
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight (12h) to ensure complete nitrogen evolution.

  • Extraction: Saturate the aqueous phase with NaCl. Extract 3x with 30 mL Ethyl Acetate.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • NMR Prep: Dissolve ~10 mg of the resulting white solid in 600 µL D₂O containing 0.05% TSP. Adjust pH to 7.0 using NaOD for consistent shifts.

Graphviz Diagram: Metabolic & Synthetic Context

Pathway Lysine L-Lysine AAA 2-Aminoadipic Acid (Precursor) Lysine->AAA Catabolism KAA 2-Ketoadipic Acid AAA->KAA Transamination HAA 2-Hydroxyadipic Acid (Target Analyte) AAA->HAA Lab Synthesis (NaNO2 / H2SO4) KAA->HAA Dehydrogenase (NADH dependent) Aciduria 2-Hydroxyadipic Aciduria HAA->Aciduria Accumulation (Biomarker)

Caption: Biological origin of 2-HAA (lysine catabolism) and the laboratory synthesis route via diazotization of 2-aminoadipic acid.

References

  • Human Metabolome Database (HMDB). Metabocard for 2-Hydroxyadipic acid (HMDB0001020). Available at: [Link]

  • PubChem. 2-Hydroxyadipic acid (Compound CID 193530). National Library of Medicine. Available at: [Link]

  • Stiles, A.R., et al. (2015). "New cases of DHTKD1 mutations in patients with 2-ketoadipic aciduria." JIMD Reports, 25, 15-19. Available at: [Link]

Comparative

Analytical Methodologies for Identifying Impurities in Commercial 2-Hydroxyadipic Acid Salts: A Comparative Guide

Introduction 2-Hydroxyadipic acid (2-HAA) is a critical medium-chain dicarboxylic acid that serves dual roles across modern scientific disciplines. In clinical diagnostics, it acts as a primary endogenous biomarker for i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxyadipic acid (2-HAA) is a critical medium-chain dicarboxylic acid that serves dual roles across modern scientific disciplines. In clinical diagnostics, it acts as a primary endogenous biomarker for inborn errors of metabolism, specifically 2-ketoadipic acidemia and related organic acidurias[1]. In industrial biotechnology, 2-HAA is a highly valued intermediate in the metabolic engineering of microbial strains for the bio-based synthesis of adipic acid[2].

However, commercial 2-HAA salts—whether derived from chemical synthesis or biosynthetic fermentation—are highly susceptible to contamination by structurally analogous impurities. These contaminants typically include unreacted precursors (2-oxoadipic acid), side-reaction byproducts (glutaric acid, adipic acid), and unwanted enantiomers (e.g., D-2-HAA in L-2-HAA preparations). For researchers conducting sensitive enzymatic assays or targeted metabolomics, utilizing high-purity commercial standards (typically >99% purity) is non-negotiable[3].

This guide objectively compares the three leading analytical platforms—LC-MS/MS, GC-MS, and qNMR —for profiling impurities in commercial 2-HAA salts, providing causality-driven, self-validating experimental protocols for each.

Section 1: The Origin of Impurities in 2-HAA

To effectively identify impurities, one must understand the synthetic and metabolic pathways that generate them. 2-HAA is primarily formed via the reduction of 2-oxoadipic acid. Incomplete enzymatic or chemical reduction leaves residual 2-oxoadipic acid in the final product. Furthermore, off-target enzymatic activity during fermentation can lead to decarboxylation (yielding glutaric acid) or downstream dehydration and reduction (yielding adipic acid)[2].

G A L-Lysine / Tryptophan Metabolism B 2-Oxoadipic Acid (Common Impurity) A->B Deamination C 2-Hydroxyadipic Acid (Target Product) B->C Reduction (2-ketoadipic reductase) E Glutaric Acid (Side-chain Impurity) B->E Decarboxylation D Adipic Acid (Downstream Impurity) C->D Dehydration & Reduction

Metabolic pathway of 2-HAA highlighting common structurally related impurities.

Section 2: Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform depends on the specific impurity class you are targeting. The table below summarizes the quantitative performance and operational parameters of the three primary methodologies.

Analytical PlatformTarget ImpuritiesLOD / LOQSample Prep ComplexityKey AdvantagePrimary Limitation
LC-MS/MS (Chiral) Enantiomers (D- vs L-2-HAA), trace polar organics0.5 ng/mL / 2.0 ng/mLHigh (Derivatization required)Unmatched sensitivity for enantiomeric purity[4].Susceptible to ion suppression from bulk salts.
GC-MS Volatile organic acids (Adipic, Glutaric, 2-Oxoadipic)10 ng/mL / 35 ng/mLModerate (Silylation required)Excellent chromatographic resolution of structural isomers.Thermal degradation of highly labile impurities.
qNMR Bulk purity, residual solvents, inorganic salts0.1% / 0.5% (w/w)Low (Direct dissolution)Absolute quantification without external calibration curves.Low sensitivity for trace (<0.1%) impurities.

Section 3: Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following workflows incorporate causality-driven steps and self-validating controls to ensure data integrity.

Workflow S1 Commercial 2-HAA Salt S2 Sample Preparation S1->S2 M1 LC-MS/MS (Chiral Deriv.) S2->M1 M2 GC-MS (Silylation) S2->M2 M3 qNMR (D2O Exchange) S2->M3 D1 Enantiomeric Purity M1->D1 D2 Trace Organic Acids M2->D2 D3 Bulk Purity & Solvents M3->D3

Multi-platform analytical workflow for comprehensive 2-HAA impurity profiling.

Protocol 1: LC-MS/MS with Chiral Derivatization

Purpose: Resolving D- and L-enantiomers of 2-HAA and quantifying trace polar impurities. Causality: 2-HAA is highly polar and lacks a strong chromophore. Standard reversed-phase C18 columns fail to retain it adequately, and enantiomers cannot be resolved. By derivatizing with a chiral tagging agent like N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), we introduce a hydrophobic tag that enhances electrospray ionization (ESI) efficiency and converts enantiomers into physically separable diastereomers[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the commercial 2-HAA salt in 1 mL of LC-MS grade water.

  • Derivatization: Mix 50 µL of the sample with 50 µL of TSPC reagent (5 mM in acetonitrile) and 20 µL of 1% triethylamine. Incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 5% formic acid.

  • Self-Validating Control (System Suitability Test): Before running the sample, inject a known racemic mixture of D/L-2-HAA. Validation metric: The system must achieve a peak resolution (

    
    ) of 
    
    
    
    between the D- and L-diastereomers. If
    
    
    , column degradation or incomplete derivatization has occurred.
  • Acquisition: Analyze via UHPLC coupled to a triple quadrupole MS in Multiple Reaction Monitoring (MRM) negative ion mode.

Protocol 2: GC-MS Impurity Profiling

Purpose: Broad-spectrum detection of volatile organic acid impurities (e.g., adipic acid, glutaric acid, 2-oxoadipic acid). Causality: Dicarboxylic acids form strong intermolecular hydrogen bonds, rendering them non-volatile and thermally labile. Silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replaces active hydroxyl and carboxyl hydrogens with trimethylsilyl (TMS) groups, breaking hydrogen bonds and ensuring volatility and sharp chromatographic peaks.

Step-by-Step Methodology:

  • Lyophilization: Transfer 2 mg of the 2-HAA salt to a glass vial and lyophilize to absolute dryness. Causality: Water vigorously reacts with MSTFA, destroying the derivatization reagent.

  • Silylation: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA + 1% TMCS. Cap tightly and incubate at 60°C for 45 minutes.

  • Self-Validating Control (Procedural Blank): Run a blank vial containing only pyridine and MSTFA through the exact same incubation and injection process. Validation metric: Ensures that any detected siloxane peaks are identified as column bleed or reagent artifacts, preventing false-positive identification of impurities.

  • Acquisition: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column. Use a temperature gradient from 80°C to 280°C.

Protocol 3: Quantitative NMR (qNMR) for Absolute Bulk Purity

Purpose: Non-destructive, absolute quantification of the 2-HAA salt without relying on external calibration curves. Causality: The integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal. By mixing the sample with a highly pure, certified internal standard (e.g., Maleic acid), we can calculate the exact mass fraction of 2-HAA.

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~10 mg of the 2-HAA salt and ~5 mg of TraceCERT® Maleic acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 600 µL of Deuterium Oxide (

    
    ).
    
  • Self-Validating Control (T1 Relaxation Check): Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time (

    
    ) of the protons of interest. Set the inter-pulse delay (
    
    
    
    ) to at least
    
    
    . Validation metric: This ensures >99% relaxation of all spins between scans, guaranteeing that peak integrations are strictly quantitative.
  • Acquisition: Acquire a 1D

    
    -NMR spectrum at 400 MHz or higher. Calculate purity by comparing the integral of the 2-HAA 
    
    
    
    -proton against the vinylic protons of Maleic acid.

Section 4: Conclusion & Product Selection

When sourcing commercial 2-hydroxyadipic acid for metabolic studies or biomarker validation, the analytical data should dictate your choice. If your research involves stereospecific enzymatic assays (e.g., 2-ketoadipic reductase activity), LC-MS/MS validation of enantiomeric purity is critical. Conversely, for bulk biochemical synthesis, qNMR and GC-MS provide the necessary assurance against structurally similar dicarboxylic acid impurities that could cause chain-termination in polymerization or off-target metabolic effects. Always request a Certificate of Analysis (CoA) that utilizes at least two of these orthogonal methods to ensure comprehensive purity[3].

References

Sources

Validation

Precision in Metabolomics: Navigating 2-Hydroxyadipic Acid Cross-Reactivity in Amino Acid Assays

Executive Summary In the high-stakes landscape of metabolic disease research—specifically regarding diabetes risk biomarkers and inborn errors of metabolism (e.g., 2-ketoadipic aciduria)—2-Aminoadipic acid (2-AAA) has em...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of metabolic disease research—specifically regarding diabetes risk biomarkers and inborn errors of metabolism (e.g., 2-ketoadipic aciduria)—2-Aminoadipic acid (2-AAA) has emerged as a critical analyte.[1][2][3] However, its structural analog, 2-Hydroxyadipic acid (2-HAA) , presents a significant analytical challenge.

This guide objectively compares the performance of LC-MS/MS (Targeted MRM) against traditional HPLC-Derivatization and GC-MS workflows. We analyze the cross-reactivity mechanisms of 2-HAA and provide a self-validating protocol to ensure data integrity in amino acid assays.

Part 1: The Technical Challenge

The Structural & Metabolic Nexus

2-AAA and 2-HAA are not merely structural analogs; they are metabolically linked via the lysine catabolic pathway. In conditions like alpha-ketoadipic aciduria, both metabolites accumulate simultaneously, creating a "perfect storm" for analytical interference.

  • The Target: 2-Aminoadipic Acid (2-AAA) – A diabetes risk biomarker and lysine intermediate.[1][2]

  • The Interferent: 2-Hydroxyadipic Acid (2-HAA) – The hydroxy-analog formed by the reduction of 2-ketoadipic acid.[4]

The Core Problem: In non-specific assays, 2-HAA can mimic 2-AAA due to:

  • Isobaric Proximity: MW difference is only ~1 Da (161.16 vs 162.14 g/mol ).

  • Co-Elution: Similar polarity in reverse-phase chromatography.

  • Derivatization Overlap: Reagents targeting "active hydrogens" (e.g., silylation, alkyl chloroformates) react with both amine and hydroxyl groups, creating derivatives with similar retention times.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic proximity of these compounds, highlighting why they co-accumulate in biological samples.

LysineMetabolism cluster_interference Analytical Danger Zone Lysine L-Lysine AAA 2-Aminoadipic Acid (Target Analyte) Lysine->AAA Transamination Oxo 2-Oxoadipic Acid (Intermediate) AAA->Oxo Transamination (Reversible) HAA 2-Hydroxyadipic Acid (Interferent) Oxo->HAA Reduction (Secondary/Accumulation Route) Glutaryl Glutaryl-CoA Oxo->Glutaryl Decarboxylation (Primary Route)

Caption: Metabolic pathway showing the direct link between 2-AAA and 2-HAA. In metabolic disorders, the block at 2-Oxoadipic Acid leads to the accumulation of both the target (2-AAA) and the interferent (2-HAA).

Part 2: Comparative Analysis of Methodologies

The choice of assay dictates the level of 2-HAA interference. The table below summarizes the cross-reactivity risks across standard platforms.

FeatureLC-MS/MS (Recommended) HPLC-Fluorescence (OPA/FMOC) GC-MS (ECF/Silylation)
Detection Principle Mass-to-Charge (m/z) & FragmentationDerivatization of Primary AminesDerivatization of Active Hydrogens (-OH, -NH2)
2-HAA Cross-Reactivity None (Resolved by Mass & MRM)None (2-HAA lacks amine group)High (Forms derivative; requires chromatographic separation)
Specificity High (Unique Transitions)High (Amine-Specific)Moderate (Depends on column resolution)
Sensitivity High (nM range)High (fM range)Moderate to High
Risk Factor Isobaric interference if resolution is poorCo-elution of other aminesFalse Positives due to derivatization of hydroxy acids
LC-MS/MS: The Gold Standard

Why it wins: Mass spectrometry distinguishes 2-AAA (m/z ~162 [M+H]+) from 2-HAA (m/z ~163 [M+H]+) based on mass. Even with low-resolution instruments, the 1 Da mass difference is sufficient for separation.

  • Mechanism: In Positive Electrospray Ionization (ESI+), 2-AAA ionizes efficiently due to the amine group. 2-HAA, lacking the basic amine, ionizes poorly in ESI+ or requires Negative mode (ESI-), naturally segregating the two signals.

HPLC-Fluorescence (OPA/FMOC): The "Self-Validating" Alternative

Why it works: Reagents like o-phthalaldehyde (OPA) require a primary amine to form a fluorescent isoindole.

  • Self-Validation: Since 2-HAA possesses a hydroxyl group instead of an amine, it is chemically "invisible" to OPA. It will not generate a signal, effectively eliminating cross-reactivity.

  • Limitation: While specific, this method cannot detect 2-HAA if you intended to measure it as a secondary marker. It is purely for 2-AAA specificity.

GC-MS (Ethyl Chloroformate/Silylation): The Danger Zone

The Risk: Derivatization reagents used in GC-MS (e.g., Ethyl Chloroformate - ECF) react with both amino and hydroxyl groups.

  • Result: Both 2-AAA and 2-HAA form volatile esters. If the GC column does not baseline-separate them, 2-HAA can be misidentified as 2-AAA, especially since their mass spectra (after fragmentation) may share common ion fragments from the adipic backbone.

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to quantify 2-AAA with zero interference from 2-HAA, utilizing a "Dilute-and-Shoot" approach compatible with HILIC chromatography.

Workflow Overview
  • Sample Prep: Protein precipitation with isotope-labeled internal standards.

  • Separation: HILIC column (separates based on polarity/charge).

  • Detection: Triple Quadrupole MS/MS in MRM mode.

Step-by-Step Methodology
Step 1: Reagent Preparation
  • Internal Standard (IS): Prepare 2-Aminoadipic acid-d3 (or C13 labeled). Crucial: Do not use a surrogate that might be affected by 2-HAA.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Step 2: Sample Extraction
  • Aliquot 50 µL of plasma/serum into a 1.5 mL tube.

  • Add 150 µL of cold Acetonitrile containing the Internal Standard (2-AAA-d3, 10 µM).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial.

Step 3: LC-MS/MS Parameters
  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm). Why: HILIC provides superior retention for polar zwitterions like 2-AAA compared to C18.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-5 min: 90% -> 50% B

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

  • MS Transitions (ESI Positive):

    • 2-AAA: 162.1 -> 116.1 (Quantifier), 162.1 -> 98.1 (Qualifier).

    • 2-HAA: (If monitoring) 161.1 -> 115.1 (ESI Negative preferred).

    • Note: By operating in ESI Positive mode, 2-HAA interference is physically suppressed as it does not protonate well.

Data Interpretation & QC
  • Specificity Check: Inject a pure standard of 2-HAA (100 µM). In ESI+ mode optimized for 2-AAA, the 2-HAA signal should be < 0.1% of the 2-AAA signal.

  • Retention Time: 2-AAA should elute as a sharp peak. If tailing occurs, adjust buffer pH (2-AAA is zwitterionic; pH controls its charge state).

References

  • Wang, T. J., et al. (2013). "2-Aminoadipic acid is a biomarker for diabetes risk."[5][6] The Journal of Clinical Investigation, 123(10), 4309-4317.[6] Link

  • Yuan, W., et al. (2011). "Quantitation of 2-hydroxyadipic acid in urine by gas chromatography-mass spectrometry.
  • Hortin, G. L., & Meilinger, B. (2005). "Cross-reactivity of amino acids and other compounds in the biuret reaction: interference with urinary peptide measurements." Clinical Chemistry, 51(8), 1411-1419. Link

  • Creative Proteomics. "Amino Acid Pre-column Derivatization HPLC Analysis Methods." Link

  • Thermo Fisher Scientific. "Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS."[7] Application Note 72639. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Hydroxyhexanedioic Acid, Sodium Salt

This guide outlines the technical protocols for the safe handling and disposal of 2-Hydroxyhexanedioic acid, sodium salt (Sodium 2-hydroxyadipate). As a Senior Application Scientist, I have structured this information to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 2-Hydroxyhexanedioic acid, sodium salt (Sodium 2-hydroxyadipate). As a Senior Application Scientist, I have structured this information to prioritize personnel safety, regulatory compliance, and environmental stewardship.

Substance Identity:

  • Chemical Name: 2-Hydroxyhexanedioic acid, sodium salt (likely Disodium 2-hydroxyhexanedioate)

  • Parent Acid CAS: 18294-85-4 (2-Hydroxyadipic acid)[1][2][3]

  • Chemical Family: Dicarboxylic acid salts / Organic acid salts

  • Physical State: White crystalline solid (hygroscopic)

  • Solubility: Highly soluble in water

Part 1: Executive Safety & Hazard Assessment

Before initiating disposal, you must understand the material's behavior. While the sodium salt form is generally less corrosive than the free acid, it must be treated as a chemical irritant.

ParameterCharacteristicOperational Implication
pH (Aqueous) ~6.5 – 8.5 (Neutral to slightly basic)Unlike the free acid (pH ~3), the salt does not usually require neutralization before collection, but pH should be verified.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitrates, perchlorates, and permanganates in waste storage.
Toxicity Irritant (Skin/Eye/Respiratory)Do not inhale dust. Standard PPE is non-negotiable.
Environmental Potential organic load (BOD/COD)Do not flush down drains without explicit approval from local wastewater authorities.

Part 2: Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Always inspect PPE for physical integrity before handling waste.

  • Respiratory: NIOSH-approved N95 particulate respirator (for solids/dust) or half-mask respirator with organic vapor/acid gas cartridges if mixed with solvents.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant). Face shield recommended for large liquid transfers.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during spill cleanup. Lab coat with closed cuffs.

Part 3: Disposal Workflows & Protocols

Workflow A: Solid Waste Disposal (Excess or Expired Reagent)

Use this protocol for pure solids or solid spills.

  • Segregation: Isolate the container. Do not mix with biohazardous waste or sharps.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "2-Hydroxyhexanedioic acid, sodium salt"

    • Hazard Checkbox: "Irritant"

  • Packaging: Transfer to a wide-mouth high-density polyethylene (HDPE) container. Glass is acceptable but poses a breakage risk.

  • Disposal Path: Route to High-Temperature Incineration .

    • Why? Incineration ensures complete destruction of the organic carbon skeleton, preventing environmental accumulation.

Workflow B: Liquid/Aqueous Waste Disposal

Use this protocol for experimental byproducts or dissolved solutions.

  • Characterization: Check the pH of the solution using a calibrated pH meter or universal indicator strips.

    • Target: pH 5 – 9.

    • Action: If outside this range, adjust slowly with dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) to prevent exothermic splashing.

  • Solvent Check: Ensure the solution contains no organic solvents (e.g., methanol, acetonitrile).

    • If solvents are present:[4][5] Dispose of as Mixed Organic/Aqueous Waste (Halogenated or Non-Halogenated depending on co-solvents).

    • If purely aqueous: Collect in an "Aqueous Organic Salt" waste stream.

  • Container: Use HDPE carboys (e.g., Nalgene). Leave 10% headspace to prevent over-pressurization due to thermal expansion.

Workflow C: Spill Cleanup Response

Immediate Action Protocol

  • Isolate: Demarcate the area.

  • Protect: Don full PPE (Goggles, Gloves, N95).

  • Contain:

    • Solid Spill: Cover with a dust suppressant (moistened paper towel) to prevent aerosolization. Sweep gently into a dustpan.

    • Liquid Spill: Surround with absorbent booms. Cover with vermiculite or clay-based absorbent.[6]

  • Clean: Wash the area with water and soap.[7][8][9] Collect all wash water as chemical waste.

Part 4: Visualized Decision Logic

Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalLogic Start Waste Generation: 2-Hydroxyhexanedioic acid, Sodium Salt StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidBin Solid Chemical Waste (Label: Irritant) Solid->SolidBin SolventCheck Contains Organic Solvents? Liquid->SolventCheck PureAqueous Pure Aqueous Solution SolventCheck->PureAqueous No MixedSolvent Mixed Solvent Solution SolventCheck->MixedSolvent Yes pHCheck Check pH PureAqueous->pHCheck SolventBin Organic Solvent Waste (Halogenated/Non-Halogenated) MixedSolvent->SolventBin Neutralize Neutralize to pH 5-9 pHCheck->Neutralize pH <5 or >9 AqBin Aqueous Waste Carboy (Trace Organics) pHCheck->AqBin pH 5-9 Neutralize->AqBin

Caption: Logical decision tree for categorizing waste streams based on physical state and solvent content.

Spill Response Workflow

The following diagram details the sequence of actions for a laboratory spill.

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Assess 3. Assess State PPE->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid Cover (Damp Towel) Sweep Gently SolidSpill->ActionSolid ActionLiquid Absorb (Vermiculite) Do Not Dilute LiquidSpill->ActionLiquid Disposal 4. Collect in Waste Container ActionSolid->Disposal ActionLiquid->Disposal Decon 5. Decontaminate Surface Disposal->Decon

Caption: Step-by-step spill response protocol ensuring containment and personnel safety.

Part 5: Regulatory Compliance & Scientific Rationale

Why Incineration?

While 2-Hydroxyhexanedioic acid is a metabolite found in biological systems (associated with fatty acid oxidation disorders), synthetic quantities in the lab should be treated as industrial chemical waste .

  • Scientific Rationale: Dicarboxylic acids and their salts can contribute significantly to Chemical Oxygen Demand (COD) in waterways. Incineration is the preferred method to prevent organic loading of local water treatment facilities.

  • RCRA Status: This compound is generally not listed as a P-list (acutely hazardous) or U-list (toxic) waste under US EPA regulations (40 CFR 261.33). However, the "Best Management Practice" (BMP) is to manage it as Non-Regulated Chemical Waste sent for fuel blending or incineration.

Self-Validating Protocol

To ensure your disposal method is working:

  • The pH Test: Always verify pH before adding to a communal aqueous waste drum. This prevents unexpected gas evolution or precipitation.

  • The Compatibility Check: Never mix this salt with heavy metal wastes (e.g., silver, lead) as insoluble salts may precipitate, creating a difficult-to-clean sludge.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 193530, 2-Hydroxyadipic acid. Retrieved from [Link]

  • University of Washington EH&S. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Hydroxyhexanedioic acid, sodium salt

Comprehensive Safety and Operational Guide for Handling 2-Hydroxyhexanedioic Acid, Sodium Salt As a Senior Application Scientist, I frequently consult with research teams investigating metabolic disorders, specifically t...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Hydroxyhexanedioic Acid, Sodium Salt

As a Senior Application Scientist, I frequently consult with research teams investigating metabolic disorders, specifically those involving lysine and tryptophan catabolism. 2-Hydroxyhexanedioic acid (commonly referred to as 2-hydroxyadipic acid) is a critical endogenous medium-chain dicarboxylic acid formed via the enzymatic reduction of 2-ketoadipic acid[1][2][3]. In clinical and drug development settings, its accumulation serves as a primary biomarker for 2-ketoadipic acidemia, a rare condition caused by 2-ketoadipic dehydrogenase deficiency[2][3].

When handling the sodium salt derivative (e.g., Disodium (2RS)-2-hydroxyadipate) in the laboratory, maintaining chemical stability and ensuring operator safety are paramount. This guide provides a self-validating, step-by-step operational framework for the safe handling, preparation, and disposal of this compound.

Section 1: Physicochemical Profile & Storage Logistics

To design an effective handling protocol, we must first understand the physical constraints of the molecule. The disodium salt is highly soluble in aqueous environments but is highly susceptible to degradation via repeated freeze-thaw cycles[1].

Table 1: Essential Physicochemical Properties

PropertySpecificationOperational Implication
Chemical Name 2-Hydroxyhexanedioic acid, disodium saltHighly polar, water-soluble compound.
Empirical Formula C6H8Na2O5Hygroscopic nature requires desiccated storage.
Molecular Weight 206.10 g/mol Critical for exact molarity calculations during reconstitution.
Stock Storage -80°C (6 months) or -20°C (1 month)[1]Temperature lability necessitates immediate cold-chain transfer.
Physical State Solid / Crystalline Powder[4]Aerosolization risk during weighing procedures.

Section 2: Personal Protective Equipment (PPE) Matrix

While 2-Hydroxyhexanedioic acid is an endogenous metabolite, handling it in its concentrated, purified powder form presents specific occupational hazards. Airborne particulates can irritate the respiratory tract and potentially trigger asthmatic reactions[5]. The following PPE matrix is non-negotiable:

  • Respiratory & Engineering Controls: Weighing must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

    • Causality: Evaporation at room temperature is negligible, but physical manipulation easily disperses fine crystalline dust into the breathing zone, creating an inhalation hazard[5].

  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm).

    • Causality: Nitrile provides an excellent chemical barrier against both aqueous and methanolic solutions of organic acids, preventing dermal absorption and sensitization.

  • Eye Protection: ANSI Z87.1-compliant safety goggles with side shields.

    • Causality: Accidental splashing during the liquid reconstitution phase can cause severe ocular irritation.

  • Body Protection: Standard laboratory coat with knit cuffs (flame-resistant if utilizing organic co-solvents), fully buttoned, and closed-toe shoes.

Section 3: Standard Operating Procedure (SOP) for Reconstitution

To ensure experimental reproducibility and prevent product inactivation, follow this self-validating protocol for preparing a 10 mM stock solution.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes prior to opening.

    • Causality: Opening a cold vial introduces atmospheric moisture, which causes the hygroscopic sodium salt to clump, accelerating hydrolytic degradation.

  • Weighing: Inside the fume hood, carefully weigh exactly 2.06 mg of Disodium 2-hydroxyadipate using an analytical balance.

  • Dissolution: Add 1.0 mL of HPLC-grade water (or methanol, depending on assay requirements) to achieve a 10 mM concentration[1][5]. Vortex gently for 15-30 seconds until the solution is completely clear.

  • Sterilization: Draw the solution into a sterile Luer-lock syringe and pass it through a 0.22 μm polyethersulfone (PES) filter[1].

    • Causality: PES membranes are specifically chosen for aqueous organic acids due to their low protein-binding characteristics and high flow rates, ensuring zero loss of the active compound during sterilization.

  • Aliquoting: Dispense 50 μL to 100 μL volumes into sterile, pre-chilled amber microcentrifuge tubes.

    • Causality: Creating single-use aliquots strictly prevents product inactivation and structural breakdown caused by repeated freeze-thaw cycles[1].

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer. Document the preparation date, as the solution is only stable for a maximum of 6 months at this temperature[1].

Workflow A Equilibrate Vial to Room Temp (30 min) B Weigh 2.06 mg in Chemical Fume Hood A->B Prevents Condensation C Dissolve in 1.0 mL HPLC-grade H2O B->C Yields 10 mM Stock D Filter Sterilize (0.22 μm PES) C->D Removes Contaminants E Aliquot (50-100 μL) to Prevent Freeze-Thaw D->E Creates Single-Use Vials F Store at -80°C (6 Months Stability) E->F Cold Chain Transfer

Standard operational workflow for the reconstitution and preservation of 2-Hydroxyhexanedioic acid.

Section 4: Biological Context & Metabolic Pathway

Understanding the origin of 2-Hydroxyhexanedioic acid is crucial for researchers developing assays for metabolic disorders. It is a medium-chain dicarboxylic acid[3][6] generated downstream of lysine, hydroxylysine, and tryptophan catabolism. Specifically, a deficiency in the enzyme 2-ketoadipic dehydrogenase halts the normal oxidative decarboxylation of 2-ketoadipic acid. This enzymatic block forces the reduction of 2-ketoadipic acid into 2-hydroxyadipic acid, which subsequently accumulates in tissues and biofluids, acting as an acidogen[2][3].

Pathway L Lysine & Tryptophan K 2-Ketoadipic Acid L->K Catabolism H 2-Hydroxyadipic Acid (Biomarker) K->H Enzymatic Reduction E 2-Ketoadipic Acidemia (Metabolic Disorder) H->E Accumulation via Dehydrogenase Deficiency

Metabolic origin of 2-Hydroxyhexanedioic acid via the reduction of 2-ketoadipic acid.

Section 5: Spill Management & Disposal Plan

A robust laboratory safety culture requires pre-planned responses to accidental exposures and chemical spills.

Accidental Spill Protocol:

  • Containment: If the solid powder is spilled outside the fume hood, do not sweep it dry, as the mechanical action will aerosolize the irritating particles.

  • Neutralization & Cleanup: Cover the spill with damp absorbent paper towels (using water or a mild 10% ethanol solution) to suppress dust generation. Carefully wipe the area inward from the edges and place the contaminated towels into a sealable hazardous waste bag.

  • Decontamination: Wash the affected bench space thoroughly with laboratory detergent and water.

Waste Disposal Plan:

  • Solid Waste: Empty vials, contaminated gloves, and cleanup materials must be disposed of in a designated solid chemical waste bin, compliant with institutional Environmental Health and Safety (EHS) guidelines.

  • Liquid Waste: Do not pour unused stock solutions down the drain. Aqueous and methanolic solutions of 2-Hydroxyhexanedioic acid must be collected in properly labeled, secondary-contained liquid organic waste carboys for professional incineration by EHS personnel.

References

  • LookChem. "Adipic Acid Chemical Properties and Safety." LookChem.com. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 193530, 2-Hydroxyadipic acid." PubChem. Available at: [Link]

  • The Metabolomics Innovation Centre. "Compound: 2-Hydroxyadipic acid (NP0001020)." Natural Products Magnetic Resonance Database (NP-MRD). Available at: [Link]

  • The Metabolomics Innovation Centre. "Compound 2-Hydroxyadipic acid (FDB021947)." FooDB. Available at: [Link]

Sources

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